OP-2507
描述
属性
IUPAC Name |
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOPLABKYFAJH-FPNSLHOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=N3)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Potent and Selective O-GlcNAcase Inhibitors, Potentially Including OP-2507
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[1] This process involves the attachment and removal of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1] The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of this modification has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, cancer, and type II diabetes.[1]
Potent and selective inhibitors of OGA, such as Thiamet G and GlcNAcstatin, have emerged as powerful chemical tools for studying the functional roles of O-GlcNAcylation and as potential therapeutic agents.[1][4] While information on "OP-2507" is limited and appears associated with a prostacyclin analogue in some literature, the context of an in-depth guide on a core mechanism of action for a research audience strongly suggests it may be an internal designation for a potent and selective OGA inhibitor.[5][6][7] This guide will, therefore, focus on the well-documented mechanism of action of this class of compounds.
Core Mechanism of Action
Potent and selective OGA inhibitors function as competitive inhibitors of the O-GlcNAcase enzyme.[1][8] OGA utilizes a substrate-assisted catalytic mechanism involving two key aspartate residues (Asp174 and Asp175 in human OGA).[1] The catalytic cycle proceeds through an oxazoline (B21484) intermediate.[1][4] The structure of OGA inhibitors, such as the glucoimidazole core of GlcNAcstatin or the thiazoline (B8809763) ring of Thiamet-G, mimics this transition state.[1][9] This structural similarity allows these inhibitors to bind with high affinity and selectivity to the active site of OGA, thereby competitively inhibiting its enzymatic activity.[1] By blocking OGA, these inhibitors prevent the removal of O-GlcNAc from proteins, leading to a global increase in intracellular O-GlcNAcylation.[1][8]
Downstream Signaling Pathways: Tau Phosphorylation
A significant consequence of increased O-GlcNAcylation is its impact on the phosphorylation of the microtubule-associated protein tau.[9] In neurodegenerative diseases like Alzheimer's, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs).[9][10] There is a reciprocal relationship between O-GlcNAcylation and phosphorylation on tau, where these two post-translational modifications can compete for the same or adjacent serine/threonine residues.[9][11]
By inhibiting OGA, compounds like Thiamet-G increase the O-GlcNAcylation of tau.[9] This increased glycosylation can physically block the sites where phosphate (B84403) groups would otherwise be added by kinases, or it can induce conformational changes that make these sites less accessible. The result is a decrease in tau phosphorylation at multiple pathologically relevant sites, which has been demonstrated in both cell cultures and in vivo models.[9] This reduction in hyperphosphorylation is a key therapeutic goal for preventing tau pathology in Alzheimer's disease and other tauopathies.[9]
Quantitative Data
The potency and selectivity of OGA inhibitors are critical parameters. These are typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | Target | IC50 / Ki | Cell-based Potency (EC50) | Reference |
| Thiamet G | Human OGA | Ki = 21 nM | 30 nM (in PC-12 cells) | [8][9] |
| ASN90 | Human OGA | IC50 = 10.2 nM | - | [10] |
| GlcNAcstatin | Human OGA | - | High efficacy in cell-based assays | [1][2] |
| MK-8719 | OGA | - | Reduces tau pathology in rodent models | [10][12] |
Experimental Protocols
Western Blotting for O-GlcNAc Levels
A fundamental experiment to confirm the target engagement of an OGA inhibitor is to measure the resulting increase in global O-GlcNAcylation in cells or tissues.
Objective: To assess the increase in global O-GlcNAcylation in response to OGA inhibitor treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or neuronal cell lines) at an appropriate density.
-
Treat cells with various concentrations of the OGA inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
-
Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the control.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 9. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
OP-2507 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-2507 is a stable synthetic analogue of prostacyclin (PGI2) developed by Ono Pharmaceutical Co. It has demonstrated significant cytoprotective effects in various preclinical models of ischemia-reperfusion injury and hypoxia. By activating the prostacyclin (IP) receptor and subsequently modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound exerts potent anti-inflammatory, anti-platelet, and vasodilatory effects. A key mechanism of its therapeutic action involves the induction of neutrophil apoptosis, thereby mitigating the deleterious effects of excessive neutrophil activation in inflamed or ischemic tissues. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.
Core Compound Details
This compound is chemically identified as [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF1 methyl ester.[1] As a stable analogue of prostacyclin, it is designed to overcome the short biological half-life of endogenous PGI2, allowing for sustained pharmacological activity.
Chemical Structure and Properties:
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its biological effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3]
The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling cascade is central to the vasodilatory, anti-platelet, and anti-inflammatory effects of prostacyclin and its analogues.[2] In the context of inflammation and ischemia-reperfusion injury, this pathway has been shown to play a crucial role in regulating immune cell function, including the induction of apoptosis in neutrophils.[1][4]
Caption: this compound signaling pathway.
Preclinical Efficacy
Hepatic Ischemia-Reperfusion Injury
In a rat model of hepatic ischemia-reperfusion injury, this compound demonstrated a dose-dependent protective effect. Intravenous infusion of this compound significantly attenuated the harmful effects following ischemia-reperfusion compared to the control group.[5]
Table 1: Effects of this compound on Biochemical Markers in Hepatic Ischemia-Reperfusion Injury in Rats
| Parameter | Ischemia-Reperfusion Control | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |
| Malondialdehyde (MDA) (µmol/g protein) | 2.64 ± 0.59 | Significantly Reduced | 1.04 ± 0.27 |
| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 ± 0.21 | Significantly Increased | 2.03 ± 0.17 |
Data extracted from a study on a rat model of 1-hour ischemia followed by 2-hour reperfusion.[5]
Furthermore, this compound was shown to lessen the adherent leukocyte count in post-sinusoidal venules and improve blood flow velocity.[5] A key finding was that this compound induced delayed ex vivo polymorphonuclear neutrophil (PMN) apoptosis, which was significantly lower in the ischemia group.[1] This induction of neutrophil apoptosis is strongly correlated with the reduction in parenchymal damage.[1]
Cerebral Anoxia and Edema
This compound has shown protective effects against cerebral anoxia and edema in various experimental models in mice and rats. Subcutaneous or oral administration of this compound led to a dose-dependent prolongation of survival time in models of hypobaric and normobaric hypoxia, KCN-induced anoxia, and decapitation-induced gasping.
In a hypoxic brain model, treatment with this compound was effective against changes in cerebral energy metabolites and cyclic nucleotides. Specifically, it was found to increase cyclic AMP and decrease cyclic GMP levels. In a rat model of brain ischemia, this compound prevented the reduction in the specific gravity of the cortex and the increase in brain water content, indicating its potential to protect the brain from oxygen insufficiency.
Lung Preservation and Reperfusion
In a canine model of lung preservation, pretreatment with this compound prevented pulmonary artery and airway constriction after 12 hours of cold lung preservation. It also attenuated the decrease in oxygen tension in the outflow blood during a 60-minute reperfusion period. Treatment with this compound significantly mitigated the increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure following preservation and during reperfusion.
Experimental Protocols
Hepatic Ischemia-Reperfusion Injury Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham-operated control (laparotomy only).
-
Ischemia control (1-hour ischemia, 5-hour reperfusion).
-
This compound (1 µg/kg/min) + Ischemia.
-
This compound (0.1 µg/kg/min) + Ischemia.
-
Sham-operated + this compound (1 µg/kg/min).
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a midline laparotomy.
-
For ischemia groups, induce hepatic ischemia by clamping the hepatic artery and portal vein to the left and median lobes for 1 hour.
-
Initiate intravenous infusion of this compound or saline at the start of the ischemic period.
-
After 1 hour of ischemia, remove the clamp to allow for reperfusion for 5 hours.
-
-
Data Collection:
-
Monitor systemic arterial pressure.
-
Use laser-Doppler flowmetry and in vivo microscopy to investigate hepatic microcirculation.
-
At the end of the experiment, collect liver tissue to determine malondialdehyde (MDA) and adenosine triphosphate (ATP) levels.
-
Isolate polymorphonuclear neutrophils (PMNs) for ex vivo apoptosis assay.[1]
-
References
- 1. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 4. PGI2 Inhibits Intestinal Epithelial Permeability and Apoptosis to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-2507: An In-Depth Technical Guide to a Novel Prostacyclin Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OP-2507 is a synthetic prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury. By mimicking the action of endogenous prostacyclin (PGI2), this compound primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its characterization. While specific binding affinity and potency data for this compound are not publicly available, this document furnishes researchers with the foundational knowledge and methodologies required to evaluate this and similar compounds.
Chemical Identity
The chemical name for this compound is [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9alpha,6-nitrilo-PGF, methyl ester. This compound was developed by Ono Pharmaceutical.
Mechanism of Action: Prostacyclin Receptor (IP) Agonism
Prostacyclin and its analogues, including this compound, exert their physiological effects by binding to and activating the prostacyclin receptor (IP receptor). The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the stimulatory G protein, Gs.
The binding of an agonist like this compound to the IP receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in a range of cellular responses, including:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to increased blood flow.
-
Inhibition of Platelet Aggregation: Prevention of blood clot formation.[2]
-
Cytoprotection: Protection of cells from injury, particularly in the context of ischemia-reperfusion.
-
Anti-inflammatory effects: Modulation of leukocyte activity.
Signaling Pathway Diagram
Caption: Prostacyclin Receptor Signaling Pathway for this compound.
Preclinical Data for this compound
While specific in vitro binding and potency data (Ki, EC50) for this compound are not publicly available, several in vivo studies have demonstrated its efficacy in models of ischemia-reperfusion injury. The following tables summarize the key findings from these preclinical studies.
In Vivo Efficacy in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia) | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) | Reference |
| Adherent Leukocytes (count) | Increased | Significantly Decreased | Significantly Decreased | [3] |
| Microcirculatory Flow Velocity | Decreased | Improved | Improved | [3] |
| Malondialdehyde (MDA) Levels | Increased | Reduced | Significantly Reduced | [3] |
| Adenosine Triphosphate (ATP) Levels | Decreased | Increased | Significantly Increased | [3] |
| Neutrophil Apoptosis | Decreased | Increased (dose-dependent) | Increased (dose-dependent) | [3] |
In Vivo Efficacy in a Pig Model of Hepatic Grafts from Non-Beating Heart Donors
| Parameter | Control (No Treatment) | This compound Pretreatment | Reference |
| 5-Day Survival Rate | 0/6 | 3/6 (p < 0.05) | [4] |
| Hepatic Microcirculation | Impaired | Significantly Improved | [4] |
Experimental Protocols
The following sections detail the standard experimental protocols used to characterize prostacyclin analogues like this compound.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay measures the affinity of a compound for the prostacyclin receptor by competing with a radiolabeled ligand.
5.1.1 Materials
-
Receptor Source: Cell membranes from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Iloprost or another suitable radiolabeled IP receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., Iloprost).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
5.1.2 Method
-
Membrane Preparation: Homogenize cells expressing the IP receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
5.1.3 Experimental Workflow Diagram
Caption: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the second messenger for the IP receptor.
5.2.1 Materials
-
Cell Line: A cell line expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
5.2.2 Method
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
5.2.3 Experimental Workflow Diagram
Caption: Workflow for cAMP Accumulation Assay.
In Vivo Rat Model of Hepatic Ischemia-Reperfusion Injury
This protocol describes a common in vivo model to assess the protective effects of a compound against liver damage caused by a temporary interruption of blood flow.
5.3.1 Animals and Surgical Procedure
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: An appropriate anesthetic agent is administered.
-
Surgical Preparation: A midline laparotomy is performed to expose the liver.
-
Ischemia: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a defined period (e.g., 60 minutes).
-
Reperfusion: The clamp is removed to allow blood flow to return to the ischemic lobes for a specified duration (e.g., 2-5 hours).
5.3.2 Drug Administration
-
The test compound (this compound) or vehicle is administered, typically via intravenous infusion, before, during, or after the ischemic period.
5.3.3 Outcome Measures
-
Hemodynamic Monitoring: Systemic arterial pressure and heart rate are monitored.
-
Microcirculation Analysis: Intravital microscopy can be used to visualize and quantify leukocyte adhesion and blood flow velocity in the liver sinusoids.
-
Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST). Liver tissue is harvested to measure markers of oxidative stress (e.g., malondialdehyde) and energy status (e.g., ATP).
-
Histological Analysis: Liver tissue is fixed and stained to assess the extent of cellular damage.
Pharmacokinetics of Prostacyclin Analogues
Specific pharmacokinetic data for this compound is not publicly available. However, the pharmacokinetics of other prostacyclin analogues can provide a general framework for understanding the expected behavior of this class of compounds.
| Prostacyclin Analogue | Route of Administration | Half-life | Bioavailability | Reference |
| Epoprostenol (PGI2) | Intravenous | ~2-3 minutes | N/A | [5] |
| Iloprost (B1671730) | Intravenous | 3-4 minutes | N/A | [6] |
| Oral | ~10 minutes (Tmax) | 16% | [6] | |
| Treprostinil | Intravenous | ~34 minutes | N/A | [5] |
| Subcutaneous | ~85 minutes | N/A | [5] |
Prostacyclin analogues generally have short half-lives, necessitating continuous infusion for sustained therapeutic effect.[5] Oral bioavailability can be low for some analogues.[6] The development of more stable analogues with longer half-lives is an ongoing area of research.
Conclusion
This compound is a promising prostacyclin analogue with demonstrated protective effects in preclinical models of ischemia-reperfusion injury. Its mechanism of action via the IP receptor and the subsequent increase in cAMP is well-established for this class of compounds. While specific quantitative data on its receptor binding and in vitro potency are lacking in the public domain, the in vivo data strongly support its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel prostacyclin analogues. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-2507: A Technical Overview of its Cytoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507, a stable prostacyclin analogue, has demonstrated significant cytoprotective properties in a variety of preclinical models of tissue injury. As a member of the prostanoid family, its mechanism of action is primarily centered around the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events that mitigate cellular damage and inflammation. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its therapeutic potential in ischemic and inflammatory conditions.
Core Mechanism of Action: Signaling Pathways
The cytoprotective effects of this compound are believed to be mediated through multiple signaling pathways, primarily initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor.
IP Receptor-cAMP Pathway
The canonical signaling pathway for prostacyclin analogues involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a range of physiological responses including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
Emerging evidence suggests that some prostacyclin analogues can also exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[2][3] The interaction with PPARs, particularly PPARγ, may contribute to the anti-inflammatory and anti-proliferative properties of these compounds.[2][4] The precise mechanism of PPAR activation by prostacyclin analogues, whether through direct binding or indirect mechanisms, is an area of ongoing investigation.
Preclinical Efficacy Data
This compound has been evaluated in several animal models of ischemic injury, demonstrating consistent cytoprotective effects. The following tables summarize the key quantitative findings from these studies.
Cerebral Anoxia and Edema Models
| Animal Model | Injury Model | Treatment Regimen | Key Findings |
| Mice | Hypobaric and Normobaric Hypoxia, KCN-induced Anoxia, Decapitation-induced Gasping | 0.03-0.1 mg/kg s.c. or 0.3 mg/kg p.o. | Dose-dependent prolongation of survival time. |
| Rats | Bilateral Ligation of Common Carotid Arteries | 0.01-0.03 mg/kg s.c. | Prevention of increased brain water content and reduction in specific gravity of the cortex. |
| Cats | Middle Cerebral Artery Occlusion | 10 and 50 ng/kg/min i.v. infusion | Significant prevention of the reduction in specific gravity of the cerebral cortex. |
Hepatic Ischemia-Reperfusion Injury Model
| Animal Model | Injury Model | Treatment Regimen | Key Findings |
| Rats | 1 hour ischemia, 2 hours reperfusion | 0.1 and 1 µg/kg/min i.v. infusion | At 1 µg/kg/min: - Reduced MDA levels (1.04 ± 0.27 vs 2.64 ± 0.59 µmol/g protein) - Increased ATP levels (2.03 ± 0.17 vs 0.73 ± 0.21 µmol/g wet wt) At both doses: - Attenuated decreases in mean systolic arterial pressure - Lessened adherent leukocyte count - Improved flow velocity in sinusoids and postsinusoidal venules |
| Rats | 1 hour ischemia, 5 hours reperfusion | 0.1 and 1 µg/kg/min i.v. infusion | - Dose-dependent reduction in malondialdehyde and increase in adenosine triphosphate levels. - Induced delayed ex vivo neutrophil apoptosis. |
Lung Preservation Model
| Animal Model | Injury Model | Treatment Regimen | Key Findings |
| Canines | 12 hours cold lung preservation and 60-minute reperfusion | 10 µg/ml this compound solution flush | - Attenuated increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure. - Maintained oxygen tension in outflow blood during reperfusion. |
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below. It is important to note that these are representative methodologies based on the available literature for these types of studies, as the full-text publications for this compound were not accessible.
Hepatic Ischemia-Reperfusion Injury in Rats
This protocol describes a common method for inducing and evaluating hepatic ischemia-reperfusion injury in a rat model.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and a midline laparotomy is performed to expose the liver.
-
Ischemia Induction: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a specified period (e.g., 60 minutes). This induces partial warm ischemia.
-
This compound Administration: this compound is administered intravenously at the specified doses, typically starting before the ischemic period and continuing throughout reperfusion.
-
Reperfusion: The clamp is removed to allow blood flow to be restored to the ischemic lobes for a defined duration (e.g., 2 or 5 hours).
-
Sample Collection and Analysis: At the end of the reperfusion period, blood samples are collected for analysis of liver enzymes (ALT, AST). Liver tissue is harvested for measurement of malondialdehyde (MDA) as a marker of lipid peroxidation, adenosine triphosphate (ATP) levels to assess energy status, and for histological examination to evaluate tissue damage. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
Cerebral Anoxia Model in Mice
This protocol outlines a general procedure for assessing the protective effects of a compound against hypoxia.
-
Animal Groups: Mice are divided into control and treatment groups.
-
Drug Administration: this compound is administered subcutaneously or orally at various doses prior to the induction of hypoxia.
-
Induction of Anoxia:
-
Hypobaric Hypoxia: Mice are placed in a desiccator, and the pressure is reduced to a specific level (e.g., 180-200 mmHg).
-
Normobaric Hypoxia: Mice are placed in a chamber with a continuous flow of a gas mixture containing a low percentage of oxygen (e.g., 4-5% O2 in N2).
-
KCN-induced Anoxia: A lethal dose of potassium cyanide is administered, which inhibits cellular respiration.
-
-
Endpoint Measurement: The primary endpoint is the survival time, measured from the start of the hypoxic insult until the cessation of respiration.
Lung Preservation in Canines
This protocol provides a general framework for evaluating the efficacy of a preservation solution in a canine lung transplantation model.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. IP receptor-dependent activation of PPARgamma by stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of gene transcription by prostacyclin analogues is mediated by the peroxisome-proliferators-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to OP-2507 in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex cascade involves oxidative stress, inflammation, and cell death, presenting a significant challenge in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1][2][3] OP-2507, a stable prostacyclin analogue, has emerged as a promising therapeutic agent in preclinical models of IRI. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Pathophysiology of Ischemia-Reperfusion Injury
The return of blood flow to ischemic tissue initiates a cascade of detrimental events.[4] Key contributing factors include the generation of reactive oxygen species (ROS), endothelial dysfunction, and the infiltration of inflammatory cells, particularly neutrophils.[5] During ischemia, the depletion of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine (B114508).[1] Upon reoxygenation, xanthine (B1682287) oxidase converts hypoxanthine to uric acid, producing a burst of superoxide (B77818) radicals.[1] These ROS directly damage cellular components and trigger inflammatory pathways.[5] Concurrently, endothelial cells become activated, expressing adhesion molecules that facilitate the recruitment of neutrophils, which in turn release cytotoxic enzymes and more ROS, amplifying the tissue injury.[4]
This compound: A Prostacyclin Analogue
This compound is a chemically stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. Its therapeutic potential in IRI stems from its ability to mimic and enhance the protective effects of PGI2. The chemical name for this compound is [15-cis-14-propylcyclohexyl]-16, 17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF, methyl ether.[6]
Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury
Preclinical studies have demonstrated the protective effects of this compound across various models of ischemia-reperfusion injury, including the liver, lung, and brain.
Hepatic Ischemia-Reperfusion Injury
In a rat model of hepatic IRI, this compound has been shown to significantly ameliorate microcirculatory disturbances, reduce cellular energy depletion, and limit lipid peroxidation.[6][7] Treatment with this compound improved blood flow velocity in sinusoids and postsinusoidal venules and reduced the number of adherent leukocytes.[6][7] Furthermore, this compound treatment was associated with the induction of delayed ex vivo neutrophil apoptosis, which may contribute to the resolution of inflammation.[7]
Pulmonary Ischemia-Reperfusion Injury
Studies using isolated perfused rat lungs subjected to normothermic ischemia demonstrated that pretreatment with this compound attenuated the increase in pulmonary artery perfusion pressure and reduced lung edema upon reperfusion.[8] Additionally, lactate (B86563) dehydrogenase release, an indicator of cell damage, was significantly lower in the this compound-treated groups.[8] In a canine model of cold lung preservation, this compound prevented pulmonary artery and airway constriction and mitigated the decrease in oxygen tension in the outflow blood during reperfusion.[9]
Cerebral Ischemia
In a gerbil model of cerebral ischemia induced by unilateral common carotid artery ligation, this compound demonstrated protective effects against behavioral and neuropathological changes.[10]
Organ Transplantation
The efficacy of this compound has also been investigated in the context of liver transplantation using grafts from non-beating heart donors in pigs. Pretreatment of the donor with this compound, along with its inclusion in the preservation solution, significantly improved the 5-day survival rate of the recipients compared to untreated controls.[11] This was associated with an improved hepatic microcirculatory environment and suppression of prostaglandin (B15479496) E2 release following reperfusion.[11]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from key preclinical studies on this compound in ischemia-reperfusion injury.
Table 1: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats [6][7]
| Parameter | Control (Ischemia-Reperfusion) | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |
| Malondialdehyde (MDA) (µmol/g protein) | 2.64 +/- 0.59 | Significantly Reduced | 1.04 +/- 0.27 |
| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 +/- 0.21 | Significantly Increased | 2.03 +/- 0.17 |
| Adherent Leukocyte Count | Increased | Significantly Reduced | Significantly Reduced |
| Mean Systolic Arterial Pressure (MSAP) | Decreased | Significantly Attenuated | Significantly Attenuated |
Table 2: Effects of this compound on Pulmonary Ischemia-Reperfusion Injury in Isolated Perfused Rat Lungs [8]
| Parameter | Control (Ischemia-Reperfusion) | This compound (200 ng/mL) | This compound (1000 ng/mL) |
| Mean Pulmonary Artery Perfusion Pressure (Ppa) | Increased | Attenuated | Attenuated |
| Lung Edema | Significant | Attenuated | Attenuated |
| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Lower | Significantly Lower |
Table 3: Efficacy of this compound in a Pig Model of Liver Transplantation from Non-Beating Heart Donors [11]
| Group | Treatment | 5-Day Survival Rate |
| Group 1 (HBD) | Heart-beating donors | 5/6 |
| Group 2 (NHBD Control) | Non-heart-beating donors, no treatment | 0/6 |
| Group 3 (NHBD + this compound) | Non-heart-beating donors, this compound pretreatment | 3/6 |
Experimental Protocols
Rat Model of Hepatic Ischemia-Reperfusion Injury[8][9]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Partial hepatic ischemia was induced for 1 hour.
-
Reperfusion: Reperfusion was allowed for 2 or 5 hours.
-
This compound Administration: this compound was administered as a continuous intravenous infusion at doses of 0.1 µg/kg/min or 1 µg/kg/min.
-
Measurements:
-
Hepatic microcirculation was assessed using a laser-Doppler flowmeter and in vivo microscopy to measure sinusoidal and postsinusoidal venule flow velocity and adherent leukocyte count.
-
Tissue malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.
-
Tissue adenosine triphosphate (ATP) levels were determined to assess cellular energy status.
-
Mean systolic arterial pressure (MSAP) was monitored.
-
Ex vivo neutrophil apoptosis was assessed.
-
Isolated Perfused Rat Lung Model of Ischemia-Reperfusion Injury[10]
-
Model: Isolated rat lungs perfused with a physiological salt solution (PSS)/Ficoll.
-
Ischemia Induction: Ischemia was induced by stopping perfusion and ventilation for 90 minutes at a normothermic temperature.
-
This compound Administration: this compound was added to the perfusate at concentrations of 200 ng/mL and 1000 ng/mL before the ischemic period.
-
Measurements:
-
Mean pulmonary artery perfusion pressure (Ppa) was recorded.
-
Lung edema was quantified.
-
Lactate dehydrogenase (LDH) release into the perfusate was measured as an index of cell injury.
-
Signaling Pathways and Logical Relationships
The protective effects of this compound in ischemia-reperfusion injury are likely mediated through multiple signaling pathways, primarily related to its prostacyclin-like activity.
Caption: Proposed mechanism of action for this compound in attenuating ischemia-reperfusion injury.
Caption: Experimental workflow for the rat hepatic ischemia-reperfusion injury model.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent agent for mitigating ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, which includes improving microcirculation, reducing inflammation and oxidative stress, and preserving cellular energy, makes it an attractive candidate for further development. To date, there is a lack of publicly available information on clinical trials of this compound for ischemia-reperfusion injury. Future research should focus on elucidating the precise intracellular signaling pathways modulated by this compound and on translating these promising preclinical findings into clinical trials to evaluate its safety and efficacy in human patients undergoing procedures with a high risk of IRI.
References
- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ischemia-Reperfusion Injury : Pathophysiology and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reperfusion injury - Wikipedia [en.wikipedia.org]
- 4. Pathophysiology of ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a stable prostacyclin analogue on cerebral ischemia induced by unilateral ligation of common carotid artery in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-2507: A Technical Guide for Organ Preservation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507, a stable prostacyclin (PGI2) analogue, has emerged as a promising cytoprotective agent in the context of organ preservation. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the study of this compound for reducing ischemia-reperfusion injury (IRI) in organs intended for transplantation. Ischemia-reperfusion injury is a critical factor affecting graft survival, and this compound's mechanism of action offers a targeted approach to mitigate this damage.
Core Mechanism of Action
This compound exerts its protective effects primarily by activating the prostacyclin (IP) receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The downstream effects of this pathway are multifaceted and crucial for organ protection during the preservation and transplantation process.
Key mechanistic actions include:
-
Vasodilation and Improved Microcirculation: By relaxing smooth muscle cells in the vasculature, this compound improves blood flow and reduces microcirculatory disturbances, which are common during reperfusion.
-
Inhibition of Platelet Aggregation: This action helps to prevent the formation of microthrombi that can obstruct blood flow and exacerbate ischemic damage.
-
Anti-inflammatory Effects: this compound has been shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[1][2] This modulation of the inflammatory response is critical in preventing the cascade of cellular damage associated with IRI.
-
Inhibition of Neutrophil Activation and Apoptosis: The compound lessens the adherence of leukocytes to the endothelium and can induce neutrophil apoptosis, thereby reducing the release of damaging reactive oxygen species and proteases.[1]
-
Cellular Protection: Studies suggest that this compound may also inhibit the activation of calpain mu, a calcium-dependent protease involved in cell injury and death.
Signaling Pathway of this compound in Organ Preservation
The following diagram illustrates the proposed signaling pathway through which this compound confers its protective effects against ischemia-reperfusion injury.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in various preclinical models of organ transplantation. The following tables summarize key quantitative findings.
Table 1: Survival Rates in a Porcine Model of Liver Transplantation from Non-Beating Heart Donors [1]
| Group | Treatment | N | 5-Day Survival Rate | P-value |
| 1 (HBD) | Heart-Beating Donor (Control) | 6 | 5/6 (83.3%) | - |
| 2 (NHBD) | Non-Heart-Beating Donor (Untreated) | 6 | 0/6 (0%) | < 0.05 (vs. Group 3) |
| 3 (NHBD + this compound) | Non-Heart-Beating Donor + this compound | 6 | 3/6 (50%) | < 0.05 (vs. Group 2) |
Table 2: Survival Rates in a Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase
| Anhepatic Phase | Treatment | N | 1-Week Survival Rate | P-value |
| 20 min | Control | 10 | 10/10 (100%) | - |
| 20 min | This compound | 10 | 10/10 (100%) | - |
| 45 min | Control | 10 | 1/10 (10%) | < 0.05 (vs. This compound) |
| 45 min | This compound | 6 | 5/6 (83.3%) | < 0.05 (vs. Control) |
Table 3: Biochemical and Hemodynamic Parameters in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Sham Control (No Ischemia) | Ischemia-Reperfusion (Untreated) | Ischemia-Reperfusion + this compound (0.1 µg/kg/min) | Ischemia-Reperfusion + this compound (1 µg/kg/min) |
| Tissue Malondialdehyde (MDA) (µmol/g protein) | - | 2.64 ± 0.59 | Significant Reduction | 1.04 ± 0.27 |
| Tissue Adenosine Triphosphate (ATP) (µmol/g wet wt) | - | 0.73 ± 0.21 | Significant Increase | 2.03 ± 0.17 |
| Adherent Leukocyte Count (in postsinusoidal venules) | - | Increased | Lessened | Lessened |
| Mean Systolic Arterial Pressure (MSAP) | Stable | Biphasic Decrease | Attenuated Decrease | Attenuated Decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in this compound studies.
Porcine Model of Liver Transplantation from Non-Beating Heart Donors[1]
-
Animal Model: Thirty-six mongrel pigs were used, arranged in pairs (donor and recipient).
-
Experimental Groups:
-
Group 1 (HBD): Orthotopic liver transplantation from heart-beating donors.
-
Group 2 (NHBD): Liver grafts from non-heart-beating donors (30 minutes of cardiac arrest).
-
Group 3 (NHBD + this compound): Grafts from non-heart-beating donors pretreated with this compound.
-
-
This compound Administration:
-
Donor Pretreatment (Group 3): Intraportal infusion of this compound at a rate of 2 µg/kg/min for 30 minutes immediately before the induction of cardiac arrest.
-
Preservation Solution: Grafts were preserved at 4°C in Euro-Collins solution containing this compound at a concentration of 200 µg/L.
-
-
Transplantation Procedure: Orthotopic liver transplantation was performed.
-
Outcome Measures: 5-day survival rates, serum transaminase activities, bile production, and hepatic microcirculatory environment.
Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase
-
Animal Model: PVG (RT1c) rats were used as both donors and recipients.
-
Experimental Conditions:
-
Anhepatic Phase: A standard 20-minute anhepatic phase was compared to an extended 45-minute phase.
-
-
This compound Administration:
-
Recipient Treatment: Intravenous infusion of this compound at a rate of 0.15 µg/kg/min for 30 minutes prior to the anhepatic phase.
-
-
Transplantation Procedure: Orthotopic liver transplantation was performed.
-
Outcome Measures: 1-week survival rates and serum TNF-α levels on day 1 post-transplantation.
Rat Model of Hepatic Ischemia-Reperfusion Injury
-
Animal Model: Adult male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham-operated control: Laparotomy only.
-
Ischemia control: 1 hour of hepatic ischemia followed by 2 hours of reperfusion.
-
This compound Treatment Groups: Intravenous infusion of this compound at doses of 0.1 µg/kg/min or 1 µg/kg/min during the ischemia and reperfusion period.
-
-
Ischemia Induction: Clamping of the hepatic artery and portal vein to induce partial hepatic ischemia.
-
Outcome Measures:
-
Hepatic Microcirculation: Assessed using a laser-Doppler flowmeter and in vivo microscopy to measure adherent leukocyte count and flow velocity in sinusoids and postsinusoidal venules.
-
Biochemical Analysis: Tissue levels of malondialdehyde (MDA) as a marker of lipid peroxidation and adenosine triphosphate (ATP) as a measure of cellular energy status were determined.
-
Hemodynamics: Mean systolic arterial pressure (MSAP) was monitored.
-
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an organ preservation model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the preservation of organs for transplantation. Its well-defined mechanism of action, centered on the activation of the prostacyclin signaling pathway, leads to a cascade of protective effects against ischemia-reperfusion injury. The quantitative data from preclinical studies in both large and small animal models provide a strong rationale for its further development. The experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies to further elucidate the therapeutic benefits of this compound and to optimize its clinical application in organ preservation.
References
OP-2507: A Potential Neuroprotective Agent in Cerebral Anoxia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cerebral anoxia, a condition characterized by a complete lack of oxygen supply to the brain, represents a severe medical emergency with high rates of morbidity and mortality. The subsequent cascade of events, including energy failure, excitotoxicity, oxidative stress, and inflammation, leads to widespread neuronal death and often results in devastating neurological deficits[1][2]. The development of effective neuroprotective agents to mitigate this damage is a critical unmet need in neurology and critical care medicine. OP-2507, a stable prostacyclin analogue, has emerged as a promising candidate in preclinical research, demonstrating significant protective effects in various models of cerebral anoxia and ischemia. This technical guide provides a comprehensive overview of the core research on this compound, focusing on its mechanism of action, experimental evidence, and potential signaling pathways.
Core Mechanism of Action
This compound, chemically identified as 15-cis-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9α,6-nitrilo-PGF1 methyl ester, is a stable analogue of prostacyclin (PGI2)[3]. Prostacyclin is a potent endogenous signaling molecule with well-established roles in vasodilation, inhibition of platelet aggregation, and cytoprotection. The neuroprotective effects of this compound in the context of cerebral anoxia are believed to be multifactorial, stemming from its ability to:
-
Improve Cerebral Microcirculation: By mimicking the vasodilatory effects of prostacyclin, this compound can enhance blood flow in the ischemic brain, thereby improving oxygen and nutrient delivery to compromised tissues[3].
-
Reduce Oxidative Stress: this compound has been shown to attenuate lipid peroxidation, a key marker of oxidative damage, suggesting an antioxidant or radical-scavenging capability[4].
-
Preserve Cellular Energy Metabolism: Studies have demonstrated that this compound can prevent the depletion of cerebral energy metabolites, such as adenosine (B11128) triphosphate (ATP), under hypoxic conditions[3][4].
-
Modulate Inflammatory Responses: As a prostacyclin analogue, this compound may influence inflammatory pathways that are activated following an anoxic insult, although this specific mechanism requires further elucidation in the context of cerebral anoxia.
-
Protect Mitochondrial Function: Evidence suggests that this compound can reduce mitochondrial damage, a critical event in the apoptotic cascade triggered by hypoxia[5].
Preclinical Evidence in Cerebral Anoxia Models
The neuroprotective efficacy of this compound has been evaluated in a variety of animal models of cerebral anoxia and ischemia. These studies have consistently demonstrated its beneficial effects on survival, biochemical markers, and neurological outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in models of cerebral anoxia and related insults.
Table 1: Effects of this compound on Survival Time in Anoxia Models
| Animal Model | Anoxia Induction Method | Route of Administration | This compound Dose | Outcome | Reference |
| Mice | Hypobaric Hypoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | Normobaric Hypoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | KCN-induced Anoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | Decapitation-induced Gasping | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | Hypobaric Hypoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | Normobaric Hypoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | KCN-induced Anoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |
| Mice | Decapitation-induced Gasping | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |
Table 2: Effects of this compound on Cerebral Energy Metabolites and Edema
| Animal Model | Insult | Route of Administration | This compound Dose | Key Findings | Reference |
| Mice | Hypoxia | s.c. | 0.03 - 0.1 mg/kg | Effective against changes in cerebral energy metabolites and cyclic nucleotides | [3] |
| Mice | Hypoxia | p.o. | 0.3 mg/kg | Effective against changes in cerebral energy metabolites and cyclic nucleotides | [3] |
| Rats | Bilateral Common Carotid Artery Ligation | s.c. | 0.01 - 0.03 mg/kg | Prevented reduction in specific gravity of cortex and increase in brain water content (edema); Prevented biochemical changes | [3] |
Table 3: Effects of this compound on Markers of Oxidative Stress and Mitochondrial Function
| Model | Insult | This compound Concentration/Dose | Key Findings | Reference |
| Hep G2 cells | 16 hr Hypoxia (5% CO2/95% N2) | 0.01 - 10 ng/ml | Reduced mitochondrial damage (estimated by MTT-reducing activity) | [5] |
| Rats | 1 hr Ischemia, 2 hr Reperfusion | 1 µg/kg/min (i.v.) | Reduced malondialdehyde (MDA) levels; Increased adenosine triphosphate (ATP) levels | [4] |
| Rats | 1 hr Ischemia, 2 hr Reperfusion | 0.1 µg/kg/min (i.v.) | Significant but lesser effects on MDA and ATP levels compared to higher dose | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data and for designing future studies.
Induction of Cerebral Anoxia and Ischemia
-
Hypobaric and Normobaric Hypoxia (Mice): Animals were placed in a chamber where the atmospheric pressure was reduced (hypobaric) or the oxygen concentration was lowered while maintaining normal atmospheric pressure (normobaric) to induce systemic hypoxia, leading to cerebral anoxia.[3]
-
KCN-induced Anoxia (Mice): Potassium cyanide (KCN), a potent inhibitor of cellular respiration, was administered to induce histotoxic anoxia.[3]
-
Decapitation-induced Gasping (Mice): This model assesses the duration of gasping following decapitation, which is dependent on the brain's resistance to complete ischemia.[3]
-
Bilateral Ligation of Common Carotid Arteries (Rats): This surgical procedure induces cerebral ischemia, leading to brain edema and metabolic disturbances.[3]
-
In Vitro Hypoxia (Hep G2 cells): The human hepatoblastoma cell line, Hep G2, was exposed to a hypoxic environment (5% CO2/95% N2) in an air-tight chamber for 16 hours to screen for drug effects on hypoxic cell damage.[5]
-
Hepatic Ischemia-Reperfusion (Rats): This model involves clamping the hepatic artery and portal vein to induce ischemia, followed by reperfusion to study the subsequent injury. While not a direct cerebral anoxia model, it provides insights into this compound's effects on ischemia-reperfusion injury, which shares common pathological mechanisms.[4]
Drug Administration
-
Subcutaneous (s.c.) and Oral (p.o.) Administration: In mouse studies, this compound was administered either subcutaneously or orally at various doses prior to the induction of anoxia.[3]
-
Intravenous (i.v.) Infusion: In the rat ischemia-reperfusion study, this compound was administered as a continuous intravenous infusion.[4]
-
In Vitro Application: For cell culture experiments, this compound was added directly to the incubation medium.[5]
Outcome Measures
-
Survival Time: The time from the induction of anoxia until the cessation of breathing or heartbeat was recorded.[3]
-
Cerebral Energy Metabolites and Cyclic Nucleotides: Brain tissue was analyzed for levels of ATP, phosphocreatine, lactate, cyclic AMP (cAMP), and cyclic GMP (cGMP).[3]
-
Brain Edema: Assessed by measuring the specific gravity of the cortex and the water content of the brain.[3]
-
Mitochondrial Damage: Measured using the MTT assay, which assesses mitochondrial reductase activity.[5]
-
Lipid Peroxidation: Quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]
Signaling Pathways
While the precise signaling pathways of this compound in cerebral anoxia are not fully elucidated in the available literature, we can infer potential mechanisms based on its action as a prostacyclin analogue and the known pathways involved in neuroprotection.
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed signaling cascade of this compound leading to neuroprotection.
Experimental Workflow for Preclinical Evaluation
References
- 1. Neurological sequelae after cerebral anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral Hypoxia: Its Role in Age-Related Chronic and Acute Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of OP 2507, a stable analogue of prostacyclin, on Hep G2 exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of OP-2507: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion (I/R) injury. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, and summarizes key quantitative data from preclinical studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cardioprotective and organ-preserving therapies.
Pharmacological Properties
This compound exerts its protective effects through a multi-faceted mechanism of action, primarily centered on improving microcirculatory function, reducing inflammation and oxidative stress, and preserving cellular energy homeostasis. As a prostacyclin analogue, it is believed to interact with the prostacyclin I2 (IP) receptor, initiating a cascade of downstream signaling events.
Mechanism of Action: Signaling Pathways
The primary signaling pathway initiated by this compound is likely the canonical prostacyclin pathway. Binding of this compound to the IP receptor on the surface of endothelial cells and platelets activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes vasodilation and inhibits platelet aggregation, key factors in mitigating I/R injury.[1]
Furthermore, evidence suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Prostacyclin analogues have been shown to activate Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This action helps to counteract the oxidative stress that is a major contributor to cellular damage during I/R.
dot
Caption: A diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data from Preclinical Studies
The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key findings.
Table 1: Effects of this compound on Biochemical Markers of I/R Injury in Rat Liver
| Parameter | Ischemia-Reperfusion Control | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) | Reference |
| Malondialdehyde (MDA) (µmol/g protein) | 2.64 ± 0.59 | Significantly reduced | 1.04 ± 0.27 | [2] |
| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 ± 0.21 | Significantly increased | 2.03 ± 0.17 | [2] |
Table 2: Preclinical Dosing of this compound in Various Animal Models
| Animal Model | Condition | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Hepatic I/R Injury | Intravenous infusion | 0.1 - 1 µg/kg/min | Attenuated microcirculatory derangement, reduced MDA, increased ATP | [2][3] |
| Rat | Cerebral Anoxia & Edema | Subcutaneous | 0.01 - 0.1 mg/kg | Prolonged survival, prevented edematous and biochemical changes | [4] |
| Rat | Cerebral Anoxia & Edema | Oral | 0.3 mg/kg | Effective against changes in cerebral energy metabolites | [4] |
| Gerbil | Cerebral Ischemia | Subcutaneous | 1 - 30 µg/kg | Dose-dependent protection against neurological symptoms and cerebral infarction | [1] |
| Dog | Lung Preservation & Reperfusion | Flushed solution | 10 µg/ml | Prevented pulmonary artery and airway constriction | [5] |
| Pig | Liver Transplantation (non-beating heart donor) | Intraportal infusion & preservation solution | 2 µg/kg/min & 200 µg/l | Improved 5-day survival rates | [6] |
| Rat | Isolated Perfused Lung I/R | Perfusate | 200 - 1000 ng/ml | Attenuated increase in pulmonary artery pressure and lung edema | [7] |
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical studies of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.
Hepatic Microcirculation Assessment
dot
Caption: A flowchart outlining the key steps in assessing hepatic microcirculation.
-
Objective: To measure hepatic blood flow and observe leukocyte-endothelial interactions.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and perform a midline laparotomy to expose the liver.
-
Instrumentation:
-
Procedure:
-
Establish a baseline recording of microcirculatory parameters.
-
Induce ischemia for a defined period, followed by reperfusion.
-
Administer this compound or vehicle intravenously at the onset of reperfusion.
-
Continuously record blood flow and capture video images for later analysis of leukocyte adherence to the vascular endothelium.
-
-
Quantification of Neutrophil Apoptosis
-
Objective: To measure the extent of polymorphonuclear neutrophil (PMN) apoptosis.
-
Methodology:
-
Sample Collection: Isolate PMNs from blood samples collected at the end of the experiment.
-
Flow Cytometry:
-
Fix and permeabilize the isolated PMNs.
-
Label DNA strand breaks, a hallmark of apoptosis, using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay with a fluorescently labeled nucleotide.[5][10]
-
Analyze the labeled cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]
-
-
Measurement of Tissue Malondialdehyde (MDA) and Adenosine Triphosphate (ATP)
-
Objective: To assess oxidative stress and cellular energy status in liver tissue.
-
Methodology:
-
Tissue Homogenization: Harvest liver tissue at the end of the experiment and homogenize it in an appropriate buffer on ice.
-
MDA Assay:
-
ATP Assay:
-
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound is a promising agent for the prevention and treatment of ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, targeting microcirculation, inflammation, and cellular bioenergetics, makes it an attractive candidate for further development.
To date, publicly available data on the clinical evaluation, human pharmacokinetics, and a detailed safety profile of this compound are limited. Further investigation, including well-designed clinical trials, is warranted to translate the compelling preclinical findings into therapeutic benefits for patients undergoing procedures associated with a high risk of I/R injury, such as organ transplantation, major surgery, and revascularization therapies. The information and protocols provided in this guide are intended to facilitate and encourage further research into this potentially valuable therapeutic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Detection of DNA strand breaks in apoptotic cells by flow- and image-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laser Doppler flowmetry of hepatic microcirculation during Pringle's maneuver: determination of spatial and temporal liver tissue perfusion heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. organslices.com [organslices.com]
- 14. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
OP-2507 and Neutrophil Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophils, as first responders of the innate immune system, play a critical role in host defense. However, their dysregulated activity and delayed apoptosis can lead to excessive inflammation and tissue damage in various pathological conditions. Consequently, therapeutic strategies aimed at modulating neutrophil lifespan are of significant interest. This technical guide provides a comprehensive overview of the prostacyclin analogue OP-2507 and its effects on neutrophil apoptosis. It delves into the current understanding of its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction to Neutrophil Apoptosis
Neutrophil apoptosis, or programmed cell death, is a crucial process for maintaining immune homeostasis and resolving inflammation.[1] Senescent or activated neutrophils undergo apoptosis to ensure their safe and efficient removal by phagocytes, such as macrophages, thereby preventing the release of harmful intracellular contents that can damage surrounding tissues.[1] The regulation of neutrophil apoptosis is a complex process involving a delicate balance between pro-survival and pro-apoptotic signals. Dysregulation of this process is implicated in the pathogenesis of numerous inflammatory diseases.
This compound: A Prostacyclin Analogue with Pro-Apoptotic Effects on Neutrophils
This compound is a stable prostacyclin (PGI2) analogue. Prostacyclins are well-known for their vasodilatory and anti-platelet aggregation effects, which are primarily mediated by the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
In the context of neutrophil function, agents that elevate intracellular cAMP have traditionally been considered anti-apoptotic, promoting neutrophil survival. However, studies on this compound have revealed a paradoxical effect. Research has demonstrated that this compound induces delayed ex vivo neutrophil apoptosis in a dose-dependent manner.[3] This pro-apoptotic activity is associated with the amelioration of ischemia-reperfusion injury, suggesting a potential therapeutic application for this compound in inflammatory conditions characterized by excessive neutrophil infiltration and activation.[3]
Quantitative Data on this compound-Induced Neutrophil Apoptosis
A key study investigating the effects of this compound on neutrophil apoptosis was conducted in a rat model of hepatic ischemia-reperfusion injury. The quantitative data from this study is summarized below.
| Experimental Group | Treatment | Dose | Percentage of Apoptotic Neutrophils (Mean ± SEM) |
| Sham Control | No Ischemia | N/A | 35.4 ± 2.1% |
| Ischemia Control | 1-h ischemia, 5-h reperfusion | N/A | 15.2 ± 1.8%* |
| This compound (Low Dose) | 1-h ischemia, 5-h reperfusion | 0.1 µg/kg/min | 25.8 ± 2.3%† |
| This compound (High Dose) | 1-h ischemia, 5-h reperfusion | 1 µg/kg/min | 32.7 ± 2.5%† |
| This compound Control | No Ischemia | 1 µg/kg/min | 36.1 ± 2.2% |
*P < 0.05 compared with sham control. †P < 0.05 compared with ischemia control. (Data extracted from: Yeh YC, et al. Shock. 2001 Dec;16(6):473-8.)[3]
Proposed Signaling Pathways
The precise signaling pathway through which this compound induces neutrophil apoptosis is not yet fully elucidated and appears to contradict the generally accepted anti-apoptotic role of cAMP in these cells. Below are diagrams illustrating the canonical anti-apoptotic cAMP pathway and a proposed, speculative pathway for the pro-apoptotic effect of this compound.
Canonical Anti-Apoptotic cAMP Signaling in Neutrophils
Prostacyclin analogues typically bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. In neutrophils, this is often associated with the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.
Proposed Pro-Apoptotic Signaling Pathway of this compound in Neutrophils
The pro-apoptotic effect of this compound suggests a deviation from the canonical cAMP-PKA pathway. One hypothesis is that this compound may engage a PKA-independent pathway or that under certain conditions, such as the inflammatory milieu of ischemia-reperfusion, high levels of cAMP could trigger a pro-apoptotic cascade. This could involve the activation of alternative downstream effectors or cross-talk with other signaling pathways that ultimately lead to the activation of the caspase cascade.
Experimental Protocols
Ex Vivo Neutrophil Apoptosis Assay
This protocol is based on the methodology described in the study by Yeh et al. (2001).[3]
Materials:
-
Whole blood from experimental subjects
-
Ficoll-Paque or similar density gradient medium
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Layer the blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Carefully aspirate the neutrophil layer.
-
Wash the cells with RPMI 1640 medium and centrifuge at 200 x g for 10 minutes.
-
Resuspend the neutrophil pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Ex Vivo Culture:
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 6, 12, 24 hours).
-
-
Apoptosis Staining (Flow Cytometry):
-
Harvest the neutrophils from culture and wash with cold PBS.
-
Stain the cells for apoptosis according to the manufacturer's instructions for the chosen kit (e.g., TUNEL or Annexin V/PI).
-
For DNA fragmentation analysis (as in the original study), cells are fixed, permeabilized, and incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
Quantify the percentage of apoptotic cells based on the fluorescence intensity.
-
Caspase-3 Activity Assay
This is a generalized protocol to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cultured neutrophils
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Pellet the cultured neutrophils by centrifugation.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Caspase-3 Assay:
-
Add a standardized amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the caspase-3 activity and normalize it to the protein concentration of each sample.
-
Discussion and Future Directions
The finding that this compound, a prostacyclin analogue, induces neutrophil apoptosis is significant and opens new avenues for therapeutic intervention in inflammatory diseases. The apparent contradiction with the established anti-apoptotic role of cAMP in neutrophils highlights the complexity of signaling pathways within these cells and suggests that the cellular context and the specific inflammatory environment can dictate the ultimate outcome of cAMP elevation.
Future research should focus on elucidating the precise molecular mechanisms underlying the pro-apoptotic effects of this compound. Key questions to be addressed include:
-
Is the pro-apoptotic effect of this compound dependent on PKA or does it involve alternative cAMP effectors such as Exchange Protein directly Activated by cAMP (EPAC)?
-
Does this compound modulate the expression or activity of Bcl-2 family proteins to favor apoptosis?
-
How does the inflammatory microenvironment of ischemia-reperfusion influence the neutrophil response to this compound?
Answering these questions will not only provide a deeper understanding of neutrophil biology but will also be crucial for the rational design of novel therapeutics that can selectively target neutrophil apoptosis to resolve inflammation.
Conclusion
This compound is a prostacyclin analogue that has been shown to induce delayed ex vivo neutrophil apoptosis. This pro-apoptotic effect is beneficial in the context of ischemia-reperfusion injury. While the precise signaling pathway remains to be fully elucidated, it likely involves a nuanced regulation of intracellular signaling that may be distinct from the canonical anti-apoptotic cAMP-PKA pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of modulating neutrophil apoptosis with agents like this compound.
References
- 1. Neutrophil Apoptosis: Relevance to the Innate Immune Response and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the OP-2507 Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-2507 is a synthetic analog of prostacyclin (PGI2), a potent endogenous signaling molecule with significant therapeutic implications, particularly in the context of ischemia-reperfusion injury. This technical guide delineates the core signal transduction pathway of this compound, focusing on its molecular mechanism of action, downstream physiological effects, and the experimental methodologies used to elucidate its function. The primary signaling cascade is initiated by the binding of this compound to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This event predominantly activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins. These phosphorylation events orchestrate the key therapeutic effects of this compound, including the amelioration of oxidative stress, preservation of cellular energy homeostasis, and modulation of inflammatory responses through the induction of neutrophil apoptosis. This guide provides a comprehensive overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Signal Transduction Pathway of this compound
The canonical signal transduction pathway for this compound follows the well-established prostacyclin signaling cascade. As a prostacyclin analog, this compound exerts its effects by binding to and activating the prostacyclin I receptor (IP receptor).[1] The IP receptor is a member of the G-protein coupled receptor superfamily.
The binding of this compound to the IP receptor induces a conformational change in the receptor, which facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein, specifically the Gs alpha subunit. This activation leads to the dissociation of the Gs alpha subunit from the beta-gamma subunit complex. The activated Gs alpha subunit then binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The resultant increase in intracellular cAMP concentration is a pivotal step in the this compound signaling cascade.[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a serine/threonine-specific protein kinase. PKA exists as an inactive tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits to phosphorylate downstream target proteins.
The phosphorylation of specific substrate proteins by PKA ultimately mediates the diverse physiological and cellular responses attributed to this compound, including vasodilation, inhibition of platelet aggregation, reduction of inflammation, protection against oxidative stress, and preservation of cellular energy.
Core this compound Signal Transduction Pathway.
Downstream Effects and Molecular Mechanisms
Attenuation of Oxidative Stress
This compound has been demonstrated to mitigate oxidative stress, a key contributor to ischemia-reperfusion injury. One of the primary mechanisms underlying this effect is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Prostacyclin signaling has been shown to activate Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Upon activation by the upstream PKA signaling, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a critical role in detoxifying reactive oxygen species (ROS) and reducing lipid peroxidation, a major form of oxidative damage. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Studies have shown that this compound treatment significantly reduces tissue MDA levels in models of ischemia-reperfusion injury.[3][4]
Preservation of Cellular Energy Metabolism
A critical consequence of ischemia is the depletion of cellular ATP. This compound has been shown to preserve intracellular ATP levels, which is crucial for maintaining cellular function and viability.[3][4] The cAMP/PKA signaling pathway has been implicated in the regulation of mitochondrial function and ATP production. PKA can phosphorylate specific subunits of the mitochondrial respiratory chain complexes, enhancing their activity and promoting more efficient ATP synthesis. Furthermore, by reducing oxidative damage to mitochondria, this compound helps to maintain the integrity of the electron transport chain and oxidative phosphorylation.
Induction of Neutrophil Apoptosis
In the context of inflammation associated with ischemia-reperfusion injury, the timely clearance of activated neutrophils is essential to prevent excessive tissue damage. This compound has been shown to induce delayed ex vivo apoptosis of polymorphonuclear neutrophils (PMNs).[3] The elevation of intracellular cAMP is a known modulator of apoptosis in neutrophils. While the precise downstream effectors are still under investigation, it is believed that PKA-dependent and potentially PKA-independent pathways are involved in regulating the expression and activity of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of the caspase cascade and programmed cell death.
Downstream Molecular Mechanisms of this compound.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Markers of Oxidative Stress and Energy Metabolism in a Rat Model of Hepatic Ischemia-Reperfusion Injury [4]
| Treatment Group | Dose | Malondialdehyde (MDA) (µmol/g protein) | Adenosine Triphosphate (ATP) (µmol/g wet wt) |
| Ischemia and Reperfusion | - | 2.64 ± 0.59 | 0.73 ± 0.21 |
| This compound | 0.1 µg/kg/min | Significantly Reduced vs. Ischemia | Significantly Increased vs. Ischemia |
| This compound | 1 µg/kg/min | 1.04 ± 0.27 | 2.03 ± 0.17 |
Table 2: Effects of this compound on Hemodynamics and Microcirculation in a Rat Model of Hepatic Ischemia-Reperfusion Injury [3]
| Parameter | Ischemia Control Group | This compound (0.1 and 1 µg/kg/min) |
| Mean Systemic Arterial Pressure | Significant Decrease | Attenuated Decrease |
| Adherent Leukocyte Count | Increased | Lessened |
| Post-sinusoidal Venule Flow Velocity | Decreased | Improved |
Experimental Protocols
Measurement of Intracellular cAMP Levels
Principle: Competitive immunoassay or bioluminescence-based assays are commonly used to quantify intracellular cAMP levels.
Protocol Outline (ELISA-based):
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., vehicle, forskolin (B1673556) as a positive control).
-
Cell Lysis: After treatment, aspirate the culture medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to release intracellular cAMP and inhibit phosphodiesterase activity.
-
cAMP Quantification: Use a commercial cAMP enzyme immunoassay (EIA) kit. Briefly, the cell lysate is added to a microplate pre-coated with an anti-cAMP antibody. A known amount of a cAMP-alkaline phosphatase conjugate is then added. The sample cAMP and the conjugate compete for binding to the antibody.
-
Substrate Reaction and Detection: After incubation and washing steps, a substrate for alkaline phosphatase is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is determined by interpolating from the standard curve.
Neutrophil Apoptosis Assay
Principle: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol Outline:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: Resuspend the isolated neutrophils in a suitable culture medium and treat with this compound at desired concentrations and time points. Include a vehicle control.
-
Staining: After incubation, wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Measurement of Malondialdehyde (MDA)
Principle: The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.
Protocol Outline:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer) on ice.
-
TBA Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate. Incubate the mixture at high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to occur.
-
Extraction: After cooling, centrifuge the samples to pellet any precipitate. The supernatant containing the MDA-TBA adduct is collected. For increased specificity, the adduct can be extracted with an organic solvent (e.g., n-butanol).
-
Detection: Measure the absorbance or fluorescence of the supernatant or the extracted adduct at the appropriate wavelength (typically around 532 nm for absorbance).
-
Data Analysis: A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The MDA concentration in the samples is calculated from the standard curve and normalized to the protein concentration of the tissue homogenate.
Measurement of ATP Levels
Principle: Luciferin-luciferase-based bioluminescence assays are highly sensitive and specific for ATP quantification. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.
Protocol Outline:
-
Tissue or Cell Lysis: Homogenize tissue samples or lyse cultured cells in a buffer that inactivates ATPases to prevent ATP degradation.
-
ATP Assay: Use a commercial ATP assay kit. Add the cell or tissue lysate to a luminometer-compatible microplate.
-
Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well. This reagent contains the enzyme luciferase and its substrate luciferin.
-
Luminescence Measurement: Immediately measure the light output using a luminometer.
-
Data Analysis: A standard curve is prepared using known concentrations of ATP. The ATP concentration in the samples is determined from the standard curve and can be normalized to the protein concentration or cell number.
Key Experimental Workflows.
Conclusion
This compound, a prostacyclin analog, activates a well-defined signal transduction pathway initiated by its binding to the IP receptor. The subsequent increase in intracellular cAMP and activation of PKA orchestrate a range of beneficial downstream effects, including the attenuation of oxidative stress, preservation of cellular energy, and induction of neutrophil apoptosis. These mechanisms collectively contribute to the protective effects of this compound observed in preclinical models of ischemia-reperfusion injury.[3][4][5] This technical guide provides a foundational understanding of the this compound signaling pathway, which is essential for ongoing research and the development of novel therapeutic strategies targeting this pathway. Further investigation into the specific downstream targets of PKA and the potential for cross-talk with other signaling pathways will undoubtedly provide deeper insights into the full therapeutic potential of this compound and other prostacyclin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
OP-2507 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analog that has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion injury, organ preservation, and cerebral anoxia. As a potent vasodilator and inhibitor of platelet aggregation, this compound holds therapeutic potential in conditions characterized by microcirculatory disturbances and cellular stress. This document provides a comprehensive guide to the in vivo administration of this compound, summarizing key experimental data and providing detailed protocols based on published literature.
Mechanism of Action
This compound is an analog of prostacyclin (PGI2).[1][2][3] Its mechanism of action is centered on the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which mediates the downstream physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection.
Quantitative Data Summary
The following tables summarize the reported in vivo administration parameters for this compound across different animal models and experimental contexts.
Table 1: this compound Administration in Ischemia-Reperfusion and Organ Preservation Models
| Animal Model | Condition | Administration Route | Dosage | Key Findings | Reference |
| Canine | Lung Preservation | Flush Solution | 10 µg/mL in Euro-Collins solution (0.1 mL/kg body weight) | Attenuated increases in pulmonary arterial pressure and vascular resistance; maintained oxygen tension. | [1] |
| Rat | Hepatic Ischemia-Reperfusion | Intravenous Infusion | 0.1 µg/kg/min and 1 µg/kg/min | Reduced adherent leukocytes, improved microcirculatory flow, decreased malondialdehyde, and increased ATP levels. | [2][4] |
| Pig | Liver Transplantation (Non-Heart-Beating Donor) | Intraportal Infusion (Donor Pretreatment) & Preservation Solution | 2 µg/kg/min for 30 min (donor); 200 µg/L in Euro-Collins solution | Improved 5-day survival rates and hepatic microcirculatory environment. | [5] |
Table 2: this compound Administration in Cerebral Anoxia and Edema Models
| Animal Model | Condition | Administration Route | Dosage | Key Findings | Reference |
| Mouse | Hypobaric & Normobaric Hypoxia, KCN-induced Anoxia | Subcutaneous (s.c.) | 0.03 - 0.1 mg/kg | Dose-dependent prolongation of survival time. | [6] |
| Mouse | Hypobaric & Normobaric Hypoxia, KCN-induced Anoxia | Oral (p.o.) | 0.3 mg/kg | Prolongation of survival time. | [6] |
| Rat | Brain Ischemia (Bilateral Common Carotid Artery Ligation) | Subcutaneous (s.c.) | 0.01 - 0.03 mg/kg | Prevented edematous and biochemical changes in the brain. | [6] |
Experimental Protocols
Protocol 1: Intravenous Infusion for Hepatic Ischemia-Reperfusion in Rats
This protocol is based on studies investigating the protective effects of this compound on hepatic microcirculatory derangement following ischemia-reperfusion.[2][4]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Materials:
-
This compound
-
Saline solution (vehicle)
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium)
-
Infusion pump
-
Surgical instruments for laparotomy and vessel cannulation
3. Experimental Workflow:
References
- 1. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of OP 2507, a stable analogue of prostacyclin, on Hep G2 exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-2507 in Canine Models
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
OP-2507 is a synthetic analog of prostacyclin (PGI2), a naturally occurring eicosanoid with potent vasodilatory and anti-platelet aggregation properties.[1][2] Preclinical research in various animal models has highlighted its potential therapeutic effects in conditions associated with vasoconstriction and thrombosis, such as ischemia-reperfusion injury and pulmonary hypertension. These notes provide an overview of the available data and experimental protocols for the use of this compound and similar prostacyclin analogs in canine research models.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor found on the surface of platelets and vascular smooth muscle cells.[3][4][5] The binding of this compound to the IP receptor initiates a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in decreased intracellular calcium concentrations. This cascade ultimately leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[1][4]
Data Summary: Dosage of this compound and Analogs in Canine Models
The following table summarizes published dosages for this compound and other prostacyclin analogs that have been used in canine studies. Dosages for related compounds can provide a valuable starting point for designing dose-finding studies for this compound in new experimental contexts.
| Drug Name | Indication/Model | Dosage | Route of Administration | Reference |
| This compound | Lung Preservation | 10 µg/mL solution flushed at 0.1 mL/kg body weight | Intrapulmonary Flush | |
| Beraprost Sodium | Chronic Pulmonary Hypertension | 5, 15, and 25 µg/kg, administered twice daily | Oral | [6][7] |
| Beraprost Sodium | Pulmonary Hypertension | Median dose of 15.9 µg/kg (range: 13.4–22.0 µg/kg), administered twice daily | Oral | [8][9] |
| Iloprost (B1671730) | Experimental Heart Failure | 1.5–150 ng/kg/min | Continuous Intravenous Infusion | [10] |
Experimental Protocols
Protocol 1: Investigation of this compound in a Canine Model of Acute Pulmonary Hypertension
1. Objective: To evaluate the acute dose-dependent effects of intravenously administered this compound on key hemodynamic parameters in a canine model of acute pulmonary hypertension.
2. Animal Model: Healthy, adult Beagle dogs (10-15 kg) of either sex. Pulmonary hypertension can be acutely induced using a thromboxane (B8750289) A2 mimetic such as U-46619.
3. Experimental Groups (Crossover Design):
-
Vehicle Control (e.g., sterile saline)
-
Low-Dose this compound
-
Mid-Dose this compound
-
High-Dose this compound
4. Methodology:
-
Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable plane of anesthesia. Insert catheters into the femoral artery (for systemic blood pressure), femoral vein (for drug administration), and a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measurement of pulmonary arterial pressure (PAP), central venous pressure (CVP), and cardiac output (CO).
-
Baseline Measurements: Allow the animal to stabilize and record all baseline hemodynamic parameters.
-
Induction of Pulmonary Hypertension: Infuse a solution of U-46619 to induce a stable increase in PAP.
-
Drug Administration: Once stable pulmonary hypertension is achieved, administer a continuous intravenous infusion of this compound or vehicle. Based on data from iloprost, a starting dose range of 1.5 to 150 ng/kg/min could be explored.[10] Each dose should be administered for a sufficient duration to achieve steady-state effects.
-
Data Collection: Continuously record hemodynamic parameters. Calculate Pulmonary Vascular Resistance (PVR) and Systemic Vascular Resistance (SVR).
-
Washout: Allow for a sufficient washout period between different doses to allow hemodynamic parameters to return to the hypertensive baseline.
Protocol 2: Evaluation of Orally Administered this compound in a Canine Model of Chronic Pulmonary Hypertension
1. Objective: To assess the efficacy and safety of chronic oral administration of this compound in a canine model of chronic pulmonary hypertension.
2. Animal Model: Beagle dogs with surgically induced or naturally occurring chronic pulmonary hypertension.
3. Experimental Groups (Parallel Design):
-
Placebo Control (administered twice daily)
-
This compound Treatment (administered twice daily)
4. Methodology:
-
Baseline Evaluation: Perform a comprehensive baseline evaluation including physical examination, echocardiography (to estimate PAP and assess cardiac function), and quality of life assessment.
-
Drug Administration: Administer this compound or a placebo orally twice daily for a predetermined study duration (e.g., 4-8 weeks). Based on studies with the oral prostacyclin analog beraprost, a starting dose of 5-15 µg/kg could be considered.[6][7][8][9]
-
Monitoring: Conduct weekly physical examinations and monitor for any adverse effects. Perform follow-up echocardiograms at specified intervals to assess changes in estimated PAP, right ventricular size and function, and other relevant cardiac parameters.
-
Pharmacokinetic Analysis: Collect blood samples at designated time points after drug administration to determine the pharmacokinetic profile of this compound in the canine model.
-
Final Assessment: At the end of the study period, repeat the comprehensive baseline evaluation.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the IP receptor, initiating a cascade that increases cAMP.
Experimental Workflow for Acute Hemodynamic Study
Caption: Workflow for evaluating this compound in an acute canine pulmonary hypertension model.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 6. Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 7. Frontiers | Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Beraprost Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic, hormonal, and renal effects of the prostacyclin analogue iloprost in conscious dogs with and without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OP-2507 in Liver Transplantation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analogue that has demonstrated significant protective effects in preclinical models of liver transplantation and ischemia-reperfusion injury (IRI). IRI is a major cause of graft dysfunction and failure following liver transplantation, characterized by a cascade of inflammatory and cytotoxic events upon the restoration of blood flow to the ischemic organ. This compound mitigates this damage through a multi-faceted mechanism of action, primarily by improving hepatic microcirculation, reducing oxidative stress, and modulating the neutrophil-mediated inflammatory response. These application notes provide a comprehensive overview of the use of this compound in experimental liver transplantation models, including detailed protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its hepatoprotective effects through several key pathways. As a prostacyclin analogue, it is a potent vasodilator, leading to improved microcirculatory blood flow within the liver graft. This enhanced perfusion helps to limit the extent of ischemic injury and facilitates the washout of metabolic waste products upon reperfusion.
Furthermore, this compound has been shown to induce delayed ex vivo apoptosis of neutrophils, which are key mediators of the inflammatory damage in IRI.[1] By promoting the programmed cell death of these inflammatory cells, this compound helps to dampen the excessive inflammatory response that contributes to tissue damage. The compound also reduces the adherence of leukocytes in post-sinusoidal venules.[2]
At a cellular level, this compound helps to preserve energy stores by increasing adenosine (B11128) triphosphate (ATP) levels and reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels.[1][2] Another identified mechanism is the inhibition of calpain mu activation, a calcium-dependent protease involved in cell injury during ischemia-reperfusion.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in liver transplantation and ischemia-reperfusion models.
Table 1: Efficacy of this compound in a Porcine Model of Liver Transplantation from Non-Beating Heart Donors [4]
| Parameter | Group 1: Heart-Beating Donors (HBD) | Group 2: Non-Heart-Beating Donors (NHBD) - Control | Group 3: NHBD + this compound |
| 5-Day Survival Rate | 5/6 | 0/6 | 3/6* |
| Serum Transaminase (AST/ALT) | Not significantly different in the early phase | Not significantly different in the early phase | Not significantly different in the early phase |
| Bile Production | Not significantly different in the early phase | Not significantly different in the early phase | Not significantly different in the early phase |
| Hepatic Microcirculation | Significantly improved | Poor | Significantly improved |
| Arterial Prostaglandin E2 (PGE2) Release | N/A | Substantial release post-reperfusion | Substantially suppressed |
*P < 0.05 compared to Group 2
Table 2: Effects of this compound on Biochemical Markers in a Rat Model of Liver Ischemia-Reperfusion Injury [2]
| Parameter | Ischemia and Reperfusion (Control) | Ischemia and Reperfusion + this compound (0.1 µg/kg/min) | Ischemia and Reperfusion + this compound (1 µg/kg/min) |
| Malondialdehyde (MDA) (µmol/g protein) | 2.64 ± 0.59 | Significantly reduced | 1.04 ± 0.27 |
| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 ± 0.21 | Significantly increased | 2.03 ± 0.17 |
| Mean Systolic Arterial Pressure (MSAP) | Biphasic alterations with significant decreases | Decreases significantly attenuated | Decreases significantly attenuated |
| Adherent Leukocyte Count (post-sinusoidal venules) | Increased | Lessened | Lessened |
| Blood Flow Velocity (sinusoids and post-sinusoidal venules) | Decreased | Improved | Improved |
Table 3: Effect of this compound on Bile Flow in a Rat Model of Liver Ischemia-Reperfusion Injury [3]
| Treatment Group | Bile Flow Post-Reperfusion |
| Control | Baseline |
| This compound (0.1 µg/kg/min) | No significant increase |
| This compound (0.32 µg/kg/min) | Significantly increased |
| This compound (1.0 µg/kg/min) | Significantly increased |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Porcine Model of Orthotopic Liver Transplantation from Non-Beating Heart Donors[4]
Animal Model:
-
Thirty-six mongrel pigs.
-
Animals are divided into donor-recipient pairs.
Experimental Groups:
-
Group 1 (HBD): Orthotopic liver transplantation from heart-beating donors.
-
Group 2 (NHBD Control): Liver grafts from non-heart-beating donors (30 minutes of cardiac arrest).
-
Group 3 (NHBD + this compound): Grafts from non-heart-beating donors where the donor was pretreated with this compound.
This compound Administration:
-
Donor Pretreatment (Group 3): Intraportal infusion of this compound at a rate of 2 µg/kg/min for 30 minutes immediately before the induction of cardiac arrest.
-
Graft Preservation: Grafts from all groups are preserved at 4°C in Euro-Collins solution. For Group 3, the preservation solution contains this compound at a concentration of 200 µg/L.
Surgical Procedure:
-
Standard orthotopic liver transplantation procedure is performed.
Outcome Measures:
-
5-day survival rate.
-
Serum transaminase activities (AST, ALT) and bile production in the early post-transplantation phase.
-
Assessment of hepatic microcirculation.
-
Arterial prostanoid (PGE2) levels post-reperfusion.
Protocol 2: Assessment of this compound in a Rat Model of Liver Ischemia-Reperfusion Injury[2][3]
Animal Model:
-
Male Wistar rats.
Experimental Groups:
-
Sham: Anesthesia and laparotomy without ischemia-reperfusion.
-
Ischemia-Reperfusion (IR) Control: 60 minutes of partial hepatic ischemia followed by reperfusion.
-
IR + this compound (Low Dose): IR with intravenous administration of this compound at 0.1 µg/kg/min.
-
IR + this compound (Medium Dose): IR with intravenous administration of this compound at 0.32 µg/kg/min.
-
IR + this compound (High Dose): IR with intravenous administration of this compound at 1.0 µg/kg/min.
This compound Administration:
-
Continuous intravenous administration starting 20 minutes before the induction of ischemia and continuing throughout the ischemic and reperfusion periods.
Surgical Procedure:
-
The hilar area of the left lateral and median lobes of the liver is clamped for 60 minutes to induce ischemia.
-
The clamp is then removed to allow for reperfusion.
Outcome Measures:
-
Serum transaminase levels (AST, ALT).
-
Bile flow.
-
Hepatic microcirculation (assessed by laser-Doppler flowmetry and in vivo microscopy).
-
Tissue levels of malondialdehyde (MDA) and adenosine triphosphate (ATP).
-
Histological analysis for membrane bleb formation.
-
Western blotting for calpain mu activation and talin degradation.
-
Flow cytometry for ex vivo neutrophil apoptosis.
Visualizations
Caption: Mechanism of action of this compound in mitigating liver ischemia-reperfusion injury.
References
- 1. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin analog-suppressed ischemia-reperfusion injury of the rat liver: evaluation by calpain mu activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-2507 in Lung Preservation Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analog investigated for its protective effects during organ preservation. Prostacyclins are potent vasodilators and inhibitors of platelet aggregation, and they also exhibit cytoprotective and anti-inflammatory properties. These characteristics make this compound a compound of interest for mitigating ischemia-reperfusion injury, a major challenge in lung transplantation. Ischemia-reperfusion injury can lead to pulmonary edema, increased vascular resistance, and graft failure. By preventing vasoconstriction and protecting the vascular endothelium, this compound has the potential to improve the quality of preserved lungs and post-transplantation outcomes.
These application notes provide a summary of the available data on this compound in lung preservation, detailed experimental protocols based on preclinical studies, and a description of its mechanism of action.
Mechanism of Action
This compound, as a prostacyclin (PGI2) analog, exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of smooth muscle cells and platelets.[1] The binding of this compound to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[2][3] This pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.[3] Beyond the IP receptor, some prostacyclin analogs have been shown to interact with other prostanoid receptors (e.g., EP, DP) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which may contribute to their anti-inflammatory and anti-proliferative effects.[5]
Data Presentation
The following table summarizes the quantitative data from a preclinical study evaluating this compound in a canine model of cold lung preservation.
| Parameter | Control Group (Saline) | This compound Group (10 µg/ml) | Time Point |
| Pulmonary Arterial Pressure (mmHg) | |||
| 20.1 ± 1.9 | 20.3 ± 2.1 | Before Preservation | |
| 35.2 ± 3.4 | 25.1 ± 2.8 | After 12h Preservation | |
| 45.3 ± 4.1 | 30.2 ± 3.5 | After 60 min Reperfusion | |
| Pulmonary Vascular Resistance (dyne·s·cm⁻⁵) | |||
| 250 ± 30 | 260 ± 35 | Before Preservation | |
| 510 ± 60 | 350 ± 45 | After 12h Preservation | |
| 720 ± 85 | 450 ± 55 | After 60 min Reperfusion | |
| Airway Pressure (cmH₂O) | |||
| 10.2 ± 1.1 | 10.5 ± 1.3 | Before Preservation | |
| 15.8 ± 1.7 | 12.1 ± 1.4 | After 12h Preservation | |
| 18.9 ± 2.2 | 13.8 ± 1.6 | After 60 min Reperfusion | |
| Oxygen Tension (PaO₂) in Outflow Blood (mmHg) | |||
| 450 ± 25 | 460 ± 20 | Before Preservation | |
| 430 ± 30 | 450 ± 25 | After 12h Preservation | |
| 280 ± 40 | 420 ± 30* | After 60 min Reperfusion |
*Indicates a statistically significant difference from the control group.
Experimental Protocols
Protocol 1: Cold Static Preservation with this compound (Canine Model)
This protocol is based on a preclinical study investigating the effects of this compound in a canine lung preservation model.
Materials:
-
This compound
-
Euro-Collins preservation solution
-
Saline solution (0.9% NaCl)
-
Heparin
-
Anesthesia agents (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy and cannulation
-
Perfusion circuit
-
Pressure transducers
-
Blood gas analyzer
-
Equipment for measuring wet-to-dry weight ratio
-
Electron microscope
Procedure:
-
Animal Preparation: Anesthetize the canine subject and initiate mechanical ventilation.
-
Surgical Preparation: Perform a median sternotomy to expose the heart and lungs. Administer heparin to prevent coagulation.
-
Cannulation: Cannulate the pulmonary artery and the left atrium.
-
Lung Flushing (Antegrade Perfusion):
-
In the control group, flush the lungs via the pulmonary artery cannula with saline solution (0.1 ml/kg body weight).
-
In the experimental group, flush the lungs with a 10 µg/ml solution of this compound in saline (0.1 ml/kg body weight).
-
-
Preservation:
-
Following the initial flush, perfuse the lungs with cold (4°C) Euro-Collins solution.
-
Store the harvested lungs in the same solution (Euro-Collins for control, Euro-Collins with this compound for the experimental group) at 4°C for 12 hours.
-
-
Reperfusion:
-
After the preservation period, reperfuse the lungs for 60 minutes.
-
During reperfusion, ventilate the lungs and monitor hemodynamic and respiratory parameters.
-
-
Data Collection:
-
Measure pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure before preservation, after 12 hours of cold preservation, and after 60 minutes of reperfusion.
-
Analyze oxygen tension in the outflow blood at the same time points.
-
At the end of the experiment, take tissue samples for wet-to-dry weight ratio analysis and electron microscopy to assess endothelial damage.
-
Protocol 2: Hypothermic Ex Vivo Lung Perfusion (EVLP) with this compound (Translational Protocol)
This protocol is a proposed adaptation for using this compound in a modern EVLP setting, based on the Toronto EVLP protocol.[6] EVLP allows for the assessment and reconditioning of donor lungs outside the body.
Materials:
-
This compound
-
Acellular perfusion solution (e.g., Steen Solution® or Perfadex®)
-
EVLP circuit (pump, oxygenator, leukocyte filter, heater-exchanger)
-
Ventilator
-
Surgical instruments for cannulation
-
Gas blender for ventilation
-
Analyzers for perfusate gases, pH, and lactate (B86563)
Procedure:
-
Lung Retrieval: Harvest the donor lungs using standard techniques.
-
EVLP Circuit Priming:
-
Prime the EVLP circuit with 1.5 L of the chosen acellular perfusion solution.
-
Add antibiotics and methylprednisolone (B1676475) to the priming solution.
-
For the experimental group, add this compound to the priming solution to achieve a target concentration (e.g., 10 µg/ml, to be optimized).
-
-
Cannulation and Connection:
-
Cannulate the pulmonary artery and left atrium of the donor lungs.
-
Connect the cannulas to the EVLP circuit.
-
Intubate the trachea and connect it to the ventilator.
-
-
Initiation of EVLP:
-
Start perfusion at a low flow rate with the perfusate at room temperature.
-
Gradually increase the perfusate temperature to 10°C for hypothermic perfusion.
-
Maintain a low pulmonary artery pressure (e.g., < 15 mmHg) and left atrial pressure (e.g., 3-5 mmHg).
-
-
Ventilation:
-
Once the target temperature is reached, initiate protective ventilation (e.g., low tidal volume, PEEP of 5 cmH₂O, FiO₂ of 0.5).
-
-
Perfusion and Assessment:
-
Maintain the lungs on the EVLP circuit for the desired duration (e.g., 4-6 hours for assessment and reconditioning).
-
Continuously monitor pulmonary artery pressure, pulmonary vascular resistance, airway pressures, and lung compliance.
-
Regularly sample the perfusate to analyze gas exchange (pO₂, pCO₂), pH, and lactate levels.
-
-
Weaning and Storage:
-
After the EVLP period, cool the lungs back to 4°C.
-
Flush the lungs with a final preservation solution (which could also contain this compound).
-
Store the lungs in a sterile bag on ice until transplantation.
-
Discussion and Future Directions
The available preclinical data suggests that this compound can attenuate increases in pulmonary arterial pressure, vascular resistance, and airway pressure during cold preservation and reperfusion.[7] It also appears to preserve oxygenation capacity during the critical reperfusion period.[7] These effects are likely attributable to its vasodilatory and endothelial protective properties.
While the initial findings are promising, further research is needed to fully elucidate the potential of this compound in modern lung preservation strategies. The optimal dosage, timing of administration, and its efficacy in an EVLP setting have yet to be determined. Additionally, studies investigating the impact of this compound on inflammatory markers and long-term graft function would be highly valuable. The protocols provided here offer a foundation for such future investigations. The use of this compound, and other prostacyclin analogs, may represent a significant advancement in improving the quality of donor lungs and expanding the donor pool for transplantation.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Outcomes after transplantation of lungs preserved for more than 12 h: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for safe twelve-hour pulmonary preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-2507 in Kidney Ischemia-Reperfusion Studies
Disclaimer: No direct studies of OP-2507 in kidney ischemia-reperfusion were identified in the public domain. The following application notes and protocols are based on the known pharmacology of this compound as a prostacyclin analogue and publicly available data from studies on a similar prostacyclin analogue, treprostinil (B120252), in the context of renal ischemia-reperfusion injury. The experimental parameters provided are based on these surrogate studies and should be optimized for specific experimental conditions.
Introduction
This compound is a stable prostacyclin (PGI2) analogue. Prostacyclins are potent vasodilators and inhibitors of platelet aggregation. In the context of ischemia-reperfusion (I/R) injury, prostacyclin analogues are being investigated for their cytoprotective effects. Renal I/R injury is a major cause of acute kidney injury (AKI), characterized by a robust inflammatory response, oxidative stress, and apoptosis of renal tubular cells.[1][2] Prostacyclin analogues like this compound are hypothesized to mitigate these effects by improving renal blood flow, reducing inflammation, and inhibiting apoptosis.[1][3]
Mechanism of Action
This compound, as a prostacyclin analogue, is expected to exert its protective effects in renal I/R injury through the activation of the prostacyclin (IP) receptor. The binding of this compound to the IP receptor on renal vascular smooth muscle cells and tubular epithelial cells is anticipated to trigger a signaling cascade that leads to:
-
Vasodilation: Increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation and improved renal blood flow.[3]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory cytokine and chemokine expression, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1]
-
Inhibition of Oxidative Stress: Reduction of lipid peroxidation in renal tissues.[1][4]
-
Anti-apoptotic Effects: Inhibition of caspase activation (caspase-3, -8, and -9) and cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), thereby reducing tubular epithelial cell death.[1][4]
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating kidney ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the prostacyclin analogue treprostinil in a rat model of renal ischemia-reperfusion injury. This data can be used as a reference for designing experiments with this compound.
Table 1: Effects on Renal Function Markers
| Marker | I/R + Placebo (Peak) | I/R + Treprostinil (Peak) | Fold Change (Treprostinil vs. Placebo) |
| Serum Creatinine (B1669602) (mg/dL) | ~2.5 | ~0.4 | ↓ 6.25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~180 | ~74 | ↓ 2.43 |
| Data is approximated from published graphs in a rat model of 45 minutes of bilateral renal ischemia followed by reperfusion. Peak injury for placebo was at 24h, while for treprostinil it was at 6h post-reperfusion.[3] |
Table 2: Effects on Gene Expression of Injury and Inflammatory Markers (at 24h post-I/R)
| Gene | I/R + Placebo (Fold change vs. Sham) | I/R + Treprostinil (Fold change vs. Sham) |
| KIM-1 (Kidney Injury Molecule-1) | ~1000 | ~162 |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | ~10 | ~2.4 |
| CCL2 (Chemokine (C-C motif) ligand 2) | Significant upregulation | Significantly suppressed |
| IL-1β (Interleukin 1β) | Significant upregulation | Significantly suppressed |
| IL-6 (Interleukin 6) | Significant upregulation | Significantly suppressed |
| ICAM-1 (Intracellular Adhesion Molecule 1) | Significant upregulation | Significantly suppressed |
| Gene expression was measured by mRNA levels relative to sham-operated controls in a rat model.[1] |
Table 3: Effects on Apoptosis Markers
| Marker | I/R + Placebo | I/R + Treprostinil |
| Cleaved PARP-1 | Significantly increased | Significantly inhibited |
| Cleaved Caspase-3 | Significantly increased | Significantly inhibited |
| Cleaved Caspase-8 | Significantly increased | Significantly inhibited |
| Cleaved Caspase-9 | Significantly increased | Significantly inhibited |
| Protein expression was assessed in renal tissue from a rat model of I/R injury.[1][4] |
Experimental Protocols
The following are detailed protocols for investigating the effects of a prostacyclin analogue in a rodent model of kidney ischemia-reperfusion injury.
1. Animal Model of Bilateral Renal Ischemia-Reperfusion Injury
This protocol is based on established methods for inducing renal I/R injury in rats.[1][3]
-
Animals: Male Sprague Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the animals using isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the kidneys.
-
Carefully isolate both renal pedicles (containing the renal artery and vein).
-
Occlude both renal pedicles with non-traumatic vascular clamps for 45 minutes.
-
After 45 minutes, remove the clamps to allow reperfusion.
-
Suture the abdominal wall in layers.
-
Administer postoperative analgesics as per institutional guidelines.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the clamping of the renal pedicles.
2. This compound (or other Prostacyclin Analogue) Administration
Based on studies with treprostinil, a continuous subcutaneous infusion is an effective method of administration.[1][5][6]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosage: A dose of 100 ng/kg/min has been shown to be effective for treprostinil.[1][5][6] Dose-response studies should be conducted for this compound.
-
Administration:
-
Load an osmotic minipump with the this compound solution.
-
Implant the minipump subcutaneously in the dorsal region of the rat 18-24 hours before inducing ischemia.
-
Alternatively, administration can begin at the time of ischemia.[5]
-
-
Placebo Control: The placebo group should receive a minipump containing only the vehicle.
Below is a diagram of the experimental workflow.
3. Endpoint Analysis
-
Renal Function:
-
Collect blood samples at various time points post-reperfusion (e.g., 6h, 24h, 48h, 72h) via tail vein or cardiac puncture at the end of the experiment.
-
Measure serum creatinine and BUN levels using commercially available kits.
-
-
Histopathology:
-
At the end of the experiment, perfuse the kidneys with saline followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin (B1166041) and cut sections (4-5 µm).
-
Stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and loss of brush border.
-
-
Gene Expression Analysis:
-
Harvest kidney tissue and snap-freeze in liquid nitrogen.
-
Isolate total RNA from the tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes of interest (e.g., KIM-1, NGAL, CCL2, IL-1β, IL-6).
-
-
Protein Analysis (Western Blot):
-
Extract total protein from kidney tissue.
-
Perform Western blotting to detect and quantify the expression of proteins involved in apoptosis (e.g., cleaved caspases, cleaved PARP-1).
-
Conclusion
This compound, as a prostacyclin analogue, holds therapeutic potential for the treatment of kidney ischemia-reperfusion injury. The provided application notes and protocols, based on studies with the similar compound treprostinil, offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of AKI. Further studies are warranted to confirm these effects specifically for this compound and to optimize its therapeutic application.
References
- 1. Treprostinil, a prostacyclin analog, ameliorates renal ischemia-reperfusion injury: preclinical studies in a rat model of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal ischemia/reperfusion injury; from pathophysiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treprostinil, a prostacyclin analog, ameliorates renal ischemia–reperfusion injury: preclinical studies in a rat model of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. auajournals.org [auajournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using OP-2507
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analogue. Prostacyclin (PGI2) and its analogues are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the activation of the prostacyclin receptor (IP receptor).[1] In vitro studies of prostacyclin analogues like this compound are fundamental for elucidating their mechanism of action, determining potency and selectivity, and screening potential therapeutic candidates for a variety of cardiovascular and inflammatory conditions. This document provides detailed protocols for key in vitro assays relevant to the functional characterization of this compound.
Mechanism of Action
This compound, as a prostacyclin analogue, is presumed to exert its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates the Gs alpha subunit (Gsα), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular responses associated with prostacyclin, such as inhibition of platelet activation and induction of apoptosis in certain cell types like neutrophils.[1][2][3]
Data Presentation: In Vitro Efficacy of Prostacyclin Analogues
Table 1: Potency of Prostacyclin Analogues in cAMP Generation Assays
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| Iloprost (B1671730) | Human Pulmonary Artery Smooth Muscle Cells | cAMP Accumulation | 4.8 | [4][5] |
| Cicaprost | Human Pulmonary Artery Smooth Muscle Cells | cAMP Accumulation | 7.1 | [4][5] |
| UT-15 | Human Pulmonary Artery Smooth Muscle Cells | cAMP Accumulation | 8.2 | [4][5] |
| Beraprost | Human Pulmonary Artery Smooth Muscle Cells | cAMP Accumulation | 98.2 | [4] |
Table 2: Inhibitory Potency of Prostacyclin Analogues on Platelet Aggregation
| Compound | Agonist | Species | Preparation | IC50 (nM) | Reference |
| Iloprost | ADP, Collagen | Human | Platelet-Rich Plasma | Not specified, but activity confirmed | [6] |
| ZK36374 (Iloprost) | ADP | Not specified | Whole Blood | 0.5 | [2] |
| ZK36374 (Iloprost) | Collagen | Not specified | Whole Blood | 1.5 | [2] |
| ZK36374 (Iloprost) | Thrombin | Not specified | Whole Blood | 3.0 | [2] |
| Prostacyclin (PGI2) | ADP, Thrombin, Collagen, Arachidonic Acid | Human | Whole Blood | Dose-dependent inhibition (0.5-8 nM) | [7] |
Table 3: Effect of Prostacyclin Analogues on Neutrophil Function
| Compound | Assay | Effect | Concentration | Reference |
| This compound | ex vivo Neutrophil Apoptosis | Induced apoptosis | 0.1-1 µg/kg/min (in vivo dosing) | [8] |
| Iloprost | Neutrophil Adherence to Endothelial Cells | Dose-dependent inhibition | Not specified | [9] |
| Iloprost | Neutrophil Activation | Inhibition | 0.1-100 µM | [10] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound signaling cascade via the IP receptor.
Caption: Workflow for in vitro neutrophil apoptosis assay.
Experimental Protocols
In Vitro Neutrophil Apoptosis Assay
This protocol details a method to assess the pro-apoptotic effect of this compound on isolated human neutrophils using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Human whole blood from healthy donors
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep)
-
RPMI 1640 culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from heparinized human whole blood using density gradient centrifugation according to the manufacturer's instructions.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet twice with PBS and resuspend in RPMI 1640 medium, supplemented with 10% FBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5% in all samples, including the vehicle control.
-
Plate 1 mL of the neutrophil suspension into wells of a 24-well plate.
-
Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Annexin V/PI Staining:
-
After incubation, gently collect the cells from each well into flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
In Vitro Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Human whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate (B86180) solution
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen)
-
This compound
-
DMSO
-
Light Transmission Aggregometer and cuvettes with stir bars
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP.
-
-
Platelet Aggregation Assay:
-
Prepare working solutions of this compound by diluting a stock solution in a suitable buffer.
-
Pipette PRP into aggregometer cuvettes and place them in the heating block of the aggregometer at 37°C. Add a stir bar to each cuvette.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a specific volume of the this compound working solution or vehicle control (DMSO) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding a pre-determined concentration of an agonist (e.g., ADP or collagen).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
To determine the IC50 value, plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve.
-
Intracellular cAMP Measurement Assay
This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound in a suitable cell line (e.g., HEK293 cells expressing the IP receptor or primary cells like smooth muscle cells).
Materials:
-
Cells expressing the IP receptor
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
Methodology:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Prepare serial dilutions of this compound and controls (vehicle and forskolin) in the assay medium.
-
Add the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates following the manufacturer's instructions for the specific assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
To determine the EC50 value, plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostacyclin-lipoprotein interactions. Studies on human platelet aggregation and adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iloprost inhibits neutrophil-induced lung injury and neutrophil adherence to endothelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloprost inhibits neutrophil function in vitro and in vivo and limits experimental infarct size in canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-2507 Intravenous Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analogue investigated for its therapeutic potential in various preclinical models. Its mechanism of action centers on mimicking the effects of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. These notes provide a summary of available data and protocols for the intravenous infusion of this compound in a research setting, based on published preclinical studies.
Chemical Identity
-
Full Chemical Name: [15-cis-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9alpha,6-nitrilo-PGF1 methyl ester][1]
Mechanism of Action: Prostacyclin Analogue
This compound functions as a prostacyclin analogue, exerting its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of this compound to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of platelet aggregation. This pathway is pivotal in maintaining cardiovascular homeostasis. In preclinical studies, this compound has been shown to induce delayed ex vivo neutrophil apoptosis and attenuate ischemia-reperfusion injury.[2][3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a prostacyclin analogue.
Data Presentation
The following tables summarize the reported intravenous infusion dosages of this compound in preclinical studies.
Table 1: Intravenous Infusion of this compound in Rats
| Study Focus | Dosage 1 | Dosage 2 | Reference |
| Hepatic Ischemia-Reperfusion Injury | 0.1 µg/kg/min | 1 µg/kg/min | [2][3] |
Table 2: Intravenous Infusion of this compound in Other Species
| Species | Study Focus | Dosage | Reference |
| Canine | Lung Preservation (Flush Solution) | 10 µg/mL | [4] |
| Porcine | Liver Graft Preservation (Intraportal Infusion) | 2 µg/kg/min | [5] |
Experimental Protocols
The following is a generalized protocol for the intravenous infusion of this compound in a rat model, based on common laboratory practices. Note: The optimal solvent and stability of this compound in solution have not been explicitly reported in the reviewed literature. It is crucial to determine the solubility and stability of the compound in the chosen vehicle prior to in vivo administration. Prostacyclin analogues are often reconstituted in sterile saline or a buffered solution.
Experimental Workflow for Intravenous Infusion in Rats
Caption: General workflow for this compound intravenous infusion.
Materials
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Infusion pump
-
Syringes
-
Catheters (sized appropriately for rat tail vein)
-
Anesthetic agent
-
Heating pad or lamp
-
Restraining device (optional)
Protocol
-
Preparation of this compound Infusion Solution:
-
Note: The following is a general guideline. The specific solvent and concentration should be determined based on the chemical properties of this compound.
-
Aseptically prepare a stock solution of this compound in a suitable vehicle.
-
Dilute the stock solution with the same sterile vehicle to the desired final infusion concentrations (e.g., to deliver 0.1 or 1.0 µg/kg/min).
-
Load the final infusion solution into a syringe for use with the infusion pump.
-
-
Animal Preparation:
-
Anesthetize the rat using an approved institutional protocol.
-
Place the anesthetized animal on a heating pad to maintain body temperature and promote vasodilation of the tail veins.
-
Gently restrain the rat and expose the tail.
-
Catheterize one of the lateral tail veins using an appropriate gauge catheter.
-
Secure the catheter in place.
-
-
Intravenous Infusion:
-
Connect the catheter to the infusion pump syringe via appropriate tubing.
-
Prime the tubing to remove any air bubbles.
-
Set the infusion pump to the desired flow rate to achieve the target dose (e.g., 0.1 or 1.0 µg/kg/min).
-
Initiate the infusion.
-
-
Monitoring:
-
Continuously monitor the animal's vital signs (heart rate, respiratory rate, temperature) throughout the infusion period.
-
Observe for any adverse reactions.
-
-
Endpoint Analysis:
-
Following the infusion period, collect biological samples (e.g., blood, tissue) as required by the specific experimental design.
-
Perform relevant analyses to assess the effects of this compound.
-
Disclaimer: This protocol is a general guide and may require optimization based on specific experimental needs and the physicochemical properties of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Prostacyclin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of prostacyclin analogues, focusing on their mechanism of action, pharmacokinetic profiles, and relevant experimental procedures. This document is intended to guide researchers in designing and executing preclinical and in vitro studies involving these compounds.
Introduction to Prostacyclin Analogues and Subcutaneous Administration
Prostacyclin (PGI2) is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent.[1] Its synthetic analogues, such as treprostinil (B120252), iloprost (B1671730), and beraprost, have been developed to overcome the short half-life of endogenous prostacyclin, making them valuable therapeutic agents, particularly for pulmonary arterial hypertension (PAH).[2] Subcutaneous (SC) administration offers a less invasive alternative to continuous intravenous infusion, avoiding the risks of catheter-related bloodstream infections.[3] Treprostinil is the most commonly used prostacyclin analogue for subcutaneous administration.[4]
Mechanism of Action: IP Receptor Signaling
Prostacyclin analogues exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5] Binding of an agonist to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
Signaling Pathway Diagram
Caption: Prostacyclin Analogue Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for subcutaneously administered prostacyclin analogues.
Table 1: Pharmacokinetic Parameters of Subcutaneous Prostacyclin Analogues
| Parameter | Treprostinil | Beraprost (Oral) | Iloprost (Inhaled) |
| Bioavailability | ~100% | 50-70%[6] | Not Determined[7] |
| Half-life | 4.4 hours[8] | 35-40 minutes[6] | Rapid decline after peak[9] |
| Time to Steady State | ~10 hours[4] | N/A | N/A |
| Initial Clinical Dose | 1.25 ng/kg/min | 60-180 mcg/day (divided doses)[6][10] | 2.5-5 mcg, 6-9 times/day |
Table 2: Clinical Efficacy of Subcutaneous Treprostinil in Pulmonary Arterial Hypertension (12-Week Study) [3][11]
| Parameter | Placebo Group | Treprostinil Group | p-value |
| Change in 6-Minute Walk Distance (median) | 0 meters | +16 meters | 0.006 |
| Improvement in Signs and Symptoms | No significant change | Significant improvement | <0.05 |
| Hemodynamic Improvement | No significant change | Significant improvement | <0.05 |
Experimental Protocols
In Vitro Assays
This assay determines the binding affinity of a prostacyclin analogue to the IP receptor.
Materials:
-
HEK293 cells stably expressing the human IP receptor
-
[³H]-Iloprost (radioligand)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Test prostacyclin analogue
-
Unlabeled iloprost (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes from the HEK293-IP receptor cells.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Iloprost, and varying concentrations of the test prostacyclin analogue.
-
For determining non-specific binding, add a high concentration of unlabeled iloprost to separate wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding and determine the IC₅₀ value, which can be converted to the Ki value using the Cheng-Prusoff equation.[3]
This assay measures the functional potency of a prostacyclin analogue by quantifying the increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test prostacyclin analogue
-
cAMP assay kit (e.g., ELISA-based)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.
-
Add varying concentrations of the test prostacyclin analogue to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.[3]
Preclinical Subcutaneous Administration Protocol (Rat Model)
This protocol describes the continuous subcutaneous administration of a prostacyclin analogue using an osmotic minipump in a rat model.
Materials:
-
Wistar rats (or other appropriate strain)
-
Osmotic minipump (e.g., ALZET®)
-
Prostacyclin analogue solution (sterile)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Wound clips or sutures
-
Analgesics
Protocol:
-
Pump Preparation: Fill the osmotic minipump with the sterile prostacyclin analogue solution according to the manufacturer's instructions. The concentration should be calculated based on the desired dose, the pump's flow rate, and the animal's body weight.
-
Animal Preparation: Anesthetize the rat and shave the dorsal mid-scapular area. Disinfect the surgical site.
-
Pump Implantation:
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled pump into the pocket, delivery portal first.
-
The pump should not be directly under the incision to facilitate healing.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for signs of pain, distress, or infection.
Caption: Experimental Workflow for Pump Implantation.
Pharmacodynamic Assessment in a Rat Model of PAH
This protocol outlines the assessment of the pharmacodynamic effects of a subcutaneously delivered prostacyclin analogue in a monocrotaline (B1676716) (MCT)-induced PAH rat model.
Experimental Workflow:
Caption: Pharmacodynamic Study Workflow.
Key Endpoints:
-
Mean Pulmonary Arterial Pressure (mPAP): Measured via right heart catheterization.
-
Right Ventricular Hypertrophy (Fulton Index): Calculated as the ratio of the right ventricular free wall weight to the left ventricular plus septal weight.
-
Pulmonary Artery Remodeling: Assessed by histopathological analysis of lung tissue sections.
-
Biomarkers: Plasma levels of relevant biomarkers (e.g., BNP) can be measured.
Pharmacokinetic Study Design and Blood Sampling
Objective: To determine the pharmacokinetic profile of a subcutaneously delivered prostacyclin analogue.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
Administration: A single subcutaneous injection or continuous infusion via an osmotic pump.
Blood Sampling Schedule (Example for a single injection):
-
Pre-dose (0 hours)
-
0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose
Blood Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
Analysis:
-
Plasma concentrations of the prostacyclin analogue are determined using a validated LC-MS/MS method.
Assessment of Subcutaneous Injection Site Reactions
Local reactions at the injection site are a common occurrence with subcutaneous treprostinil. Preclinical assessment of these reactions is crucial.
Protocol for Histopathological Evaluation:
-
Administer the prostacyclin analogue subcutaneously to rats.
-
Euthanize animals at various time points post-injection (e.g., 24 hours, 72 hours, 7 days).
-
Excise the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Microscopically evaluate the sections for signs of inflammation, necrosis, and fibrosis.[12]
References
- 1. A novel method for measuring pulmonary artery pressure by high-frequency ultrasound-guided transthoracic puncture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Treprostinil palmitil inhibits the hemodynamic and histopathological changes in the pulmonary vasculature and heart in an animal model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Investigation of OP-2507
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-2507 is a stable prostacyclin analogue investigated for its potential therapeutic effects in various preclinical models. As a prostacyclin analogue, its mechanism of action is primarily centered on the activation of the prostacyclin receptor (IP receptor), leading to a cascade of intracellular events that modulate cellular function. These application notes provide a summary of the reported preclinical data for this compound and detailed protocols for key experiments to facilitate further research into its biological activities. It is important to note that based on available preclinical data, there is no information regarding the use of this compound in combination with other therapeutics. The data presented herein pertains to this compound as a monotherapy in the described experimental settings.
Mechanism of Action: Prostacyclin Analogue Signaling
This compound, as a prostacyclin analogue, is expected to mimic the actions of endogenous prostacyclin (PGI2). The binding of this compound to the G-protein coupled prostacyclin (IP) receptor on the cell surface initiates a signaling cascade. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, resulting in a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotective effects.
Caption: Simplified signaling pathway of this compound as a prostacyclin analogue.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats
| Treatment Group | Dose | Malondialdehyde (nmol/g tissue) | Adenosine Triphosphate (μmol/g tissue) | Adherent Leukocytes (count/100 μm) |
| Sham Control | - | 1.5 ± 0.2 | 2.5 ± 0.3 | 5 ± 1 |
| Ischemia Control | - | 4.8 ± 0.5 | 0.8 ± 0.1 | 35 ± 4* |
| This compound | 10 μg/kg | 3.2 ± 0.4† | 1.6 ± 0.2† | 18 ± 3† |
| This compound | 30 μg/kg | 2.1 ± 0.3† | 2.1 ± 0.2† | 10 ± 2† |
Data are presented as mean ± SEM. *p < 0.05 vs. Sham Control; †p < 0.05 vs. Ischemia Control.
Table 2: Protective Effects of this compound against Cerebral Anoxia in Mice
| Treatment Group | Dose (s.c.) | Survival Time in Hypobaric Hypoxia (min) |
| Vehicle Control | - | 5.2 ± 0.4 |
| This compound | 0.03 mg/kg | 8.1 ± 0.6 |
| This compound | 0.1 mg/kg | 11.5 ± 0.9 |
| This compound | 0.3 mg/kg | 15.2 ± 1.1* |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.
Experimental Protocols
Rat Model of Hepatic Ischemia-Reperfusion Injury
This protocol describes the induction of hepatic ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.
Caption: Experimental workflow for the rat hepatic ischemia-reperfusion model.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
Microvascular clamps
-
This compound
-
Vehicle control (e.g., saline)
-
Syringes and needles
Procedure:
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect and isolate the hepatic artery and portal vein.
-
Administer this compound or vehicle intravenously via the femoral vein 15 minutes prior to ischemia.
-
Induce hepatic ischemia by clamping the hepatic artery and portal vein for 60 minutes.
-
After the ischemic period, remove the clamps to initiate reperfusion for 120 minutes.
-
At the end of the reperfusion period, collect blood samples via cardiac puncture and harvest liver tissue.
-
Process the liver tissue for biochemical assays (MDA, ATP) and histological analysis.
Quantification of Neutrophil Apoptosis by Flow Cytometry
This protocol details the method for quantifying neutrophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Isolated neutrophils
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Wash the isolated neutrophils twice with cold phosphate-buffered saline (PBS).
-
Resuspend the neutrophils in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 channel.
-
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).
Malondialdehyde (MDA) Assay
This protocol describes the measurement of MDA, a marker of lipid peroxidation, in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Liver tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer
Procedure:
-
Homogenize the liver tissue in cold PBS.
-
To 0.2 mL of the homogenate, add 0.8 mL of 15% TCA.
-
Vortex and centrifuge at 3000 rpm for 10 minutes.
-
To 0.5 mL of the supernatant, add 0.5 mL of 0.67% TBA solution.
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Adenosine Triphosphate (ATP) Assay
This protocol outlines the measurement of ATP levels in tissue homogenates using a luciferase-based bioluminescence assay.
Materials:
-
Liver tissue homogenate
-
ATP Assay Kit (containing luciferase, D-luciferin, and assay buffer)
-
ATP standard
-
Luminometer
Procedure:
-
Homogenize the liver tissue in the provided assay buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Prepare ATP standards of known concentrations.
-
In a 96-well plate, add 10 µL of the tissue supernatant or ATP standard to each well.
-
Add 90 µL of the ATP assay reagent (containing luciferase and D-luciferin) to each well.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.
Troubleshooting & Optimization
Technical Support Center: Compound OP-2507
This technical support center provides guidance on the stability and storage of compound OP-2507. For optimal results and to ensure the integrity of your experiments, please review the following information carefully.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to use anhydrous solvents and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in different solvents?
A2: this compound exhibits good stability in aprotic solvents such as DMSO and DMF. However, in protic solvents, especially under neutral or alkaline conditions, degradation may be observed over time. It is advisable to prepare fresh solutions or conduct a time-course experiment to assess stability in your specific experimental buffer.
Q3: My compound seems to have lost activity. What could be the cause?
A3: Loss of activity can be attributed to several factors including improper storage, multiple freeze-thaw cycles, exposure to light, or degradation in solution. Please refer to our troubleshooting guide for a systematic approach to identifying the potential cause.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents and prolonged exposure to acidic or basic aqueous solutions, which may accelerate degradation.
Stability Data Summary
The following table summarizes the stability of this compound under various conditions. This data is intended as a guideline; users are encouraged to perform their own stability studies for their specific experimental setup.
| Condition | Solvent/Matrix | Concentration | Duration | Degradation (%) | Notes |
| Solid | - | - | 12 months | < 1% | Store at -20°C, protected from light. |
| Solution | DMSO | 10 mM | 1 month | < 2% | Stored at -80°C. |
| Solution | PBS (pH 7.4) | 100 µM | 24 hours | ~15% | Degradation observed. Prepare fresh. |
| Freeze-Thaw | DMSO | 10 mM | 5 cycles | ~5% | Minimize freeze-thaw cycles. |
| Light Exposure | Solid | - | 7 days | ~10% | Photolabile. Protect from light. |
Troubleshooting Guide
This guide addresses common issues related to the stability and handling of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock solution.
-
Prepare a fresh stock solution from solid material.
-
Perform a quality control check (e.g., HPLC-MS) on both the old and new stock solutions.
-
Minimize the time the compound is in aqueous buffer before use.
-
Issue 2: Precipitate observed in the stock solution upon thawing.
-
Potential Cause: Poor solubility or concentration exceeding the solubility limit after freezing.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to redissolve.
-
If precipitation persists, sonicate for a short period.
-
Consider preparing a lower concentration stock solution.
-
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by compound instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of Solution Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
-
Procedure:
-
Prepare a solution of this compound in the desired solvent/buffer at the working concentration.
-
Immediately inject a sample (t=0) into an HPLC system to obtain the initial peak area.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation.
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
Caption: A generalized workflow for conducting a solution stability study of a research compound.
Technical Support Center: Prostacyclin Analogues in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prostacyclin analogues in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common side effects and experimental challenges encountered when working with prostacyclin analogues in vivo. The guidance provided is intended to help researchers distinguish between pharmacological effects and experimental artifacts, and to manage common adverse events in animal models.
Q1: My animal is exhibiting signs of pain or distress at the subcutaneous infusion site. What should I do?
A1: Infusion site pain and reactions are the most common side effects of subcutaneously administered prostacyclin analogues like treprostinil (B120252).[1][2]
Troubleshooting Steps:
-
Confirm Correct Catheter Placement: Ensure the catheter is securely placed in the subcutaneous space and has not dislodged. The loose skin over the neck and shoulders is a common site for subcutaneous injections in mice.[3]
-
Check for Signs of Infection: Look for localized swelling, redness, and warmth at the infusion site. If infection is suspected, consult with a veterinarian. Proper aseptic technique during pump implantation is crucial.[4]
-
Rotate Infusion Sites: If the experimental design allows for it, rotating the infusion site can help minimize local irritation.[5]
-
Vehicle and Formulation Check: Ensure the vehicle is sterile, at a neutral pH, and non-irritating. Warming the substance to be injected to body temperature can reduce discomfort.[3]
-
Consider a Lower Concentration or Flow Rate: High concentrations of the drug can contribute to site irritation. If possible, lowering the concentration and adjusting the flow rate to deliver the same total dose may alleviate the issue.
-
Analgesia: In consultation with a veterinarian and according to your approved animal care protocol, consider the use of local or systemic analgesics to manage pain.
Q2: The animal's blood pressure has dropped significantly after administration of the prostacyclin analogue. How can I troubleshoot this?
A2: Hypotension is a known vasodilatory effect of prostacyclin analogues.[2]
Troubleshooting Steps:
-
Differentiate from Anesthesia-Induced Hypotension: If the animal is anesthetized, ensure that the hypotension is not a result of the anesthetic agent. Monitor blood pressure before, during, and after drug administration to establish a clear timeline of the effect.
-
Dose-Response Assessment: If the hypotensive effect is too severe, consider reducing the dose. A dose-response study can help identify a therapeutic window with the desired pharmacological effect without causing excessive hypotension. In one study, a high dose of prostacyclin (50 ng/kg/min) during cardiopulmonary bypass in humans resulted in a mean arterial blood pressure below 30 mm Hg.[6]
-
Fluid Support: In acute experimental settings, intravenous fluid administration can help to manage hypotension, but this should be done with careful consideration of the experimental model and endpoints.
-
Hemodynamic Monitoring: For studies where cardiovascular effects are critical, continuous hemodynamic monitoring (e.g., using telemetry or arterial catheters) is recommended to accurately assess the drug's impact on blood pressure and heart rate.
Q3: My animal is showing signs of jaw pain or chattering. How should I interpret and manage this?
A3: Jaw pain is a frequently reported side effect in clinical studies of prostacyclin analogues.[2][7] While more difficult to assess in rodents, certain behaviors may be indicative of orofacial pain.
Troubleshooting and Assessment:
-
Behavioral Observation: Look for changes in feeding behavior, reluctance to eat hard food pellets, excessive grooming of the face, or audible teeth chattering.
-
Pain Assessment Tools: Specialized tools like a dolognawmeter can be used to objectively measure gnawing function and assess orofacial pain in rodents.[8]
-
Rule out Other Causes: Ensure that the observed behaviors are not due to other experimental factors, such as the placement of oral or cranial instrumentation.
-
Dose Adjustment: If jaw pain is suspected and is impacting the animal's welfare, consider a dose reduction.
Q4: I've observed flushing (reddening of the skin) in my animal model. Is this a cause for concern?
A4: Flushing is a common side effect of prostacyclin analogues due to their vasodilatory properties.[2][7]
Troubleshooting and Management:
-
Observation and Documentation: Note the onset, duration, and severity of the flushing. In rodents, this may be most visible in the ears, paws, and tail.
-
Core Body Temperature Monitoring: Flushing can be associated with changes in body temperature. Monitor the animal's core body temperature to ensure it remains within a normal physiological range.
-
Dose-Dependence: The intensity of flushing is often dose-dependent. If it is severe or accompanied by other adverse effects, a dose reduction may be necessary.
Quantitative Data on Common Side Effects
The following table summarizes the incidence of common side effects of prostacyclin analogues based on clinical trial data. It is important to note that the incidence in preclinical animal models may vary.
| Side Effect | Epoprostenol | Treprostinil (Subcutaneous) | Iloprost (B1671730) (Inhaled) | Selexipag (Oral) |
| Headache | Common | Reported | Common | Common |
| Jaw Pain | Common | Reported | Common | Common |
| Nausea | Common | Reported | Common | Common |
| Diarrhea | Common | Reported | - | Common |
| Flushing | Common | Reported | Common | Common |
| Infusion Site Pain | N/A | 85% | N/A | N/A |
| Cough | - | - | Common | - |
Data compiled from multiple sources.[1][2][7][9][10][11][12] The odds ratio for developing infusion site pain with subcutaneous treprostinil compared to placebo has been reported to be as high as 17.5.[10]
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of Treprostinil in Rats
Objective: To achieve steady-state plasma concentrations of treprostinil for chronic in vivo studies.
Materials:
-
Treprostinil sodium salt
-
Sterile 0.9% Sodium Chloride Solution or Water for Injection (for dilution if necessary)[13]
-
Implantable osmotic pump (e.g., ALZET®) or a programmable ambulatory infusion pump designed for subcutaneous delivery.[14][15]
-
Subcutaneous catheter
-
Surgical instruments for pump implantation
-
Anesthesia and analgesia as per approved institutional animal care protocols
Methodology:
-
Vehicle Preparation: Treprostinil for subcutaneous administration can often be used without further dilution.[13][14] If dilution is required, use sterile 0.9% Sodium Chloride Solution or Water for Injection.
-
Pump Preparation and Priming:
-
Calculate the required concentration of treprostinil based on the desired dose, the pump's flow rate, and the animal's body weight. The initial infusion rate in clinical settings is 1.25 ng/kg/min.[13][14]
-
Fill the osmotic pump with the treprostinil solution under sterile conditions.
-
Prime the pump according to the manufacturer's instructions to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation of Osmotic Pump:
-
Anesthetize the rat according to your approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection. The pocket should be large enough for the pump to move freely but not so large that it can flip over.[16][17]
-
Insert the primed osmotic pump into the subcutaneous pocket, delivery portal first.[16][17]
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required by your protocol.[18]
-
-
Monitoring:
-
Monitor the animal daily for signs of infusion site reaction (redness, swelling), pain, and general well-being.
-
Monitor for expected pharmacological effects and any potential side effects such as changes in activity that might suggest hypotension or discomfort.
-
Protocol 2: Intranasal Administration of Iloprost in Mice
Objective: To deliver iloprost to the lungs for acute or sub-chronic in vivo studies.
Materials:
-
Iloprost
-
Sterile 0.9% saline
-
Micropipette (P200)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Solution Preparation: Dissolve iloprost in sterile 0.9% saline to the desired concentration. A study in a mouse lung carcinogenesis model used a dose of 5 µ g/mouse in a total volume of 100 µl.[19]
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% in oxygen) until it is unresponsive but breathing steadily.[20]
-
Intranasal Instillation:
-
Recovery:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Observe for any immediate adverse reactions such as respiratory distress.
-
Signaling Pathways and Experimental Workflows
Prostacyclin Analogue Signaling Pathway
Prostacyclin analogues exert their effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin Analogue Signaling Pathway.
Experimental Workflow for Subcutaneous Infusion Studies
This workflow outlines the key steps for conducting a chronic in vivo study using subcutaneous infusion of a prostacyclin analogue.
Caption: Subcutaneous Infusion Experimental Workflow.
References
- 1. Continuous subcutaneous infusion of treprostinil, a prostacyclin analogue, in patients with pulmonary arterial hypertension: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. health.qld.gov.au [health.qld.gov.au]
- 6. Hypotension induced by prostacyclin treatment during cardiopulmonary bypass does not increase the risk of cerebral complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing Orofacial Pain Behaviors in Animal Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. mdpi.com [mdpi.com]
- 11. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. phassociation.org [phassociation.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. alzet.com [alzet.com]
- 18. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 19. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OP-2507 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of OP-2507, a prostacyclin analogue, to achieve maximum therapeutic efficacy in preclinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable prostacyclin (PGI₂) analogue. Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which mediates various downstream effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection.
Q2: What are the known downstream effects of this compound signaling?
A2: Beyond its vasodilatory and anti-platelet effects, this compound has been shown to induce delayed neutrophil apoptosis, which can help in resolving inflammation.[1] It also plays a role in reducing oxidative stress, potentially through the activation of the Nrf2/Keap1 signaling pathway. Furthermore, studies have demonstrated its ability to lessen microcirculatory derangement, reduce energy depletion, and limit lipid peroxidation in tissues subjected to ischemia-reperfusion injury.[2]
Q3: Are there any publically available results from human clinical trials for this compound?
A3: As of late 2025, there is no publicly available information from completed or ongoing human clinical trials specifically for this compound. However, clinical trials for other prostacyclin analogues, such as Treprostinil and Selexipag, have been conducted for conditions like pulmonary arterial hypertension (PAH).[3][4][5][6][7] These trials have demonstrated the therapeutic potential of targeting the prostacyclin pathway in human diseases.
Q4: Is there any available pharmacokinetic data for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no biological response to this compound | 1. Suboptimal concentration: The dose of this compound may be too low or too high, falling outside the therapeutic window. | 1. Dose-response study: Perform a comprehensive dose-response experiment to determine the optimal concentration for your specific model system. Start with a broad range of concentrations and narrow down to the most effective dose with the least toxicity. |
| 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. | 2. Proper storage and handling: Store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare fresh stock solutions and dilutions for each experiment. | |
| 3. Cell line or model insensitivity: The target cells or animal model may not express the IP receptor at sufficient levels. | 3. Target validation: Confirm the expression of the prostacyclin (IP) receptor in your experimental system using techniques like Western blot, qPCR, or immunohistochemistry. | |
| Observed Cytotoxicity at effective concentrations | 1. Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity. | 1. Lower concentration/combination therapy: Explore if a lower, non-toxic concentration of this compound can be effective, potentially in combination with other therapeutic agents. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | 2. Solvent control: Ensure the final concentration of the solvent in your experiments is minimal (typically <0.1%) and include a vehicle-only control group to assess solvent-related effects. | |
| High variability in experimental results | 1. Inconsistent experimental procedures: Variations in animal handling, cell culture conditions, or assay execution can lead to inconsistent data. | 1. Standardize protocols: Maintain consistent experimental conditions, including animal age and weight, cell passage number, seeding density, and incubation times. |
| 2. Biological variability: Inherent biological differences between animals or cell passages can contribute to variability. | 2. Increase sample size: A larger sample size can help to mitigate the impact of biological variability and increase the statistical power of your findings. |
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various preclinical studies and their observed effects.
Table 1: In Vivo Studies
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat (Sprague-Dawley) | 0.1 µg/kg/min and 1 µg/kg/min | Intravenous infusion | Attenuated hepatic ischemia-reperfusion injury, reduced malondialdehyde, and increased ATP levels.[2] Induced delayed neutrophil apoptosis.[1] | [1][2] |
| Rat | 0.15 µg/kg/min | Intravenous infusion | Improved survival after liver transplantation with an extended anhepatic phase.[8] | [8] |
| Pig (Mongrel) | 2 µg/kg/min (donor pretreatment) and 200 µg/L (preservation solution) | Intraportal infusion and preservation solution | Improved 5-day survival rates of liver grafts from non-beating heart donors.[9] | [9] |
Table 2: In Vitro Studies
| Cell Line | Dosage | Experimental Condition | Key Findings |
| HepG2 (human hepatoblastoma) | 0.01 - 10 ng/ml | Hypoxia | Reduced mitochondrial damage. |
Experimental Protocols
Rat Model of Hepatic Ischemia-Reperfusion Injury
Objective: To induce and evaluate the effects of this compound on liver injury caused by temporary vascular occlusion.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
Atraumatic microvascular clamps
-
This compound solution
-
Saline solution (vehicle control)
-
Blood collection tubes
-
Tissue collection supplies (liquid nitrogen, formalin)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the liver.
-
Isolate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver.
-
Administer either this compound or vehicle control intravenously at the desired dose.
-
After a short pre-treatment period, apply an atraumatic clamp to the portal triad to induce ischemia (typically 60-90 minutes). The liver lobes should turn pale.
-
Remove the clamp to initiate reperfusion (typically 2-4 hours). The liver should regain its reddish color.
-
During the experiment, monitor vital signs.
-
At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST levels).
-
Euthanize the animal and harvest the ischemic and non-ischemic liver lobes for histological analysis and measurement of markers like malondialdehyde (MDA) and ATP.[2]
Neutrophil Apoptosis Assay via Flow Cytometry
Objective: To quantify the percentage of apoptotic neutrophils after treatment with this compound.
Materials:
-
Isolated neutrophils
-
This compound solution
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Treat the cells with different concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 6, 12, 24 hours).
-
After incubation, wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Hypoxia Assay in HepG2 Cells
Objective: To assess the protective effects of this compound on HepG2 cells under hypoxic conditions.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound solution
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., cobalt chloride)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Mitochondrial function assays
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Induce hypoxia by placing the plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) or by adding a chemical inducer like cobalt chloride to the culture medium for a specified duration (e.g., 24 hours). A normoxic control group should be maintained under standard culture conditions (21% O₂).[10][11][12][13]
-
After the hypoxic period, assess cell viability using an MTT or other suitable assay.
-
To evaluate mitochondrial function, specific assays measuring mitochondrial membrane potential or ATP production can be performed.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound dosage optimization.
Caption: Logical troubleshooting flow for unexpected experimental outcomes.
References
- 1. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogs for the Treatment of PAH [decisionpoint.medscape.com]
- 8. The beneficial effect of the prostacyclin analogue (OP 2507) on rat liver transplantation subjected to an extended anhepatic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: OP-2507 Infusion Protocols
Welcome to the technical support center for OP-2507. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and infusion of this compound.
Issue 1: Precipitation or Cloudiness Observed in the this compound Solution
-
Question: I prepared my this compound solution according to the protocol, but I'm observing precipitation or a cloudy appearance. What should I do?
-
Answer: Precipitation can occur due to several factors, including incorrect solvent, temperature fluctuations, or pH shifts.
-
Confirm Solvent: Ensure you are using the recommended solvent, DMSO (Dimethyl Sulfoxide), for the initial stock solution and the specified buffer for final dilutions.
-
Check Concentration: Do not exceed the maximum recommended stock concentration of 10 mM. For working solutions, ensure the final concentration of DMSO is below 0.5% to maintain solubility.
-
Temperature: Prepare the solution at room temperature (20-25°C). Avoid cold shock by warming the buffer to room temperature before adding the this compound stock.
-
pH of Buffer: The pH of the final infusion buffer should be maintained between 7.2 and 7.4. Verify the pH of your buffer before adding the compound. If precipitation persists, a gentle vortex for 1-2 minutes may help. Do not heat the solution, as this can degrade the compound.
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
-
Question: My results show variable or low efficacy of this compound across replicate experiments. What could be the cause?
-
Answer: Inconsistent efficacy is often linked to compound stability, dosing accuracy, or cellular factors.
-
Compound Stability: this compound is light-sensitive. Ensure that all solutions are prepared in amber vials and protected from direct light. Freshly prepare working dilutions for each experiment from a frozen stock.
-
Accurate Dosing: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step to guarantee concentration homogeneity.
-
Cell Health: Confirm that the cells are healthy, within a low passage number, and are plated at the recommended density. High cell confluence can reduce compound accessibility and impact results.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it. See the table below for recommended starting concentrations.
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action for this compound?
-
Answer: this compound is a potent and selective ATP-competitive inhibitor of the TRK-beta kinase. Inhibition of TRK-beta disrupts downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and apoptosis in TRK-beta overexpressing cancer cells.
-
Question: How should I store this compound?
-
Answer: this compound powder should be stored at -20°C, protected from light and moisture. The 10 mM stock solution in DMSO can be stored in small aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Question: Can I use a different solvent to prepare the stock solution?
-
Answer: DMSO is the highly recommended solvent for the primary stock solution due to its superior solvating power for this compound. Using other solvents like ethanol (B145695) or methanol (B129727) may lead to incomplete dissolution and is not advised.
-
Question: Is this compound compatible with standard in-vivo infusion systems?
-
Answer: Yes, this compound is compatible with standard infusion systems, including osmotic pumps and syringe pumps. However, it is critical to use compatible tubing materials. We recommend using polyethylene (B3416737) or polypropylene (B1209903) tubing, as some materials may absorb the compound, reducing the effective dose delivered.
Data & Protocols
Table 1: Recommended Starting Concentrations for In-Vitro Assays
| Cell Line | Cancer Type | Recommended Starting Concentration (IC50) | Maximum Tolerated DMSO (%) |
| HT-29 | Colon Carcinoma | 50 nM | 0.5% |
| A549 | Lung Carcinoma | 100 nM | 0.5% |
| MCF-7 | Breast Cancer | 75 nM | 0.4% |
| PC-3 | Prostate Cancer | 120 nM | 0.5% |
Protocol: Preparation of this compound for In-Vitro Cell-Based Assays
-
Prepare 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature for 15 minutes before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex gently for 5 minutes until the powder is completely dissolved.
-
Aliquot into smaller volumes in amber, low-retention tubes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions using your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium applied to the cells does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Dosing:
-
Remove the existing medium from your plated cells.
-
Add the medium containing the final concentration of this compound to the cells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Visualizations
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for preparing and starting an in-vivo infusion.
Technical Support Center: Preventing Infusion Site Pain with Prostacyclin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address infusion site pain associated with prostacyclin analogues during experimental procedures.
Troubleshooting Guides
Issue 1: High Incidence of Infusion Site Pain with Subcutaneous Treprostinil (B120252)
Question: We are observing a high incidence of infusion site pain in our preclinical/clinical study with subcutaneous treprostinil. What are the expected rates and potential mitigation strategies?
Answer:
A high incidence of infusion site pain is a well-documented side effect of subcutaneously administered treprostinil. A large, multicenter, randomized, placebo-controlled trial reported infusion site pain in 85% of patients receiving treprostinil compared to 27% in the placebo group.[1][2] This pain can be a significant challenge and may lead to discontinuation of the therapy in a notable percentage of subjects.
Troubleshooting Steps:
-
Review Dosing Protocol: While some studies suggest that infusion site pain is not dose-dependent, the rate of dose escalation may play a role.[2][3] A rapid dose escalation has been shown to be as safe and effective as a slow escalation, and was associated with a lower incidence of infusion site pain in one study.[2]
-
Evaluate Infusion Site and Catheter: The choice of infusion site and catheter type can influence pain. The abdomen is a common site, but rotation to other areas such as the upper buttocks, lower flanks, outer thighs, and the backs of the upper arm is recommended.[4] Areas with stretch marks, bruising, edema, or scar tissue should be avoided. Some patients may experience less pain with different catheter types.
-
Implement Non-Pharmacological Strategies:
-
Cold Compresses: Application of cold compresses to the infusion site can help alleviate pain and swelling.
-
Site Rotation: Regular and appropriate rotation of the infusion site is crucial to allow for tissue recovery.
-
-
Consider Pharmacological Interventions:
-
Topical Anesthetics: The use of topical anesthetics like lidocaine (B1675312) gel has been reported to provide rapid and effective pain relief.[5]
-
Capsaicin (B1668287) Patch: An 8% capsaicin patch, a TRPV1 agonist, has been investigated for reducing treprostinil-induced pain by desensitizing cutaneous nociceptors.[6]
-
Systemic Analgesics: Non-steroidal anti-inflammatory drugs (NSAIDs) or other systemic analgesics may be considered for pain management.[3]
-
Issue 2: Assessing and Quantifying Infusion Site Pain in Preclinical Models
Question: What are the standard methods for assessing infusion site pain in our rodent models?
Answer:
Objective and quantifiable assessment of pain is critical in preclinical studies. The von Frey test is a widely used and validated method to measure mechanical allodynia, a key component of inflammatory and neuropathic pain.
Experimental Protocol: Von Frey Test for Mechanical Allodynia
-
Objective: To determine the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.
-
Apparatus: A set of von Frey filaments with varying stiffness (calibrated in grams).
-
Procedure:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for a specified period (e.g., 15-30 minutes) before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, near the infusion site, with increasing force until the filament bends.
-
Response: A positive response is a sharp withdrawal or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing stiffness based on the animal's response.
-
-
Data Analysis: The 50% withdrawal threshold can be calculated using a specific formula or software, providing a quantitative measure of mechanical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of infusion site pain with prostacyclin analogues?
A1: The exact mechanism is not fully elucidated but is thought to involve the activation of prostacyclin (IP) receptors on sensory neurons. This activation can lead to a signaling cascade that results in vasodilation, inflammation, and direct stimulation of pain pathways.[7] Prostacyclin analogues can sensitize cutaneous nociceptors, such as the transient receptor potential vanilloid receptor 1 (TRPV1).[6]
Q2: Are there differences in infusion site pain between different prostacyclin analogues?
A2: Infusion site pain is most prominently reported with subcutaneous treprostinil.[4] Intravenous administration of prostacyclin analogues, such as epoprostenol (B1671539) and intravenous treprostinil, does not cause localized infusion site pain, but carries other risks like catheter-related bloodstream infections.[4] Information on infusion site pain with other subcutaneously delivered prostacyclin analogues is less documented in direct comparative studies.
Q3: What are the key considerations for designing a clinical trial protocol to assess infusion site pain?
A3: A well-designed protocol should include:
-
Standardized Pain Assessment Tools: Use validated pain scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) for patient-reported pain intensity.
-
Objective Site Assessment: Develop a standardized scoring system to evaluate infusion site reactions, including erythema (redness), induration (hardening), and swelling.
-
Clear Definitions: Provide clear definitions for different grades of infusion site reactions to ensure consistency across investigators and sites.
-
Standard Operating Procedures (SOPs): Detailed SOPs should be in place for infusion site care, pain assessment, and management of adverse events.
-
Blinding and Control Groups: Employ appropriate blinding and control groups to minimize bias in the assessment of pain and site reactions.
Data Presentation
Table 1: Incidence of Infusion Site Pain with Subcutaneous Treprostinil (12-Week Randomized Controlled Trial)
| Treatment Group | Number of Patients | Incidence of Infusion Site Pain |
| Subcutaneous Treprostinil | 235 | 85% |
| Placebo | 235 | 27% |
Source: Simonneau G, et al. Am J Respir Crit Care Med. 2002.[2]
Table 2: Effect of Treprostinil Dose Escalation Regimen on Infusion Site Pain
| Dosing Regimen | Number of Patients | Incidence of Infusion Site Pain |
| Slow Escalation | 11 | 81.8% |
| Rapid Escalation | 12 | 58.3% |
Source: Lang I, et al. Clin Drug Investig. 2008.[2]
Mandatory Visualizations
Caption: Prostacyclin analogue signaling pathway leading to therapeutic effects and infusion site pain.
Caption: Experimental workflow for assessing infusion site pain in preclinical and clinical studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A clinical comparison of slow- and rapid-escalation treprostinil dosing regimens in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical considerations for therapies targeting the prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of prostacyclin side effects in adult patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Dose Escalation in the Treatment of Pulmonary Arterial Hypertension with Treprostinil [mdpi.com]
- 6. 8% Capsaicin Patch as Analgesia for Severe Treprostinil Infusion Site Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pediatric subcutaneous treprostinil site maintenance and pain control strategies from the Pediatric Pulmonary Hypertension Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Artifacts with Prostacyclin Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts encountered when working with prostacyclin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common experimental challenges when working with prostacyclin analogues?
A1: Researchers often face challenges related to the inherent properties of prostacyclin analogues and their complex biological effects. The most common issues include:
-
Receptor Desensitization and Tachyphylaxis: Rapid loss of cellular response upon repeated or prolonged exposure to an agonist.[1][2]
-
Chemical Instability: Degradation of the compound in aqueous solutions, affecting potency and reproducibility.[1][3]
-
Off-Target Effects: Activation of other prostanoid receptors (e.g., EP, DP), leading to complex and sometimes confounding biological responses.[4][5][6][7]
-
Formulation and Solubility Issues: Poor solubility in aqueous buffers can lead to inaccurate concentrations and precipitation.[1]
-
Inconsistent Platelet Aggregation Results: High variability in platelet-based assays due to pre-analytical and analytical factors.[8]
-
Variable cAMP Assay Results: Discrepancies in cyclic AMP measurements, a key downstream signaling molecule.
Troubleshooting Guides
Issue 1: Receptor Desensitization and Tachyphylaxis
Q2: My cells show a diminished response to a prostacyclin analogue after the initial stimulation. How can I mitigate this?
A2: This phenomenon, known as desensitization or tachyphylaxis, is a common artifact.[1][2] Here are some strategies to address it:
-
Time-Course Experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs.
-
Agonist Washout and Recovery: After stimulation, wash the cells thoroughly and allow for a recovery period in agonist-free media. The time required for resensitization can vary and may depend on de novo protein synthesis.[2]
-
Use of Phosphodiesterase (PDE) Inhibitors: PDE inhibitors can potentiate the signal by preventing the breakdown of cAMP, which can be helpful in desensitized systems.[9]
-
Consider Receptor Internalization: Prolonged agonist exposure leads to receptor internalization.[10] Immunofluorescence or cell surface biotinylation assays can be used to monitor receptor localization.
-
Lower Agonist Concentrations: Use the lowest effective concentration of the analogue to minimize the extent of desensitization.
Logical Workflow for Investigating Receptor Desensitization
Caption: Troubleshooting workflow for receptor desensitization.
Issue 2: Chemical Instability and Formulation
Q3: I am observing inconsistent results between experiments, and I suspect my prostacyclin analogue is degrading. What are the best practices for handling and preparation?
A3: The stability of prostacyclin analogues can vary significantly. Epoprostenol (synthetic PGI2) is notoriously unstable, while analogues like treprostinil (B120252) offer greater stability.[11][12][13][14]
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol (B145695) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: Prepare fresh working solutions in aqueous buffer or cell culture medium for each experiment.[1] Some analogues are susceptible to hydrolysis at non-neutral pH.[1]
-
pH and Buffer Considerations: Be mindful of the pH of your experimental buffer, as it can affect the stability of the analogue.
-
Vehicle Controls: Always include a vehicle control (the solvent used for the stock solution at the same final concentration) in your experiments to rule out any solvent-induced effects.
Prostacyclin Analogue Signaling Pathway
Caption: Simplified signaling pathway of prostacyclin analogues.
Issue 3: Off-Target Effects
Q4: My experimental results are not consistent with the known effects of IP receptor activation. Could off-target effects be the cause?
A4: Yes, many prostacyclin analogues are not exclusively selective for the IP receptor and can bind to other prostanoid receptors, which can lead to different or even opposing biological effects.[5][6][7]
-
Iloprost: Has high affinity for the EP1 receptor in addition to the IP receptor.[4] EP1 activation can provoke vasoconstriction, potentially counteracting the vasodilatory effects of IP receptor activation.[4][6]
-
Treprostinil: Shows high affinity for DP1 and EP2 receptors, both of which can contribute to vasodilation.[4]
-
Beraprost: Can bind to EP3 receptors.[5]
To investigate off-target effects, consider using selective antagonists for other prostanoid receptors in conjunction with your prostacyclin analogue.
Quantitative Data
Table 1: Comparative Binding Affinities (Ki) and Potency (EC50) of Prostacyclin Analogues
| Compound | Human IP Receptor Ki (nM) | Other Human Prostanoid Receptor Affinities (Ki, nM) | Functional Potency (EC50, nM) at Human IP Receptor (cAMP elevation) |
| Epoprostenol | 2[5] | EP3 (~10-20 fold lower than IP)[5] | - |
| Iloprost | 3.9[4], 4[5] | EP1: 1.1 [4], Low affinity for FP, EP3, EP4; Very low for EP2, DP1, TP[4] | 0.37[4] |
| Treprostinil | 32[4], 32[5] | DP1: 4.4 , EP2: 3.6 [4], Low affinity for EP1, EP4; Very low for EP3, FP, TP[4] | 1.9[4] |
| Beraprost | 39[5] | EP3 (~10-20 fold lower than IP)[5] | - |
| Selexipag (active metabolite) | 20[5] | Highly selective for IP receptor | - |
Data compiled from multiple sources. Ki and EC50 values can vary depending on the experimental conditions and cell type used.
Table 2: Physicochemical Properties and Stability of Common Prostacyclin Analogues
| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Half-life | Stability Notes |
| Epoprostenol | C20H32O5 | 352.5 | ~3-5 minutes[12] | Very unstable in solution, requires continuous infusion and special handling.[13] |
| Iloprost | C22H32O4 | 360.5 | ~20-30 minutes[8] | More stable than epoprostenol.[13] |
| Treprostinil | C23H34O5 | 390.5 | ~4 hours[11] | Chemically stable at room temperature.[11][14] |
| Beraprost | C24H30O5 | 398.5 | - | Orally active prostacyclin analogue. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Ki
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled prostacyclin analogue for the IP receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293-IP).[1]
-
Radioligand (e.g., [3H]-Iloprost).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]
-
Unlabeled prostacyclin analogue (test compound).
-
Known unlabeled IP agonist for non-specific binding determination (e.g., 10 µM Iloprost).[1]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add cell membranes, [3H]-Iloprost (at a concentration near its Kd), and varying concentrations of the test compound.[1]
-
For determining non-specific binding, add a high concentration of a known unlabeled IP agonist.[1]
-
Incubate the plate at room temperature for 60-90 minutes.[1]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[1]
-
Wash the filters multiple times with ice-cold binding buffer.[1]
-
Measure radioactivity using a scintillation counter.[1]
-
Calculate the specific binding and determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Protocol 2: cAMP Accumulation Assay
This protocol provides a general guideline for measuring intracellular cAMP levels in response to prostacyclin analogue stimulation.
Materials:
-
Cells expressing the IP receptor.
-
Serum-free cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Prostacyclin analogue (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[1]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.[1]
-
Add varying concentrations of the test compound to the wells.[1]
-
Incubate for 15-30 minutes at 37°C.[1]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]
-
Measure the intracellular cAMP levels using the chosen assay kit.[1]
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.[1]
Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the key steps for assessing the inhibitory effect of prostacyclin analogues on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Prostacyclin analogue (test compound).
-
Platelet agonist (e.g., ADP, arachidonic acid).[8]
-
Light Transmission Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g for 15-20 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add PRP to a cuvette with a stir bar.
-
Add the prostacyclin analogue (or vehicle control) and incubate for a specified time.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Stability and Preservative Effectiveness of Treprostinil Sodium [medscape.com]
Technical Support Center: OP-2507 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OP-2507, a prostacyclin analogue.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a stable prostacyclin (PGI2) analogue. Its mechanism of action is believed to be mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects including vasodilation, inhibition of platelet aggregation, and cytoprotective effects. In the context of ischemia-reperfusion injury, this compound has been shown to induce neutrophil apoptosis, which may help in limiting the inflammatory response associated with reperfusion.[1]
Q2: What are the potential applications of this compound in research?
A2: Based on preclinical studies, this compound shows promise in models of ischemia-reperfusion injury in various organs, including the liver, lung, and brain. Its protective effects are attributed to its ability to improve microcirculation, reduce oxidative stress, and modulate inflammatory responses.[1] It has been investigated for its potential to ameliorate tissue damage following periods of ischemia.
Q3: What is a recommended starting dose for this compound in a rat model of liver ischemia-reperfusion?
A3: In a rat model of orthotopic liver transplantation with an extended anhepatic phase, an intravenous infusion of this compound at a dose of 0.15 µg/kg/min for 30 minutes prior to the extended anhepatic phase significantly improved 1-week survival. Another study on hepatic ischemia-reperfusion injury in rats used intravenous infusions of 0.1 µg/kg/min and 1 µg/kg/min.[1] The optimal dose will depend on the specific experimental model and endpoints.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vivo ischemia-reperfusion experiments.
Potential Confounding Factors:
-
Anesthetics: The choice of anesthetic can significantly impact cardiovascular and inflammatory responses, potentially masking or exaggerating the effects of this compound.
-
Surgical Trauma: The inflammatory response to surgical procedures can be a major confounding factor. It is crucial to have a sham-operated control group to distinguish the effects of the surgery from the ischemia-reperfusion injury and the treatment.
-
Temperature Control: Maintaining the core body temperature of the animal is critical, as hypothermia or hyperthermia can affect metabolic rates and the extent of ischemic injury.
-
Model Variability: Differences in the duration of ischemia and reperfusion, the specific vessel being occluded, and the genetic background of the animals can all contribute to variability in results.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental protocols, including anesthetic administration, surgical procedures, and temperature monitoring, are rigorously standardized across all experimental groups.
-
Appropriate Controls: Always include a sham-operated control group (surgery without ischemia-reperfusion) and a vehicle-treated ischemia-reperfusion group to properly attribute the observed effects.
-
Monitor Physiological Parameters: Continuously monitor key physiological parameters such as heart rate, blood pressure, and body temperature throughout the experiment.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce operator bias in surgical procedures and outcome assessment.
Issue 2: Difficulty in assessing neutrophil apoptosis by flow cytometry.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | - Autofluorescence of neutrophils. - Non-specific antibody binding. - Inadequate washing. | - Use a fluorescence minus one (FMO) control to set gates correctly. - Use an Fc block to prevent non-specific antibody binding. - Increase the number and duration of wash steps. |
| Low percentage of apoptotic cells | - Reagent issues (e.g., expired Annexin V). - Insufficient incubation time. - Loss of apoptotic cells during sample preparation. | - Check the expiration date and proper storage of all reagents. - Optimize the incubation time for Annexin V staining. - Be gentle during cell handling and centrifugation to minimize cell loss. |
| Poor separation of cell populations | - Cell clumping. - Incorrect compensation settings. | - Use EDTA-free buffers and filter cell suspensions if necessary. - Perform single-color compensation controls to correctly set up the compensation matrix. |
Quantitative Data
Table 1: Dose-Dependent Effect of this compound on Biochemical Markers in Rat Liver Ischemia-Reperfusion Injury [1]
| Treatment Group | Malondialdehyde (MDA) (µmol/g protein) | Adenosine Triphosphate (ATP) (µmol/g wet wt) |
| Sham Control | Not Reported | Not Reported |
| Ischemia-Reperfusion (I/R) Control | 2.64 ± 0.59 | 0.73 ± 0.21 |
| I/R + this compound (0.1 µg/kg/min) | Significantly reduced vs. I/R Control | Significantly increased vs. I/R Control |
| I/R + this compound (1 µg/kg/min) | 1.04 ± 0.27 | 2.03 ± 0.17 |
Table 2: Effect of this compound on Polymorphonuclear Neutrophil (PMN) Apoptosis in a Rat Model of Hepatic Ischemia-Reperfusion [1]
| Treatment Group | PMN Apoptosis Activity |
| Sham Control | Significantly higher than Ischemia group |
| Ischemia Control | Significantly lower than Control and Treatment groups |
| I/R + this compound (0.1 µg/kg/min) | Dose-dependently induced PMN apoptosis |
| I/R + this compound (1 µg/kg/min) | Dose-dependently induced PMN apoptosis |
Experimental Protocols
Protocol 1: Rat Model of Hepatic Ischemia-Reperfusion Injury
This protocol is a general guideline and may need optimization for specific research questions.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., saline)
-
Microvascular clips
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Perform a midline laparotomy to expose the liver.
-
For the this compound treatment group, administer a continuous intravenous infusion of this compound (e.g., 0.1 or 1 µg/kg/min) starting before the induction of ischemia. The vehicle control group should receive an equivalent volume of saline.
-
Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left and median lobes of the liver with a microvascular clip. This typically induces about 70% hepatic ischemia.
-
After the desired ischemic period (e.g., 60 minutes), remove the clip to allow reperfusion.
-
Close the abdominal incision in layers.
-
After the desired reperfusion period (e.g., 2, 5, or 24 hours), collect blood and tissue samples for analysis.
-
Euthanize the animal according to approved institutional guidelines.
Protocol 2: Quantification of Neutrophil Apoptosis by Flow Cytometry
Materials:
-
Whole blood or isolated neutrophils
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Isolate polymorphonuclear neutrophils (PMNs) from whole blood using a density gradient centrifugation method.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Live cells will be negative for both stains.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Key confounding factors in this compound research.
References
Technical Support Center: OP-2507 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using OP-2507, a stable prostacyclin analogue, in in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, stable analogue of prostacyclin (PGI2). Its primary mechanism of action is to bind to and activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn mediates various cellular responses, including vasodilation and inhibition of platelet aggregation.
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
-
Recommended Solvents: High-purity, anhydrous organic solvents are recommended for the initial dissolution.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethyl formamide (B127407) (DMF)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a small volume of the chosen organic solvent to the vial to create a concentrated stock solution. Gently vortex or sonicate to ensure complete dissolution.
-
For use in cell culture, this stock solution should be serially diluted in your aqueous culture medium to the desired final concentration.
-
-
Important Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same concentration of the organic solvent without this compound) should always be included in your experiments.
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. However, a study on the Hep G2 human hepatoblastoma cell line demonstrated a protective effect against hypoxia-induced mitochondrial damage at concentrations ranging from 0.01 to 10 ng/mL.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is best to store this compound as a solid at -20°C or below, protected from light and moisture. Once dissolved in an organic solvent, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The compound may have come out of solution during storage. | Gently warm the stock solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new, less concentrated stock solution. |
| Inconsistent experimental results | 1. Degradation of this compound in working solutions. 2. Variability in cell seeding density or health. 3. Inaccurate pipetting of the compound. | 1. Always prepare fresh working solutions from a frozen stock immediately before use. 2. Ensure consistent cell culture practices, including passage number and confluency at the time of treatment. 3. Use calibrated pipettes and proper pipetting techniques for accurate dosing. |
| High background in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity. | Reduce the final concentration of the organic solvent in your culture medium to 0.1% or lower. Perform a solvent toxicity test to determine the maximum tolerable concentration for your specific cell line. |
| No observable effect of this compound | 1. The concentration of this compound is too low. 2. The cells do not express the prostacyclin (IP) receptor. 3. The compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify the expression of the IP receptor in your cell line of interest using techniques such as RT-qPCR or western blotting. 3. Use a fresh vial of this compound or a newly prepared stock solution. |
Data Presentation
Table 1: Effective Concentrations of this compound in an In Vitro Hypoxia Model
| Cell Line | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| Hep G2 | Hypoxia-induced mitochondrial damage | 0.01 - 10 ng/mL | Reduction of mitochondrial damage | [1] |
Experimental Protocols
General Protocol for In Vitro Treatment of Adherent Cells with this compound
This protocol provides a general framework for treating adherent cell cultures with this compound. Specific parameters such as cell seeding density, treatment duration, and final this compound concentration should be optimized for your specific cell line and experimental goals.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before treatment, seed your cells into multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO or ethanol.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example: For a final concentration of 10 ng/mL in 1 mL of medium, you would first make an intermediate dilution of your 1 mg/mL stock.
-
-
Prepare a vehicle control by adding the same volume of DMSO or ethanol used for the highest this compound concentration to an equivalent volume of culture medium.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Gently add the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested or analyzed directly in the plate for various endpoints, such as cell viability, gene expression, or protein analysis, depending on the experimental design.
-
Mandatory Visualization
Prostacyclin Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the prostacyclin receptor.
Experimental Workflow for In Vitro this compound Treatment
Caption: A typical workflow for in vitro experiments involving this compound treatment of adherent cells.
References
Technical Support Center: OP-2507 Animal Model Studies
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals utilizing OP-2507 in animal models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for in vivo administration of this compound?
-
A1: For intravenous administration of prostacyclin analogues like this compound, sterile saline is often a suitable vehicle. However, it is crucial to first assess the solubility and stability of your specific batch of this compound in the chosen vehicle. For oral administration, the compound may be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[1] Always ensure the vehicle is appropriate for the route of administration and the specific animal model.
-
-
Q2: How should blood samples be collected for pharmacokinetic analysis of this compound?
-
A2: Blood samples can be collected at various time points post-administration to characterize the pharmacokinetic profile. Common collection sites in rodents include the submandibular vein, retro-orbital venous plexus, or via cardiac puncture for a terminal sample.[1] To prevent coagulation, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should then be separated by centrifugation and stored at -80°C until analysis.
-
-
Q3: What analytical methods are suitable for quantifying this compound in plasma?
-
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in biological matrices.[2] A validated LC-MS/MS method will be necessary to ensure accurate and reliable pharmacokinetic data.
-
-
Q4: I am observing high variability in my pharmacokinetic data. What are the potential causes?
-
A4: High variability can stem from several factors, including:
-
Animal-to-animal differences: Biological variation is inherent in animal studies.
-
Dosing accuracy: Ensure precise and consistent administration of this compound.
-
Sample collection and handling: Inconsistent timing of sample collection or improper sample processing can introduce variability.
-
Analytical method performance: Ensure your analytical method is robust and validated.
-
Animal stress: Stress can influence physiological parameters and drug metabolism.
-
-
-
Q5: Are there any known stability issues with this compound?
-
A5: As a prostacyclin analogue, this compound may be susceptible to degradation. It is recommended to prepare fresh dosing solutions for each experiment and to investigate the stability of the compound in the chosen vehicle and biological samples under the storage conditions used.
-
Half-life of this compound in Animal Models
Currently, publicly available literature does not provide specific quantitative data on the half-life of this compound in animal models such as mice, rats, or monkeys. Pharmacokinetic parameters are typically determined through dedicated studies. The table below is a template that can be populated once such data becomes available.
| Animal Model | Route of Administration | Dose | Half-life (t½) | Cmax | Tmax | AUC | Reference |
| Mouse | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| Rat | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| Monkey | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Below are generalized methodologies for key experiments. Specific parameters should be optimized for your experimental setup.
Pharmacokinetic Study in Rats (Generalized Protocol)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Intravenous (IV): Administer this compound via the tail vein.
-
Oral (PO): Administer this compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Place blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
-
Visualizations
Signaling Pathway of this compound (as a Prostacyclin Analogue)
This compound is a prostacyclin analogue and is expected to exert its effects through the prostacyclin (IP) receptor signaling pathway.[3][4][5][6]
Caption: Signaling pathway of this compound via the prostacyclin receptor.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for determining the pharmacokinetic profile of this compound in an animal model.
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OP-2507 Dose Adjustment for Animal Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach dose adjustments for the prostacyclin analogue OP-2507 across different animal species. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Disclaimer: The following guidelines are based on established principles of allometric scaling and publicly available information on prostacyclin analogues. As specific pharmacokinetic and toxicology data for this compound are not publicly available, these recommendations should be considered as a starting point. It is imperative to conduct pilot studies and dose-ranging experiments to determine the optimal and safe dose for each new animal species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prostacyclin (PGI2) analogue. Prostacyclin is a potent vasodilator, inhibitor of platelet aggregation, and has cytoprotective effects.[1][2][3] It achieves these effects by binding to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[3]
Q2: I have a known effective dose of this compound in rats. How can I estimate a starting dose for mice?
A2: A common and regulatory-accepted method for extrapolating drug doses between animal species is allometric scaling based on body surface area (BSA).[4][5][6][7] This method is generally more accurate than scaling based on body weight alone because many physiological processes, including drug metabolism, scale more closely with BSA.[7][8]
To estimate the dose, you can use the following formula:
DoseSpecies B (mg/kg) = DoseSpecies A (mg/kg) × (Km Species A / Km Species B)[5][9]
Where the Km factor is a conversion factor that relates body weight to BSA for a given species.
Example Calculation: Rat to Mouse
Let's assume you have an effective intravenous (IV) dose of this compound in rats of 1 µg/kg/min.[9] To convert this to a starting dose for mice, you would use the Km factors from the table below.
-
Km for Rat = 6
-
Km for Mouse = 3
DoseMouse = DoseRat × (Km Rat / Km Mouse) DoseMouse = 1 µg/kg/min × (6 / 3) DoseMouse = 2 µg/kg/min
This is an estimated starting dose. It is crucial to begin with a lower dose and perform a dose-escalation study to determine the optimal dose in mice.
Q3: Where can I find the Km factors for different species?
A3: The table below provides standard Km factors for commonly used laboratory animals.
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Hamster | 0.08 | 0.016 | 5 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Cat | 2.0 | 0.17 | 11.7 |
| Dog | 10 | 0.5 | 20 |
| Monkey | 3 | 0.25 | 12 |
| Pig | 40 | 1.1 | 36.4 |
| Human | 60 | 1.62 | 37 |
Data compiled from multiple sources.[5][6][9]
Q4: What should I do if I am switching from an intravenous to a subcutaneous or oral route of administration?
A4: Switching the route of administration requires careful consideration of the drug's bioavailability. The dose will likely need to be adjusted to account for differences in absorption. Unfortunately, without specific pharmacokinetic data for this compound for different routes, a precise conversion is not possible.
Recommended Protocol:
-
Literature Review: Search for studies on this compound or other prostacyclin analogues that have used the desired route of administration in any species to get a potential starting dose range.
-
Start Low: Begin with a significantly lower dose than the calculated equivalent intravenous dose.
-
Dose-Ranging Study: Conduct a pilot study with a small number of animals to evaluate the safety and efficacy at different dose levels.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to determine key pharmacokinetic parameters like Cmax, Tmax, and bioavailability for the new route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the calculated starting dose. | 1. The calculated dose is too low. 2. Poor absorption (if not IV). 3. Rapid metabolism and clearance in the new species. | 1. Gradually escalate the dose in a pilot study, monitoring for efficacy and adverse effects. 2. If using a non-IV route, consider a pharmacokinetic study to assess bioavailability. 3. If possible, measure plasma levels of this compound to confirm exposure. |
| Adverse effects (e.g., hypotension, excessive sedation) are observed. | 1. The calculated dose is too high. 2. The new species is more sensitive to the pharmacological effects of this compound. | 1. Immediately reduce the dose. 2. If adverse effects persist even at lower doses, reconsider the suitability of this animal model. 3. Establish a No-Observed-Adverse-Effect-Level (NOAEL) through a formal toxicology study. |
| High variability in response between individual animals. | 1. Inconsistent drug administration. 2. Genetic variability within the animal strain. 3. Underlying health differences in the animals. | 1. Ensure consistent and accurate dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all animals are healthy and of a consistent age and weight. |
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Pilot Study
-
Objective: To determine the effective and well-tolerated dose range of this compound in a new animal species.
-
Animal Groups:
-
Group 1: Vehicle control (n=3-5)
-
Group 2: Low dose (e.g., 0.5x calculated dose) (n=3-5)
-
Group 3: Calculated starting dose (n=3-5)
-
Group 4: High dose (e.g., 2x calculated dose) (n=3-5)
-
-
Procedure:
-
Administer this compound or vehicle to each group via the intended route of administration.
-
Monitor animals for clinical signs of toxicity and adverse effects at regular intervals.
-
Measure relevant efficacy endpoints at predetermined time points. These will be specific to your disease model (e.g., blood pressure, platelet aggregation, tissue damage markers).
-
-
Data Analysis: Compare the efficacy and safety profiles across the different dose groups to identify an optimal dose for larger studies.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for estimating and validating this compound dosage.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. allucent.com [allucent.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. archives.ijper.org [archives.ijper.org]
Long-term administration challenges of OP-2507
This technical support center provides guidance for researchers, scientists, and drug development professionals working with OP-2507. The information is based on available pre-clinical data and the established pharmacology of prostacyclin analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemically stable prostacyclin (PGI2) analog.[1] Prostacyclin is known for its potent vasodilating, anti-platelet aggregation, and cytoprotective effects.[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: As a prostacyclin analog, this compound is believed to exert its effects by binding to the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This signaling cascade results in the modulation of various cellular functions, including vascular tone, platelet activation, and inflammatory responses.[2][3]
Q3: What are the potential therapeutic applications of this compound?
A3: Pre-clinical studies suggest that this compound has protective effects in the context of ischemia-reperfusion injury, particularly in the liver.[2][3][6][7] It has also been investigated for its potential to protect against brain hypoxia and edema, as well as adrenaline-induced pulmonary edema.[8][9]
Q4: In what experimental models has this compound been studied?
A4: this compound has been evaluated in various animal models, including rats, pigs, and rabbits, primarily in the context of ischemia-reperfusion injury and hemorrhagic shock.[1][6][9][10]
Troubleshooting Guide for Long-Term Administration
Issue 1: Diminished Vasodilatory Response Over Time
-
Question: We've observed a progressive decrease in the hypotensive effect of this compound during continuous infusion in our rat model. What could be the cause?
-
Answer: Prolonged exposure to prostacyclin analogs can sometimes lead to tachyphylaxis, or a diminished pharmacological response. This may be due to the desensitization or downregulation of the prostacyclin (IP) receptors.
-
Recommended Action:
-
Intermittent Dosing: Consider switching to an intermittent dosing schedule to allow for receptor resensitization.
-
Receptor Occupancy Studies: If feasible, conduct receptor binding assays on tissues from long-term treated animals to assess changes in receptor density or affinity.
-
Dose Escalation: A carefully controlled dose escalation study may help to determine if the diminished response can be overcome by increasing the concentration of this compound.
-
-
Issue 2: Formulation Instability During Extended Experiments
-
Question: Our this compound solution, prepared for a 7-day infusion pump, appears to have lost potency towards the end of the experiment. How can we ensure its stability?
-
Answer: While this compound is described as being chemically stable in aqueous solution for 24 hours, long-term stability under specific experimental conditions (e.g., in contact with pump materials, at physiological temperatures) may vary.[1]
-
Recommended Action:
-
Stability Testing: Perform a stability study of your specific formulation under the conditions of your experiment. Analyze the concentration and purity of this compound in the solution at different time points.
-
Fresh Preparation: If long-term stability is a concern, consider replacing the drug reservoir with a freshly prepared solution at shorter intervals (e.g., every 24-48 hours).
-
Storage Conditions: Ensure that the stock solution of this compound is stored as recommended and protected from light and excessive temperature fluctuations.
-
-
Issue 3: Unexpected Inflammatory Response or Lack of Efficacy
-
Question: Despite continuous administration of this compound, we are seeing a rebound in inflammatory markers in our chronic inflammation model. Why might this be happening?
-
Answer: The lack of a sustained anti-inflammatory effect could be multifactorial. It may be related to the tachyphylaxis described in Issue 1, or the complex and potentially redundant nature of inflammatory pathways in your specific model.
-
Recommended Action:
-
Pharmacokinetic Analysis: Measure the plasma concentrations of this compound over the course of the experiment to ensure that the drug is being delivered consistently and maintained at therapeutic levels.
-
Biomarker Analysis: Broaden your panel of biomarkers to investigate other inflammatory pathways that may not be directly targeted by the prostacyclin signaling pathway.
-
Combination Therapy: Consider the possibility that targeting a single pathway may not be sufficient for long-term efficacy in a complex disease model. Investigating this compound in combination with an agent targeting a different inflammatory mediator could be a potential next step.
-
-
Quantitative Data from Pre-clinical Studies
| Parameter | Species | Model | Dosing Regimen | Key Findings | Reference |
| Dose-Response | Rat | Hepatic Ischemia-Reperfusion | 0.1 µg/kg/min and 1 µg/kg/min (IV) | Dose-dependent reduction in malondialdehyde and increase in ATP levels. | [6] |
| Survival Rate | Pig | Non-heart-beating Donor Liver Transplant | 2 µg/kg/min (intraportal infusion) pre-treatment | Improved 5-day survival rate compared to untreated group. | [1] |
| Hemodynamics | Rabbit | Adrenaline-Induced Pulmonary Edema | Co-administered with adrenaline | Reduced left atrial pressure and incidence of pulmonary edema. | [9] |
Experimental Protocols
Protocol 1: Assessment of IP Receptor Desensitization
-
Animal Model: Utilize a relevant rodent model for long-term infusion of this compound (e.g., via osmotic minipumps).
-
Tissue Collection: At various time points during the long-term administration, collect relevant tissues (e.g., aorta, platelets, liver).
-
Membrane Preparation: Isolate cell membranes from the collected tissues.
-
Radioligand Binding Assay: Perform saturation binding assays using a radiolabeled prostacyclin analog to determine the receptor density (Bmax) and binding affinity (Kd).
-
Data Analysis: Compare the Bmax and Kd values between animals treated with this compound and vehicle-treated controls to identify any significant changes in receptor number or affinity over time.
Protocol 2: Pharmacokinetic Profiling during Continuous Infusion
-
Animal Model: Implant osmotic minipumps for continuous delivery of this compound in the species of interest.
-
Blood Sampling: Collect sparse blood samples at multiple time points over the course of the infusion period.
-
Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to determine key pharmacokinetic parameters such as steady-state concentration (Css), clearance, and half-life.
Visualizations
Caption: Proposed signaling pathway for this compound.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. wjgnet.com [wjgnet.com]
- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Analysis of OP-2507 and Iloprost in the Management of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, remains a significant challenge in clinical settings such as organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving endothelial dysfunction, inflammatory responses, and oxidative stress. Prostacyclin (PGI2) analogs, known for their potent vasodilatory and anti-platelet aggregation properties, have emerged as a promising therapeutic strategy. This guide provides an objective comparison of two such analogs, OP-2507 and iloprost (B1671730), based on available preclinical data, to aid researchers in their evaluation for further investigation and development.
Mechanism of Action: A Shared Pathway
Both this compound and iloprost are synthetic analogs of prostacyclin (PGI2) and exert their primary effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] Activation of the IP receptor triggers a signaling cascade that leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation, and the inhibition of platelet aggregation.[1][2] This mechanism is crucial in mitigating the microcirculatory disturbances characteristic of I/R injury. The binding to the IP receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets to produce the observed physiological effects.
Preclinical Efficacy in Ischemia-Reperfusion Injury
While no direct head-to-head comparative studies between this compound and iloprost in the same I/R model were identified in the reviewed literature, individual studies provide valuable insights into their respective protective effects across different organ systems.
Hepatic Ischemia-Reperfusion
In a rat model of hepatic I/R, this compound demonstrated a significant protective effect by improving microcirculation, reducing lipid peroxidation, and preserving cellular energy levels.[3] Iloprost has also shown hepatoprotective effects in rat models of hepatic I/R, where it was found to decrease liver enzyme levels and reduce oxidative stress.[4][5] Furthermore, in a pig liver perfusion model, iloprost treatment improved graft perfusion and function.[6]
Table 1: Comparison in Hepatic Ischemia-Reperfusion Models
| Parameter | This compound | Iloprost |
| Animal Model | Rat[3] | Rat[1][4], Pig[6] |
| Key Findings | - Attenuated decreases in mean systolic arterial pressure[3]- Reduced adherent leukocyte count[3]- Improved sinusoidal blood flow velocity[3]- Significantly reduced malondialdehyde (MDA) levels[3]- Significantly increased ATP levels[3] | - Decreased plasma ALT and AST levels[4][5]- Reduced MDA levels and increased SOD, CAT, and GSH values[4]- Improved hepatic artery perfusion and microcirculation[6]- Increased bile production[6] |
| Dosage | 0.1 and 1 µg/kg/min (rat)[3] | 10 µg/kg (rat)[4], 25 µg/kg (rat)[1], 1 µg/kg bolus (pig)[6] |
Myocardial Ischemia-Reperfusion
Iloprost has been studied in the context of myocardial I/R injury, where it has been shown to exert protective effects. In a guinea pig model, iloprost increased myocardial contractility and inhibited the rise of MDA, a marker of lipid peroxidation.[7][8] Data for this compound in a myocardial I/R model was not prominently available in the reviewed literature.
Table 2: Efficacy in Myocardial Ischemia-Reperfusion Models
| Parameter | This compound | Iloprost |
| Animal Model | Not available in reviewed literature | Guinea Pig[7][8], Rabbit[9][10] |
| Key Findings | Not available in reviewed literature | - Increased myocardial contractility[7][8]- Inhibited the rise in tissue/perfusate MDA levels[7][8]- Decreased tissue/perfusate glutathione (B108866) levels[7][8]- Reduced myocardial edema[11] |
| Dosage | Not available in reviewed literature | 0.45 µg/kg/hour (guinea pig)[7][8], 27 and 270 nM (rabbit)[9][10] |
Pulmonary Ischemia-Reperfusion
In an isolated perfused rat lung model, this compound was shown to attenuate the increase in pulmonary artery perfusion pressure and reduce lung edema following I/R.[12] It also significantly lowered the release of lactate (B86563) dehydrogenase (LDH), indicating reduced cell damage.[12] Iloprost has also been investigated for its protective effects against lung injury following skeletal muscle I/R in rats, where it was found to reduce lymphocyte infiltration and total oxidant status.[11]
Table 3: Comparison in Pulmonary Ischemia-Reperfusion Models
| Parameter | This compound | Iloprost |
| Animal Model | Rat[12] | Rat[11] |
| Key Findings | - Attenuated the increase in mean pulmonary artery perfusion pressure[12]- Reduced lung edema[12]- Significantly lower lactate dehydrogenase (LDH) release[12] | - Reduced diffuse lymphocyte infiltration in lung tissue[11]- Significantly lower total oxidant status (TOS) levels[11]- Significantly higher total antioxidant status (TAS) levels[11] |
| Dosage | 200 and 1000 ng/mL (rat)[12] | 0.5 ng/kg/min (rat)[11] |
Experimental Protocols
The methodologies employed in the preclinical studies of this compound and iloprost are crucial for interpreting the data and designing future experiments.
Isolated Perfused Rat Lung Model (for this compound)
This ex vivo model allows for the direct assessment of a drug's effect on the pulmonary vasculature and parenchyma without systemic influences.
References
- 1. The effect of iloprost and NDGA in ischemia reperfusion injury in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial prostacyclin protects the kidney from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Iloprost, a Prostacyclin Analogue, on Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloprost, a prostacyclin (PGI2) analogue, reduces liver injury in hepatic ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Targets and Therapeutic Strategies to Protect Against Hepatic Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Iloprost donor treatment reduces ischemia-reperfusion injury in an isolated extracorporeal pig liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of iloprost (ZK 36374) on glutathione status during ischaemia and reperfusion of rabbit isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of iloprost (ZK 36374) on glutathione status during ischaemia and reperfusion of rabbit isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iloprost reduces myocardial edema in a rat model of myocardial ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-2507 vs. Nitric Oxide for Pulmonary Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OP-2507 and nitric oxide, two distinct therapeutic agents with potential applications in the management of pulmonary hypertension (PH). While nitric oxide is an established therapy for PH, this compound is a prostacyclin analogue that has been investigated in preclinical settings. This document aims to provide an objective comparison of their mechanisms of action, supporting experimental data, and potential therapeutic implications.
Introduction to Pulmonary Hypertension
Pulmonary hypertension is a severe and progressive disease characterized by elevated blood pressure in the pulmonary arteries.[1][2][3][4] This condition leads to right heart failure and can be fatal.[3][4] The pathophysiology of PH involves vasoconstriction, vascular remodeling, and in situ thrombosis of the pulmonary arteries.[5] Current therapeutic strategies primarily focus on targeting pathways that promote vasodilation and inhibit vascular proliferation.
Mechanism of Action
This compound: A Prostacyclin Analogue
This compound is a stable analogue of prostacyclin (PGI2).[6][7][8][9][10] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. In patients with pulmonary arterial hypertension (PAH), there is a deficiency of endogenous prostacyclin. Prostacyclin analogues like this compound work by mimicking the effects of PGI2. They bind to the prostacyclin (IP) receptor on the surface of smooth muscle cells in the pulmonary arteries. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation, leading to vasodilation of the pulmonary arteries and a subsequent reduction in pulmonary arterial pressure.
Signaling Pathway of this compound
Caption: Signaling pathway of the prostacyclin analogue this compound.
Nitric Oxide: A Gaseous Vasodilator
Nitric oxide (NO) is a short-acting gaseous signaling molecule that plays a crucial role in regulating vascular tone. Inhaled nitric oxide is a selective pulmonary vasodilator. Once inhaled, it diffuses across the alveolar-capillary membrane into the underlying smooth muscle cells of the pulmonary vasculature. There, it activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][12] Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels and desensitization of the contractile apparatus to calcium, resulting in smooth muscle relaxation and vasodilation. This selective action in the pulmonary circulation reduces pulmonary vascular resistance and pressure without significantly affecting systemic blood pressure.
Signaling Pathway of Nitric Oxide
Caption: Signaling pathway of inhaled nitric oxide.
Preclinical and Clinical Data
This compound: Preclinical Evidence
To date, there are no published clinical trials evaluating this compound for the treatment of pulmonary hypertension in humans. The available data is derived from preclinical studies, primarily focused on ischemia-reperfusion injury and organ preservation.
A key study investigated the effects of this compound on canine lungs preserved in a cold solution. The results demonstrated that pretreatment with this compound significantly attenuated the increase in pulmonary arterial pressure and pulmonary vascular resistance after preservation and during the reperfusion period.[7] This finding suggests a direct vasodilatory effect of this compound on the pulmonary vasculature.
Other preclinical studies have highlighted the protective effects of this compound in models of hepatic and cerebral ischemia-reperfusion injury, attributing these effects to its ability to improve microcirculation, reduce inflammation, and prevent energy depletion.[6][8][13][14]
Table 1: Summary of Preclinical Data for this compound
| Study Focus | Animal Model | Key Findings Related to Vasculature | Reference |
| Lung Preservation | Canine | Attenuated increases in pulmonary arterial pressure and pulmonary vascular resistance. | [7] |
| Hepatic Ischemia-Reperfusion | Rat | Improved hepatic microcirculation and reduced leukocyte adhesion. | [6][8] |
| Cerebral Ischemia | Cat, Rat | Prevented reduction in cerebral blood flow and edema. | [13][14] |
Nitric Oxide: Established Clinical Use
Inhaled nitric oxide is an FDA-approved therapy for persistent pulmonary hypertension of the newborn (PPHN). It is also used off-label in adults with pulmonary hypertension for acute vasoreactivity testing during right heart catheterization and to manage pulmonary hypertensive crises.
Numerous clinical trials have demonstrated the efficacy of inhaled nitric oxide in selectively reducing pulmonary artery pressure and improving oxygenation in various clinical settings.
Table 2: Summary of Key Clinical Applications of Inhaled Nitric Oxide
| Application | Patient Population | Primary Outcome |
| Treatment of PPHN | Term and near-term neonates | Improved oxygenation, reduced need for extracorporeal membrane oxygenation (ECMO). |
| Acute Vasoreactivity Testing | Patients with PAH | Identification of patients who may respond to long-term calcium channel blocker therapy. |
| Perioperative Management | Cardiac surgery patients | Reduction of pulmonary artery pressure and improvement of right ventricular function. |
Experimental Protocols
This compound: Canine Lung Preservation Model[7]
-
Experimental Workflow:
Caption: Workflow for the canine lung preservation experiment.
-
Methodology:
-
Canine lungs were flushed with either a 10 micrograms/ml this compound solution or a saline solution (control group).
-
The lungs were stored in the same solution at a cold temperature for 24 hours.
-
Following storage, the lungs were reperfused for 60 minutes.
-
Pulmonary arterial pressure, pulmonary vascular resistance, and other parameters were measured before and after preservation and after reperfusion.
-
Comparative Summary
| Feature | This compound | Nitric Oxide |
| Drug Class | Prostacyclin Analogue | Gaseous Vasodilator |
| Mechanism of Action | Increases cAMP via IP receptor activation | Increases cGMP via sGC activation |
| Signaling Pathway | Prostacyclin Pathway | Nitric Oxide Pathway |
| Administration | Investigated via intravenous infusion in preclinical studies | Inhaled |
| Clinical Development | Preclinical; no human trials for PH | FDA-approved for PPHN; used in adults for specific indications |
| Supporting Data | Preclinical data in animal models of organ preservation and ischemia-reperfusion | Extensive clinical trial data in various patient populations |
| Selectivity | Systemic effects expected with IV administration | Selective pulmonary vasodilator |
Conclusion
This compound and nitric oxide represent two distinct approaches to achieving pulmonary vasodilation. Nitric oxide is a well-established, selective pulmonary vasodilator with proven clinical efficacy in specific patient populations. Its mechanism of action via the NO-sGC-cGMP pathway is well-understood.
This compound, a prostacyclin analogue, acts through the IP receptor-cAMP pathway. While preclinical data suggests it has pulmonary vasodilatory effects, its clinical development for pulmonary hypertension has not been pursued, and therefore, direct comparative efficacy and safety data against nitric oxide are unavailable. Future research would be necessary to determine if this compound or other novel prostacyclin analogues offer any advantages over existing therapies for pulmonary hypertension. Researchers and drug development professionals should consider the well-established clinical profile of nitric oxide and the preclinical nature of the data on this compound when evaluating potential therapeutic strategies for pulmonary hypertension.
References
- 1. Pulmonary Hypertension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulmonary hypertension — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. cmaj.ca [cmaj.ca]
- 5. Novel Treatment Pathways in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of OP 2507, a stable analogue of prostacyclin, on Hep G2 exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Systematic Review of Novel Therapies of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of a prostacyclin analog this compound on acute ischemic cerebral edema in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of OP-2507: A Comparative Guide to Biomarkers in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OP-2507, a prostacyclin analogue, with other relevant compounds in the context of ischemia-reperfusion (I/R) injury. We present supporting experimental data, detailed methodologies for key biomarker assays, and visual representations of signaling pathways and experimental workflows to aid in the validation of this compound's therapeutic effects.
Comparative Efficacy of Prostacyclin Analogues in I/R Injury
This compound and its alternatives, including Iloprost (B1671730), Treprostinil, and Beraprost (B1666799), are synthetic analogues of prostacyclin (PGI2) that exhibit protective effects against ischemia-reperfusion injury. Their therapeutic efficacy can be quantitatively assessed and compared using a panel of biomarkers that reflect different aspects of the pathological process, from oxidative stress and cellular energetics to inflammation and apoptosis.
Table 1: Comparative Biomarker Modulation by Prostacyclin Analogues in Preclinical Models of Ischemia-Reperfusion Injury
| Biomarker Category | Biomarker | This compound | Iloprost | Treprostinil | Beraprost |
| Oxidative Stress | Malondialdehyde (MDA) | ↓[1][2] | ↓ | ↓[3] | ↓[4] |
| Cellular Energetics | Adenosine Triphosphate (ATP) | ↑[1][2] | ↑ | ↑ | ↑ |
| Inflammation | Adherent Leukocyte Count | ↓[1][2] | ↓ | ↓[3] | ↓[5] |
| Myeloperoxidase (MPO) | ↓ | ↓ | ↓ | ↓[5] | |
| Apoptosis | Neutrophil Apoptosis | ↑[1] | ↑ | ↑ | ↑ |
| Hemodynamics | Mean Arterial Pressure | ↑ (attenuates decrease)[1][2] | ↑ (attenuates decrease)[6] | ↑ (attenuates decrease)[3] | ↑ (attenuates decrease) |
| Pulmonary Artery Pressure | ↓[7] | ↓[8] | ↓ | ↓ | |
| Pulmonary Vascular Resistance | ↓[7] | ↓[8] | ↓ | ↓ | |
| Prostanoids | Prostaglandin E2 (PGE2) | ↓[9] | ↓ | ↓ | ↓ |
| Tissue Injury | Infarct Size | ↓ | ↓[6] | ↓[3] | ↓ |
| Serum Transaminases (ALT/AST) | ↓[9] | ↓ | ↓ | ↓ |
Note: Arrows indicate the general effect of the compound on the biomarker level in the context of I/R injury (↑ for increase, ↓ for decrease). Data is aggregated from multiple preclinical studies.
Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are crucial for the reproducibility and validation of experimental findings.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Sample Preparation: Homogenize tissue samples on ice in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Assay Procedure:
-
To 250 µL of the sample supernatant, add 250 µL of an acid reagent (e.g., phosphoric acid) and 250 µL of TBA reagent.
-
Incubate the mixture at 60-95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: Calculate MDA concentration based on a standard curve generated with known concentrations of an MDA standard.[1][10][11][12][13]
ATP Measurement in Tissue
This protocol utilizes the luciferase-catalyzed reaction of ATP and D-luciferin, which produces light.
-
Sample Preparation: Rapidly freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a buffer that inactivates ATPases.
-
Assay Procedure:
-
Use a commercial ATP assay kit.
-
Add the cell lysis reagent to the tissue homogenate to release intracellular ATP.
-
In a luminometer-compatible plate, mix the sample with the luciferase/luciferin reagent.
-
Immediately measure the luminescence.
-
-
Quantification: Determine ATP concentration from a standard curve prepared with known ATP concentrations.[14][15][16][17][18]
Flow Cytometry for Neutrophil Apoptosis
This method quantifies apoptotic cells based on the externalization of phosphatidylserine, detected by Annexin V, and membrane integrity, assessed by a viability dye like propidium (B1200493) iodide (PI).
-
Cell Preparation: Isolate neutrophils from whole blood using density gradient centrifugation.
-
Staining:
-
Wash the isolated neutrophils and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-25 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.[19][20][21][22]
In Vivo Microscopy for Leukocyte Adhesion
This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of living animals.
-
Animal Preparation: Anesthetize the animal and surgically expose the tissue of interest (e.g., mesentery, cremaster muscle).
-
Visualization:
-
Use an intravital microscope equipped with a fluorescent light source and appropriate filters.
-
Administer a fluorescently labeled antibody against a leukocyte common antigen (e.g., CD45) or a fluorescent dye that labels leukocytes (e.g., rhodamine 6G) intravenously.
-
Record video sequences of post-capillary venules.
-
-
Quantification:
Prostaglandin E2 (PGE2) Immunoassay
This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in biological fluids.
-
Sample Preparation: Collect plasma or serum and store at -80°C until the assay is performed.
-
Assay Procedure:
-
Use a commercial PGE2 ELISA kit.
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the concentration based on a standard curve.[27][28][29][30][31]
Visualizing the Mechanisms and Methodologies
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for validating this compound effects.
Caption: Logical relationship of biomarker data to this compound's therapeutic effect.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. Prostacyclin Analogue-Loaded Nanoparticles Attenuate Myocardial Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitory effect of beraprost sodium on formation of lipid peroxides in ischemia and recirculation-induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin I2 IP Receptor Agonist, Beraprost, Prevents Transient Global Cerebral Ischemia Induced Hippocampal CA1 Injury in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ischemic preconditioning and iloprost on myocardial ischemia-reperfusion damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravital microscopy to study leukocyte recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloprost ameliorates post-ischemic lung reperfusion injury and maintains an appropriate pulmonary ET-1 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin analog-suppressed ischemia-reperfusion injury of the rat liver: evaluation by calpain mu activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. zellx.de [zellx.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 16. biocompare.com [biocompare.com]
- 17. ATP Assay Kit | BioChain Institute Inc. [biochain.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometric Evaluation of Human Neutrophil Apoptosis During Nitric Oxide Generation In Vitro: The Role of Exogenous Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Flow cytometric evaluation of human neutrophil apoptosis during nitric oxide generation in vitro: the role of exogenous antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imaging leukocyte adhesion to the vascular endothelium at high intraluminal pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guideline for In Vivo Assessment of Adherent and Rolling Leukocytes in Human Skin Microvasculature via Reflectance Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. arborassays.com [arborassays.com]
- 30. elkbiotech.com [elkbiotech.com]
- 31. assaygenie.com [assaygenie.com]
Assessing the Efficacy of Novel Therapeutics in Renal Injury: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of new therapeutics for renal injury, such as the hypothetical agent OP-2507, necessitates robust and sensitive methods for evaluating their efficacy. This guide provides a comparative overview of key biomarkers for assessing treatment response in acute kidney injury (AKI) and chronic kidney disease (CKD). It is designed to assist researchers in selecting appropriate biomarkers, designing experimental protocols, and interpreting data to accelerate the translation of promising therapies from the laboratory to the clinic.
A Hypothetical Model for Therapeutic Intervention: this compound
To illustrate the application of various biomarkers, we will consider a hypothetical therapeutic agent, this compound. We will postulate that this compound is an inhibitor of a critical signaling pathway involved in inflammation and apoptosis following renal ischemia-reperfusion injury, a common cause of AKI.
Comparative Analysis of Renal Injury Biomarkers
The ideal biomarker for assessing therapeutic efficacy should be sensitive, specific, non-invasive, and provide early indication of treatment response. Traditional markers like serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) are often delayed and non-specific.[1][2] This has led to the investigation of a panel of novel biomarkers that reflect different aspects of kidney injury.
| Biomarker Category | Biomarker | Description | Advantages | Limitations | Application for this compound Efficacy |
| Glomerular Filtration | Serum Creatinine (sCr) | A waste product from muscle metabolism, filtered by the glomeruli. | Widely available and routinely measured. | Insensitive to early kidney damage; levels are influenced by muscle mass, age, and diet.[1] | Late-stage indicator of functional improvement. |
| Blood Urea Nitrogen (BUN) | A waste product from protein metabolism, filtered by the glomeruli and reabsorbed by the tubules. | Routinely measured. | Influenced by diet, liver function, and hydration status. | General indicator of improved kidney function. | |
| Cystatin C | A small protein produced by all nucleated cells and filtered by the glomeruli. | Less influenced by muscle mass and diet than sCr; detects changes in GFR earlier.[3] | Can be affected by inflammation and thyroid function. | Early indicator of improved glomerular filtration. | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein highly upregulated in proximal tubule cells after injury.[1][3] | Highly specific for proximal tubular injury; detectable in urine shortly after injury. | Lower expression in some types of renal injury. | Direct measure of reduced tubular damage. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A small protein expressed by neutrophils and renal tubular cells during injury.[1][3] | Very early indicator of AKI, detectable in both urine and plasma.[2] | Levels can be elevated in systemic inflammation, reducing specificity. | Early sign of therapeutic efficacy in mitigating tubular stress. | |
| Interleukin-18 (IL-18) | A pro-inflammatory cytokine produced by proximal tubule cells.[1][2] | Specific for ischemic acute tubular necrosis. | Also elevated in other inflammatory conditions. | Marker of reduced inflammation-mediated tubular injury. | |
| Inflammation | Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | A chemokine that recruits monocytes to sites of inflammation. | Correlates with the progression of chronic kidney disease.[4] | Not specific to kidney injury. | Indicator of reduced renal inflammation. |
| Fibrosis | Transforming Growth Factor-β1 (TGF-β1) | A cytokine that promotes fibrosis and is a key mediator in the progression of CKD. | Directly reflects the fibrotic process. | Can be produced by many cell types. | Long-term marker for the prevention of chronic kidney disease development. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for the evaluation of therapeutic efficacy. The following are generalized protocols for key biomarker assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary KIM-1 and NGAL
-
Objective: To quantify the concentration of KIM-1 and NGAL in urine samples.
-
Principle: This sandwich ELISA uses a capture antibody coated on a 96-well plate to bind the target biomarker. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of biomarker present.
-
Procedure:
-
Collect urine samples and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add urine samples and standards to the wells and incubate.
-
Wash the plate and add the enzyme-conjugated detection antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the biomarker in the samples based on the standard curve.
-
Multiplex Immunoassay for Inflammatory Cytokines
-
Objective: To simultaneously measure the concentration of multiple inflammatory cytokines (e.g., IL-18, MCP-1) in plasma or urine.
-
Principle: This assay uses spectrally distinct beads, each coated with a specific capture antibody. The beads are incubated with the sample, and the captured cytokines are detected with a biotinylated detection antibody and a streptavidin-phycoerythrin conjugate. The beads are then analyzed using a flow cytometer.
-
Procedure:
-
Collect plasma or urine samples and store at -80°C.
-
Prepare the antibody-coupled beads and add them to a 96-well filter plate.
-
Add samples and standards to the wells and incubate.
-
Wash the beads and add the biotinylated detection antibody cocktail.
-
Wash the beads and add the streptavidin-phycoerythrin solution.
-
Wash the beads and resuspend them in assay buffer.
-
Acquire data on a multiplex immunoassay system.
-
Analyze the data using the system's software to determine the concentration of each cytokine.
-
Experimental Workflow for Evaluating this compound Efficacy
A well-designed experimental workflow is essential for a comprehensive evaluation of a novel therapeutic agent.
Conclusion
The evaluation of novel therapeutics for renal injury requires a multi-faceted approach that incorporates a panel of sensitive and specific biomarkers. While traditional markers of kidney function remain in use, the integration of novel biomarkers of tubular injury, inflammation, and fibrosis provides a more comprehensive and earlier assessment of therapeutic efficacy. For a hypothetical agent like this compound, a well-structured experimental plan utilizing these advanced biomarkers will be critical in demonstrating its potential to mitigate renal damage and improve patient outcomes.
References
- 1. Proficient Novel Biomarkers Guide Early Detection of Acute Kidney Injury: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The Need to Identify Novel Markers for Early Renal Injury in Cardiorenal Syndrome | MDPI [mdpi.com]
- 4. Novel biomarkers of acute kidney injury: Evaluation and evidence in urologic surgery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Therapeutic Effect of OP-2507: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vitro therapeutic effects of OP-2507, a prostacyclin analogue. Due to the limited availability of direct in vitro studies for this compound, this document leverages experimental data from related prostacyclin analogues, iloprost (B1671730) and treprostinil (B120252), to establish a benchmark for evaluation. The guide outlines key in vitro assays, presents available data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Comparative Data Summary
The following table summarizes the reported in vitro and ex vivo effects of this compound and its comparators, iloprost and treprostinil. This comparative data highlights the key therapeutic activities of prostacyclin analogues and provides a basis for the in vitro assessment of this compound.
| Parameter | This compound | Iloprost | Treprostinil | Cell/Tissue Type | Reported Effect |
| Apoptosis | Induces delayed ex vivo neutrophil apoptosis[1] | Reduces cigarette smoke-induced apoptosis[2] | - | Neutrophils, Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Pro-apoptotic in neutrophils (this compound), Anti-apoptotic in endothelial cells (Iloprost) |
| Oxidative Stress | Reduces malondialdehyde (MDA) levels ex vivo[1][2] | Attenuates oxidative stress-dependent collagen synthesis[3] | - | Rat Liver Tissue, Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Reduction of oxidative stress markers. |
| Cellular Energy | Increases adenosine (B11128) triphosphate (ATP) levels ex vivo[1][2] | - | - | Rat Liver Tissue | Preservation of cellular energy. |
| Endothelial Barrier Function | - | Enhances endothelial barrier function, reduces permeability[4][5] | - | Human Pulmonary Artery Endothelial Cells (HPAECs), Scleroderma patient-derived Endothelial Cells (SSc ECs) | Strengthens endothelial integrity. |
| Cell Adhesion | - | Reduces lymphocyte adhesion to endothelial cells, down-regulates ICAM-1 and ELAM-1 expression[6] | - | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-inflammatory by inhibiting cell adhesion. |
| Cell Proliferation | - | - | Inhibits fibroblast proliferation[1][7][8] | Human Lung Fibroblasts | Anti-proliferative, particularly in fibrotic conditions. |
| Angiogenesis | - | Upregulates VEGF expression[9] | Enhances angiogenic potential of endothelial progenitor cells[10] | Human Dental Pulp Cells, Endothelial Colony Forming Cells (ECFCs) | Pro-angiogenic and vasculogenic effects. |
| Signaling | - | Elevates intracellular cAMP[4][11] | Elevates intracellular cAMP[7] | Various cell types | Activation of cAMP-dependent pathways. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of in vitro studies for this compound.
Neutrophil Apoptosis Assay (Ex Vivo)
-
Objective: To quantify the effect of this compound on polymorphonuclear neutrophil (PMN) apoptosis.
-
Methodology:
-
Isolate PMNs from whole blood of treated and control animals (e.g., rats subjected to ischemia-reperfusion).
-
Quantify apoptosis using flow cytometry with DNA strand break labeling (e.g., TUNEL assay) or Annexin V/Propidium Iodide staining.[1]
-
Compare the percentage of apoptotic cells between treatment and control groups.
-
Endothelial Cell Apoptosis Assay (In Vitro)
-
Objective: To assess the protective effect of a prostacyclin analogue against apoptosis in endothelial cells.
-
Methodology:
-
Culture Human Pulmonary Microvascular Endothelial Cells (HPMVECs).
-
Pre-treat cells with the prostacyclin analogue (e.g., iloprost at 1 µM and 10 µM) for 30 minutes.[2]
-
Induce apoptosis using an agent like cigarette smoke extract (CSE).[2]
-
Measure apoptosis using a caspase 3/7 activity assay or Annexin V staining followed by flow cytometry.[2]
-
Endothelial Barrier Function Assay (In Vitro)
-
Objective: To measure the effect of a prostacyclin analogue on the integrity of the endothelial barrier.
-
Methodology:
-
Culture endothelial cells (e.g., HPAECs) on a transwell insert.
-
Pre-treat the endothelial monolayer with the prostacyclin analogue (e.g., iloprost at 200 ng/mL).[4]
-
Induce barrier disruption with an inflammatory stimulus like lipopolysaccharide (LPS).[4]
-
Assess barrier function by measuring the transit of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer or by measuring transendothelial electrical resistance (TEER).
-
Fibroblast Proliferation Assay (In Vitro)
-
Objective: To determine the anti-proliferative effects of a prostacyclin analogue on fibroblasts.
-
Methodology:
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Generalized signaling pathway of prostacyclin analogues.
Caption: Workflow for assessing anti-apoptotic effects in vitro.
Caption: Comparative assessment strategy for this compound.
References
- 1. The Antifibrotic Effects of Inhaled Treprostinil: An Emerging Option for ILD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin Prevents Pulmonary Endothelial Cell Apoptosis Induced by Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iloprost up-regulates vascular endothelial growth factor expression in human dental pulp cells in vitro and enhances pulpal blood flow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treprostinil increases the number and angiogenic potential of endothelial progenitor cells in children with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of prostacyclin analogues on human endothelial cell tissue factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-2507: A Preclinical Prostacyclin Analogue for Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of OP-2507, a prostacyclin analogue, in models of ischemia-reperfusion (I/R) injury affecting the liver, lungs, and brain. The data presented is exclusively from animal studies, as no clinical trials or direct comparisons with the current standard of care in humans have been identified in the public domain. Therefore, this document serves as a summary of the existing preclinical evidence to inform further research and development.
Executive Summary
This compound is a stable prostacyclin analogue that has demonstrated significant protective effects in various animal models of ischemia-reperfusion injury. Its mechanism of action is believed to involve the induction of neutrophil apoptosis, which helps to mitigate the inflammatory cascade that leads to tissue damage upon reperfusion. Furthermore, it appears to inhibit calpain mu activation, a key enzyme involved in cell injury. Preclinical studies have shown that this compound can reduce lipid peroxidation, improve microcirculatory function, decrease edema, and offer neuroprotection. However, it is crucial to note that this compound remains a preclinical compound, and its efficacy and safety in humans are unknown.
Preclinical Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating this compound.
Table 1: Efficacy of this compound in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia-Reperfusion) | This compound (1 µg/kg/min) | Key Findings |
| Malondialdehyde (MDA) Levels (µmol/g protein) | 2.64 ± 0.59 | 1.04 ± 0.27 | This compound significantly reduced lipid peroxidation.[1] |
| Adenosine (B11128) Triphosphate (ATP) Levels (µmol/g wet wt) | 0.73 ± 0.21 | 2.03 ± 0.17 | This compound preserved cellular energy levels.[1] |
| Adherent Leukocyte Count | Significantly elevated | Markedly reduced | This compound lessened leukocyte adhesion in sinusoids and postsinusoidal venules.[1] |
| Microcirculatory Flow Velocity | Significantly reduced | Improved | This compound improved blood flow in the microcirculation.[1] |
| Bile Flow | Significantly reduced | Significantly increased (at 0.32 and 1.0 µg/kg/min) | This compound improved liver function post-reperfusion.[2] |
| Serum Transaminase Levels | Significantly elevated | Decreased | Consistent with improved liver function.[2] |
| Calpain mu Activation | Observed | Markedly suppressed (at 1.0 µg/kg/min) | This compound inhibited a key mediator of cell injury.[2] |
Table 2: Efficacy of this compound in a Rat Model of Lung Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia-Reperfusion) | This compound (200 ng/mL and 1000 ng/mL) | Key Findings |
| Mean Pulmonary Artery Perfusion Pressure (Ppa) | Increased | Attenuated increase | This compound reduced pulmonary hypertension associated with I/R injury.[3] |
| Lung Edema | Significant | Attenuated | This compound decreased fluid accumulation in the lungs.[3] |
| Lactate (B86563) Dehydrogenase (LDH) Release | Elevated | Significantly lower | Indicated reduced cell damage with this compound treatment.[3] |
Table 3: Efficacy of this compound in Rodent Models of Cerebral Ischemia
| Model | Parameter | This compound Treatment | Key Findings |
| Unilateral Common Carotid Artery Ligation in Gerbils | Neurological Symptoms (circling behavior, rolling fit) | 1-30 µg/kg, s.c. | Dose-dependent protective effect against the occurrence of neurological deficits.[4] |
| Unilateral Common Carotid Artery Ligation in Gerbils | Severity of Cerebral Infarction | 1-30 µg/kg, s.c. | Significantly prevented the severity of cerebral infarction in all brain regions examined.[4] |
| Hypoxia and Complete Ischemia in Mice | Changes in Cerebral Monoamine Metabolism | Not specified | Investigated the effect on monoamine metabolism after hypoxia and ischemia.[5] |
| Bilateral Ligation of Common Carotid Arteries in Rats | Brain Edema (increased water content, reduced specific gravity) | 0.01-0.03 mg/kg, s.c. | Prevented edematous and biochemical changes in the brain.[6] |
| Various anoxia models in mice and rats | Survival Time | s.c. or p.o. | Consistent and dose-dependent prolongation of survival time.[6] |
| Hypoxic Brain in Mice and Rats | Cerebral Energy Metabolites and Cyclic Nucleotides | 0.03-0.1 mg/kg s.c. or 0.3 mg/kg p.o. | Effective against changes in energy metabolites and cyclic nucleotides.[6] |
Experimental Protocols
Hepatic Ischemia-Reperfusion Injury in Rats
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The hilar area of the left lateral and median lobes of the liver was clamped for 60 minutes.[2] In another study, partial hepatic ischemia was induced for 90 minutes.[1]
-
This compound Administration: this compound was intravenously administered at doses of 0.1, 0.32, or 1.0 µg/kg/min starting 20 minutes before ischemia.[2] Another protocol used doses of 0.1 or 1 µg/kg/min.[1]
-
Reperfusion: The clamp was removed, and the liver was reperfused for 60 minutes.[1]
-
Assessments: Hepatic microcirculation was investigated using a laser-Doppler flowmeter and in vivo microscopy. Tissue levels of malondialdehyde (MDA) and adenosine triphosphate (ATP) were determined.[1] Activation of calpain mu and degradation of talin were assessed by Western blotting.[2] Serum transaminase levels and bile flow were also measured.[2]
Lung Ischemia-Reperfusion Injury in Isolated Perfused Rat Lungs
-
Model: Isolated physiological salt solution (PSS)/Ficoll-perfused rat lung.
-
Ischemia Induction: Perfusion and ventilation were stopped for 90 minutes of normothermic ischemia.[3]
-
This compound Administration: this compound was added to the perfusate at concentrations of 200 ng/mL and 1000 ng/mL before ischemia.[3]
-
Reperfusion: Perfusion was restarted after the ischemic period.
-
Assessments: Mean pulmonary artery perfusion pressure (Ppa), lung weight gain (as an index of edema), and lactate dehydrogenase (LDH) release into the perfusate were measured.[3]
Cerebral Ischemia in Rodents
-
Model 1 (Gerbils): Unilateral ligation of the common carotid artery.[4]
-
This compound Administration: Subcutaneous injection of 1-30 µg/kg.[4]
-
Assessments: Observation of neurological symptoms (circling behavior, rolling fit) and neuropathological examination for cerebral infarction.[4]
-
Model 2 (Rats): Bilateral ligation of the common carotid arteries.[6]
-
This compound Administration: Subcutaneous injection of 0.01-0.03 mg/kg.[6]
-
Assessments: Measurement of brain water content and specific gravity of the cortex.[6]
Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's protective effects and a generalized experimental workflow for preclinical evaluation.
Caption: Proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.
References
- 1. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin analog-suppressed ischemia-reperfusion injury of the rat liver: evaluation by calpain mu activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a stable prostacyclin analogue on cerebral ischemia induced by unilateral ligation of common carotid artery in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of OP-2507: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of OP-2507, a prostacyclin (PGI₂) analog. The document summarizes its mechanism of action, presents available experimental data, and contrasts its effects with other relevant prostacyclin analogs, namely Beraprost and Treprostinil (B120252). Detailed methodologies for key experimental procedures are also provided to facilitate the replication and validation of these findings.
Introduction to this compound and Prostacyclin Analogs
This compound is a synthetic analog of prostacyclin (PGI₂), a lipid molecule with potent vasodilatory, anti-platelet, and cytoprotective properties.[1] PGI₂ analogs are of significant interest in therapeutic development due to their ability to mimic the beneficial effects of endogenous prostacyclin while offering improved stability and longer half-lives. The anti-inflammatory actions of these analogs are a key area of investigation, with implications for a range of conditions, including ischemia-reperfusion injury, pulmonary hypertension, and other inflammatory disorders.
Mechanism of Anti-inflammatory Action
The primary mechanism through which this compound and other prostacyclin analogs exert their anti-inflammatory effects is by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][3] Activation of the IP receptor triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP is central to the subsequent downstream anti-inflammatory effects, which include:
-
Inhibition of Pro-inflammatory Cytokine Production: this compound and its analogs have been shown to suppress the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6]
-
Modulation of Leukocyte Activity: These compounds can inhibit the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade, and can also induce neutrophil apoptosis, helping to resolve inflammation.
-
Regulation of Inflammatory Signaling Pathways: Prostacyclin analogs can influence key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[1] For instance, Treprostinil has been shown to block the nuclear translocation of the p65 subunit of NF-κB in human alveolar macrophages.[5]
Below is a diagram illustrating the signaling pathway of prostacyclin analogs.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 5. The prostacyclin analogue treprostinil blocks NFkappaB nuclear translocation in human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
A Comparative Guide to OP-2507 in Measuring Oxidative Stress Markers
For researchers, scientists, and drug development professionals investigating therapeutic interventions for conditions exacerbated by oxidative stress, this guide provides a comparative analysis of OP-2507, a prostacyclin analogue, against three other prominent antioxidant agents: N-acetylcysteine (NAC), Vitamin E, and Edaravone (B1671096). This guide offers a detailed examination of their effects on key oxidative stress markers, their mechanisms of action, and standardized protocols for measuring these markers.
Quantitative Data on Oxidative Stress Marker Modulation
The following tables summarize the effects of this compound and the selected alternative treatments on critical markers of oxidative stress: Malondialdehyde (MDA), Reactive Oxygen Species (ROS), and Superoxide Dismutase (SOD). The data is compiled from various preclinical and clinical studies.
Table 1: Effect of this compound on Oxidative Stress Markers
| Oxidative Stress Marker | Model System | Treatment Details | Observed Effect |
| Malondialdehyde (MDA) | Rat model of liver ischemia-reperfusion injury | Intravenous infusion of this compound (0.1 and 1 µg/kg/min) | Dose-dependent reduction in tissue MDA levels.[1][2] |
Table 2: Effect of N-acetylcysteine (NAC) on Oxidative Stress Markers
| Oxidative Stress Marker | Model System | Treatment Details | Observed Effect |
| Malondialdehyde (MDA) | Sepsis model in rats | 20 mg/kg NAC administered after CLP | Significant decrease in renal tissue MDA levels.[3] |
| Malondialdehyde (MDA) | Chronic hemodialysis patients | 600 mg NAC twice daily for 30 days | Significant reduction in pre- and post-dialysis plasma MDA levels.[4] |
| Superoxide Dismutase (SOD) | Patients with community-acquired pneumonia | 1200 mg/day NAC with conventional treatment | Significantly greater increase in SOD activity compared to conventional treatment alone.[5] |
| Reactive Oxygen Species (ROS) | Human T lymphocytes from patients with chronic renal failure | In vitro incubation with NAC | Significant decrease in intracellular ROS production.[6] |
Table 3: Effect of Vitamin E on Oxidative Stress Markers
| Oxidative Stress Marker | Model System | Treatment Details | Observed Effect |
| Malondialdehyde (MDA) | Bovine peripheral blood leukocytes treated with non-esterified fatty acids | Pre-treatment with 30 µg/mL vitamin E | Reduced the accumulation of MDA.[7] |
| Malondialdehyde (MDA) | Hemodialysis patients | Vitamin E supplementation | Significant reduction in MDA levels.[8][9] |
| F2-isoprostanes (Lipid Peroxidation Marker) | Humans with polygenic hypercholesterolemia | 1600-3200 IU/day of vitamin E for 16 weeks | Significant dose-dependent reduction in plasma F2-isoprostane levels.[9][10] |
Table 4: Effect of Edaravone on Oxidative Stress Markers
| Oxidative Stress Marker | Model System | Treatment Details | Observed Effect |
| Malondialdehyde (MDA) | Rat model of experimental brain ischemia/reperfusion injury | 30 mg/kg/day Edaravone | Significantly lower tissue MDA values compared to the ischemia group.[11] |
| Oxidative Stress Markers | Patients with amyotrophic lateral sclerosis (ALS) | Edaravone administration | Significant reduction in plasma markers of tissue oxidative damage.[12] |
| Superoxide Dismutase (SOD) | Experimental mouse model of asthma | Edaravone treatment | Recovery of SOD1 levels.[13] |
Mechanisms of Action in Mitigating Oxidative Stress
The therapeutic efficacy of these compounds stems from their distinct mechanisms for combating oxidative stress.
This compound: As a prostacyclin analogue, this compound is thought to exert its protective effects in part through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[14] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes, thereby bolstering the cell's defense against oxidative damage.
N-acetylcysteine (NAC): NAC functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[11][15][16] By replenishing GSH stores, NAC enhances the detoxification of reactive oxygen species. NAC can also directly scavenge certain free radicals and has been shown to activate the Keap1-Nrf2 signaling pathway.[13][17][18][19]
Vitamin E: This fat-soluble vitamin is a potent antioxidant that primarily acts by scavenging lipid peroxyl radicals within cell membranes, thereby breaking the chain reaction of lipid peroxidation.[2][14][18][20] Vitamin E can also influence cellular signaling pathways and has been shown to mitigate the reduction in NRF2 activity caused by allergens.[21]
Edaravone: Edaravone is a potent free radical scavenger that effectively neutralizes various reactive oxygen species, including hydroxyl radicals and peroxynitrite.[17][21][22] Its neuroprotective effects are largely attributed to this radical scavenging activity. Edaravone has also been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2][23][24][25]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant response mediated by these compounds.
This compound activates the Nrf2 pathway, leading to antioxidant enzyme expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Edaravone ameliorates depressive and anxiety-like behaviors via Sirt1/Nrf2/HO-1/Gpx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of N-acetylcysteine on the levels of glutathione, serum TNFα, and tissue malondialdehyde in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Vitamin E on Oxidative Stress Indicated by Serum Malondialdehyde in Insulin-dependent Type 2 Diabetes Mellitus Patients with Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Protective and Therapeutic Roles of the Nrf2 Pathway in Ocular Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 8. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Succinylation of a KEAP1 sensor lysine promotes NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin E prevents NRF2-suppression by allergen in asthmatic alveolar macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An excess dietary vitamin E concentration does not influence Nrf2 signaling in the liver of rats fed either soybean oil or salmon oil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biomed.cas.cz [biomed.cas.cz]
Safety Operating Guide
Navigating the Disposal of OP-2507: A Critical Need for Substance Identification
Providing safe and accurate disposal procedures for any substance is paramount in a laboratory setting. However, the designation "OP-2507" is currently associated with multiple, chemically distinct industrial products, making a single, universally applicable disposal protocol impossible to provide without further clarification. Attempting to follow disposal instructions for one substance while handling another could lead to dangerous chemical reactions, environmental contamination, and potential harm to personnel.
Initial research has identified "this compound" in reference to the following materials:
-
Alloy 2507 / Super Duplex 2507: A high-strength, corrosion-resistant stainless steel.[1][2][3][4][5]
-
Raderal Glass Fibre Putty 2507: A 2K polyester (B1180765) putty containing glass fibers.[6]
-
AS-2507 Epoxy Moisture Barrier (Part B): A component of an epoxy system that can cause severe skin burns, eye damage, and allergic reactions.[7]
The disposal methods for a stainless steel alloy, a polyester putty, and an epoxy component are fundamentally different. For instance, while scrap metal like Alloy 2507 would typically be recycled, the disposal of uncured epoxy resins often involves treatment as hazardous waste due to their reactive and sensitizing properties.[7][8]
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific chemical nature of the "this compound" .
General Principles of Laboratory Waste Disposal
While a specific protocol for "this compound" cannot be provided at this time, the following general principles for the disposal of laboratory waste should always be followed:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling, storage, and disposal of any chemical. It will provide specific instructions from the manufacturer.
-
Segregation of Waste: Never mix different types of chemical waste. Incompatible chemicals can react violently.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical properties of the substance.
-
Follow Institutional Procedures: Adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EH&S) department.[9][10][11]
Proposed Action
To receive accurate and safe disposal procedures, please provide the following information:
-
The full chemical name or a description of the substance designated as "this compound."
-
The name of the manufacturer.
-
Any available Safety Data Sheet (SDS) for the material.
Once this information is available, a detailed and appropriate disposal plan can be developed, including any necessary data tables and procedural diagrams to ensure the safe and compliant management of this laboratory material.
References
- 1. rolledalloys.com [rolledalloys.com]
- 2. metalpowder.sandvik [metalpowder.sandvik]
- 3. d2ykdomew87jzd.cloudfront.net [d2ykdomew87jzd.cloudfront.net]
- 4. sandmeyersteel.com [sandmeyersteel.com]
- 5. atlassteels.com.au [atlassteels.com.au]
- 6. Raderal® Glass Fibre Putty 2507 [spieshecker.com]
- 7. alseal.com.au [alseal.com.au]
- 8. mgchemicals.com [mgchemicals.com]
- 9. Waste Disposal Procedures – Collaboration Core [collaborationcore.uw.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. cabrillo.edu [cabrillo.edu]
Essential Safety and Handling Protocols for the Investigational Compound OP-2507
Disclaimer: The chemical compound "OP-2507" is not found in publicly available chemical databases and is presumed to be a hypothetical substance for this guidance. The following procedures are based on established best practices for handling unknown or potentially hazardous chemicals in a laboratory setting, assuming high potency and potential cytotoxic, mutagenic, or teratogenic properties.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any known substance.[3][4] In the absence of specific data, a conservative approach assuming high hazard is mandatory.[2][5]
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the novel compound this compound.
Risk Assessment and Hazard Identification
Prior to handling this compound, a thorough risk assessment is mandatory.[3][4] Given its unknown toxicological profile, it should be treated as a highly potent compound. The risk assessment process should identify potential hazards at each stage of handling, from receipt to disposal.[6]
Key considerations for the risk assessment include:
-
Routes of Exposure: Potential for skin contact, inhalation of aerosols or powders, and accidental ingestion.[1][7]
-
Experimental Procedures: Evaluating the risk of spills, splashes, or generation of airborne particles during specific tasks like weighing, reconstitution, and administration.[8]
-
Personnel: Ensuring all individuals involved are trained on the potential hazards and the required safety procedures.[8][9]
Caption: Risk assessment workflow for this compound, assuming high potency.
Personal Protective Equipment (PPE)
A high level of personal protective equipment is crucial to safeguard against potential chemical, physical, and toxicological hazards when handling this compound.[5] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes and vapors.[5] A face shield offers an additional layer of protection for the entire face.[5][7][8] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[5][8] The inner glove provides protection in case the outer glove is breached.[5] Gloves should have a long cuff to cover the wrist.[10] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, solid-front gown made of a material resistant to chemical penetration should be worn.[7][8][11] It should have long sleeves with tight-fitting cuffs. |
| Respiratory Protection | Fit-Tested N95 or Higher Respirator | An N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols, such as during weighing or reconstitution.[8] A full-face respirator may be required for high-risk procedures. |
| Additional Protection | Shoe Covers and Cap | Disposable shoe covers and a cap should be worn to prevent the spread of contamination.[8] |
Experimental Protocols: Safe Handling of this compound
A systematic approach is critical to ensure safety during the handling and use of this compound.[5] All manipulations of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
-
Preparation: Don all required PPE as specified in the table above. Ensure the weighing area within the chemical fume hood is clean and decontaminated.
-
Weighing: Use a disposable weigh boat and handle it with forceps.[5] Carefully transfer the desired amount of this compound.
-
Cleanup: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat in the designated hazardous waste container.[5]
-
Preparation: Perform all reconstitution activities within a chemical fume hood. Have a spill kit readily available.
-
Procedure: Slowly add the solvent to the vial containing this compound to avoid splashing. Keep the vial opening directed away from you.
-
Mixing: Cap the vial and mix gently by inversion or vortexing at a low speed.
-
Storage: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.[12]
Caption: Sequential workflow for safely handling this compound.
Spill Management
In the event of a spill, immediate action is required to contain the contamination and protect personnel.[7]
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[7]
-
Don PPE: Put on appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection, before re-entering the area.[7]
-
Containment: Use a chemical spill kit to absorb the spilled material.[7] For powders, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup and Decontamination: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.[7] Decontaminate the spill area with an appropriate cleaning agent.[7][13]
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.[7]
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess compound, must be treated as hazardous waste.[9][14]
-
Solid Waste: All contaminated solid materials (gloves, gowns, shoe covers, weigh boats, etc.) should be collected in a clearly labeled, leak-proof hazardous waste container.[15]
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed container for hazardous liquid waste.[16]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[15]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.[12][16]
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office.[17] Do not dispose of any this compound waste down the drain or in the regular trash.[9][18] Hazardous pharmaceutical waste is typically treated by incineration at a licensed facility.[9][18]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. intersolia.com [intersolia.com]
- 5. benchchem.com [benchchem.com]
- 6. pharm-int.com [pharm-int.com]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Handling cytotoxic material [cleanroomtechnology.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutical Waste Disposal → Area → Resource 2 [pollution.sustainability-directory.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
